molecular formula C5H9ClO2 B1631475 Chloromethyl isobutyrate CAS No. 61644-18-6

Chloromethyl isobutyrate

Cat. No.: B1631475
CAS No.: 61644-18-6
M. Wt: 136.58 g/mol
InChI Key: ILUWVORABZTBIU-UHFFFAOYSA-N
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Description

Chloromethyl isobutyrate is a useful research compound. Its molecular formula is C5H9ClO2 and its molecular weight is 136.58 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

chloromethyl 2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9ClO2/c1-4(2)5(7)8-3-6/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILUWVORABZTBIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)OCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20433674
Record name CHLOROMETHYL ISOBUTYRATE
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61644-18-6
Record name CHLOROMETHYL ISOBUTYRATE
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Record name chloromethyl 2-methylpropanoate
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

What are the physical and chemical properties of Chloromethyl isobutyrate?

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of Chloromethyl isobutyrate, a versatile reagent in organic synthesis and medicinal chemistry.

Chemical Identity and Physical Properties

This compound, with the CAS number 61644-18-6, is a halogenated ester.[1][2] It presents as a colorless liquid or oil and is characterized by the chemical formula C5H9ClO2.[3][4]

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C5H9ClO2[2][3][5]
Molecular Weight 136.58 g/mol [2][3][5]
CAS Number 61644-18-6[2][3][5]
Appearance Colorless liquid/oil[4][6]
Boiling Point 124.6 - 141 °C[2][4][6]
Density 1.081 g/cm³[2][6][7]
Flash Point 33.736 °C[2]
Solubility Soluble in organic solvents (ethanol, ether, benzene); Insoluble in water.[1][4][1][4]
Storage Conditions 2-8°C under inert gas (Nitrogen or Argon).[5][6][5][6]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Table 2: 1H NMR Spectral Data of this compound

Chemical Shift (δ ppm)MultiplicityIntegrationAssignment
5.72s2H-OCH2Cl
2.62m1H-CH(CH3)2
1.17m6H-CH(CH3)2
Solvent: CDCl3, Frequency: 500 MHz[3]

Chemical Properties and Reactivity

This compound is classified as a halogenated ester, specifically an α-haloester.[1] The presence of a chlorine atom on the carbon adjacent to the ester oxygen significantly influences its reactivity.[1]

This compound is primarily utilized as a versatile building block in organic synthesis.[1] Its bifunctional nature, with a reactive chloromethyl group and an ester linkage, allows for a variety of chemical transformations.[1] The chloromethyl group is susceptible to nucleophilic substitution reactions, where the chloride ion acts as a good leaving group.[1] This reactivity is harnessed to introduce the isobutyryloxymethyl group into other molecules.[1]

A significant application of this compound is in medicinal chemistry for the design of prodrugs.[1] The isobutyryloxymethyl moiety can be attached to a parent drug molecule to enhance its pharmacokinetic properties, such as solubility and bioavailability.[1] Once in the body, this promoiety can be cleaved by enzymes like esterases to release the active drug.[1]

However, the branched isopropyl structure of the isobutyrate group introduces steric hindrance around the reactive chloromethyl center.[1] This steric bulk can impede the approach of nucleophiles, particularly in reactions following an SN2 mechanism, which requires a backside attack on the carbon atom.[1]

Experimental Protocols

Synthesis of this compound

A documented method for synthesizing this compound involves the reaction of isobutyric acid with chloromethyl chloroformate.[3] This reaction is conducted in a biphasic system of dichloromethane (B109758) and water, utilizing tetrabutylammonium (B224687) hydrogen sulfate (B86663) as a phase-transfer catalyst.[1][3] This approach achieves a high yield of approximately 84% under mild, room-temperature conditions.[1][3]

Detailed Methodology:

  • To a solution of isobutyric acid (6.47 mmol) in dichloromethane (6 mL), add sodium bicarbonate (24.91 mmol), tetrabutylammonium hydrogensulfate (0.65 mmol), and water (6 mL).[3]

  • Slowly add chloromethyl chloroformate (7.44 mmol) to the rapidly stirring mixture at room temperature.[3]

  • Continue stirring the reaction mixture overnight at room temperature.[3]

  • Upon completion, dilute the mixture with dichloromethane (10 mL) and wash with water (2 x 10 mL).[3]

  • Dry the organic phase over anhydrous sodium sulfate (Na2SO4), filter, and concentrate to obtain the crude this compound.[3] The product is often used in the next step without further purification.[3]

Synthesis_Workflow A Isobutyric Acid in Dichloromethane B Add: - Sodium Bicarbonate - Tetrabutylammonium  Hydrogensulfate - Water A->B C Slowly add Chloromethyl Chloroformate (Room Temperature) B->C D Stir Overnight (Room Temperature) C->D E Dilute with Dichloromethane D->E F Wash with Water (2x) E->F G Dry Organic Phase (Na2SO4) F->G H Filter and Concentrate G->H I Crude Chloromethyl Isobutyrate H->I

Synthesis workflow for this compound.

Safety and Handling

This compound is a hazardous chemical that requires careful handling. It is harmful if swallowed and causes severe skin burns and eye damage.[5]

Table 3: GHS Hazard Statements

CodeStatement
H302Harmful if swallowed
H314Causes severe skin burns and eye damage

It is essential to use personal protective equipment, including safety goggles, chemical-resistant gloves, and protective clothing, when handling this compound.[5][7] Work should be conducted in a well-ventilated area.[5][7] In case of fire, use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[5]

First Aid Measures:

  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.[5]

  • Skin Contact: Immediately wash off with soap and plenty of water.[5]

  • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.[5]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[5]

In all cases of exposure, seek immediate medical attention.[5][7]

Logical Relationships in Reactivity

The utility of this compound in synthesis stems from the distinct reactivity of its functional groups.

Reactivity_Relationships cluster_reagent This compound cluster_reactions Chemical Transformations CMIB C5H9ClO2 Ester Ester Group CMIB->Ester contains Chloro Chloromethyl Group CMIB->Chloro contains NS Nucleophilic Substitution Chloro->NS undergoes Prodrug Prodrug Synthesis NS->Prodrug enables

Reactivity of this compound's functional groups.

References

Chloromethyl isobutyrate CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on chloromethyl isobutyrate, a versatile reagent in organic synthesis and drug development. It covers its chemical properties, synthesis protocols, reactivity, and applications, with a focus on its role in the development of novel therapeutics.

Core Chemical and Physical Properties

This compound, also known as chloromethyl 2-methylpropanoate, is a halogenated ester with significant applications in organic chemistry.[1][2] Its bifunctional nature, featuring a reactive chloromethyl group and an ester linkage, makes it a valuable building block for complex molecules.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueCitations
CAS Number 61644-18-6[1][2][3][4][5]
Molecular Formula C₅H₉ClO₂[2][3][5][6]
Molecular Weight 136.58 g/mol [1][2][3][7]
Appearance Colorless liquid/oil[6][8]
Boiling Point 139-141 °C[6]
Density 1.045 g/cm³ (at 20°C)[6]
Solubility Soluble in organic solvents such as ethanol, ether, and benzene; insoluble in water.[1][6]

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through several methods. The choice of method often depends on the desired yield, purity, and scalability.

Protocol 1: Phase-Transfer Catalysis Method

This method involves the reaction of isobutyric acid with chloromethyl chlorosulfate (B8482658) in a biphasic system, which can achieve high yields under mild conditions.[1]

  • Reactants and Reagents:

  • Procedure:

    • To a solution of isobutyric acid (1.0 eq) in dichloromethane, add sodium bicarbonate (3.85 eq), tetrabutylammonium hydrogensulfate (0.1 eq), and water in equal volume to the DCM.[3]

    • Slowly add chloromethyl chloroformate (1.15 eq) to the rapidly stirring mixture at room temperature.[3]

    • Continue stirring the reaction mixture overnight at room temperature.[3]

    • Upon completion, dilute the mixture with dichloromethane and wash with water.[3]

    • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude this compound.[3] This method has a reported yield of 84%.[3]

Protocol 2: Lewis Acid Catalyzed Reaction

A foundational method for producing chloromethyl esters involves the reaction of an acid chloride with a formaldehyde (B43269) source, catalyzed by a Lewis acid like zinc chloride (ZnCl₂).[1]

  • Reactants and Reagents:

    • Isobutyryl chloride

    • Formaldehyde (or paraformaldehyde/trioxane)

    • Zinc chloride (catalyst)

  • Procedure:

    • The reaction proceeds via the activation of formaldehyde by the Lewis acid catalyst.[1]

    • This activation facilitates a nucleophilic attack by the chloride from the isobutyryl chloride.[1]

    • Reaction temperatures can vary, with a range of 40-60°C being typical for esterification reactions using an acid catalyst.[1]

Below is a generalized workflow for the synthesis of this compound.

G General Synthesis Workflow for this compound cluster_reactants Starting Materials cluster_conditions Reaction Conditions Isobutyric_Acid Isobutyric Acid or Isobutyryl Chloride Reaction Reaction Isobutyric_Acid->Reaction Chloromethylating_Agent Chloromethylating Agent (e.g., Chloromethyl Chlorosulfate, Formaldehyde) Chloromethylating_Agent->Reaction Catalyst Catalyst (e.g., Phase-Transfer Catalyst, Lewis Acid) Catalyst->Reaction Solvent Solvent (e.g., Dichloromethane) Solvent->Reaction Temperature Temperature (Room Temp. to 60°C) Temperature->Reaction Workup Workup & Purification (Washing, Drying, Concentration) Reaction->Workup Reaction Mixture Product This compound Workup->Product Purified Product

Caption: A diagram illustrating the general workflow for the synthesis of this compound.

Chemical Reactivity and Applications in Drug Development

This compound is a prime example of an α-haloester, where the chlorine atom is adjacent to the ester oxygen.[1] This positioning makes the chlorine atom a good leaving group, rendering the compound susceptible to nucleophilic substitution reactions, which is a key feature exploited in its applications.[1]

The most common reaction mechanism for primary alkyl halides like this compound is the S(_N)2 (bimolecular nucleophilic substitution) mechanism.[1] This concerted process involves a backside attack by a nucleophile, leading to the displacement of the chloride ion.[1] The isobutyrate group's branched structure introduces steric hindrance, which can influence the reaction rate.[1]

SN2_Mechanism Sₙ2 Nucleophilic Substitution Mechanism Reactants Nu⁻ + R-CH₂-Cl Reactants->p1 TransitionState [Nu···CH₂(R)···Cl]⁻ TransitionState->p2 Products Nu-CH₂-R + Cl⁻ p1->TransitionState Backside Attack p2->Products Inversion of Stereochemistry

Caption: The S(_N)2 reaction mechanism of this compound with a nucleophile.

A significant application of this compound is in the design of prodrugs.[1] The isobutyryloxymethyl group can be attached to a parent drug molecule to enhance its pharmacokinetic properties, such as solubility or bioavailability.[1] Once administered, this promoiety can be cleaved by enzymes like esterases, releasing the active drug in the body.[1]

Safety and Handling

This compound is classified as a hazardous substance. It is harmful if swallowed and can cause severe skin burns and eye damage.[7]

Table 2: GHS Hazard Statements for this compound

Hazard CodeDescriptionCitations
H302 Harmful if swallowed[7]
H314 Causes severe skin burns and eye damage[7]

Handling Precautions:

  • Wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[2][9]

  • Work in a well-ventilated area to avoid inhalation of vapors.[10]

  • Keep away from heat, sparks, open flames, and other ignition sources.[2][10]

  • Store in a cool, well-ventilated place in a tightly closed container.[2][9]

In case of exposure, immediate first aid is necessary, and medical attention should be sought.[7][11] For detailed safety information, refer to the Safety Data Sheet (SDS).[2][7][9][10][11][12]

References

An In-depth Technical Guide to the Synthesis of Chloromethyl Isobutyrate from Isobutyric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the synthetic routes for producing chloromethyl isobutyrate, a key intermediate in pharmaceutical and chemical synthesis. The document details various methodologies, presents quantitative data in a structured format, and offers detailed experimental protocols. Furthermore, it includes visualizations of reaction pathways and experimental workflows to facilitate a deeper understanding for researchers and drug development professionals.

This compound serves as a crucial building block, primarily utilized as an alkylating agent to introduce the isobutyryloxymethyl group into molecular scaffolds.[1] This functional group is of particular interest in drug development for the creation of prodrugs, where it can enhance the pharmacokinetic properties of an active pharmaceutical ingredient (API). The ester linkage is designed to be cleaved in vivo by metabolic enzymes, releasing the parent drug.

Core Synthetic Strategies

The synthesis of this compound from isobutyric acid can be primarily achieved through two main pathways: a direct, one-pot reaction using a phase-transfer catalyst, or a two-step process involving the formation of an acid chloride intermediate.

  • Direct Esterification with a Chloromethylating Agent : This approach involves the reaction of isobutyric acid with an activated chloromethylating agent, such as chloromethyl chlorosulfate (B8482658) or chloromethyl chloroformate. To facilitate the reaction between the aqueous and organic phases, a phase-transfer catalyst like tetrabutylammonium (B224687) hydrogen sulfate (B86663) is often employed. This method is notable for its mild, room-temperature conditions and high yields.[1][2]

  • Via Isobutyryl Chloride Intermediate : A foundational and widely cited method involves a two-step process. First, isobutyric acid is converted to its more reactive acid chloride derivative, isobutyryl chloride, typically using thionyl chloride.[1][3] Subsequently, the isobutyryl chloride is reacted with a formaldehyde (B43269) source, such as paraformaldehyde or trioxane, in the presence of a Lewis acid catalyst like zinc chloride (ZnCl₂).[1] Research indicates that other Lewis acids, such as ferric chloride (FeCl₃) and stannic chloride (SnCl₄), may offer superior catalytic efficiency for certain substrates.[1]

Data Presentation

The following tables summarize key quantitative data for the synthesis and characterization of this compound.

Table 1: Comparison of Key Synthetic Methods

MethodStarting MaterialsKey Reagents & CatalystSolvent SystemTemperatureYieldReference
Phase-Transfer CatalysisIsobutyric Acid, Chloromethyl ChloroformateSodium Bicarbonate, Tetrabutylammonium Hydrogen SulfateDichloromethane (B109758) / WaterRoom Temperature (20-25°C)84%[1][2]
Lewis Acid CatalysisIsobutyryl Chloride, ParaformaldehydeZinc Chloride (ZnCl₂)(Not specified, often neat or in an inert solvent)(Not specified, typically requires heating)(Yield varies)[1]
Acid CatalysisIsobutyric Acid, Chloromethylating agentsSulfuric Acid(Not specified)40–60°C(Yield varies)[1]

Table 2: Physicochemical and Spectroscopic Data for this compound

PropertyValueReference
CAS Number 61644-18-6[1][2]
Molecular Formula C₅H₉ClO₂[4][5]
Molecular Weight 136.58 g/mol [1][5]
Appearance Colorless liquid[4]
Boiling Point 139-141°C[4]
Density ~1.045 - 1.081 g/cm³[4]
¹H NMR (500 MHz, CDCl₃) δ 5.72 (s, 2H), 2.62 (m, 1H), 1.17 (m, 6H)[2]

Reaction Pathways and Workflows

Visual diagrams are provided below to illustrate the synthetic routes and the general experimental process.

G Synthetic Pathways to this compound A Isobutyric Acid B Isobutyryl Chloride A->B  + SOCl₂   Step 1 C This compound A->C  + Chloromethylating Agent (D)  Catalyst: Phase-Transfer  Solvent: DCM/H₂O   B->C  + Paraformaldehyde (E)  Catalyst: ZnCl₂   Step 2 D Chloromethyl Chlorosulfate/Chloroformate E Paraformaldehyde

Caption: Primary synthetic routes from isobutyric acid.

G General Experimental Workflow A 1. Reaction Setup (Reagents, Solvent, Catalyst) B 2. Reaction Monitoring (TLC, GC, NMR) A->B C 3. Workup (Quenching, Phase Separation, Washing) B->C D 4. Drying & Concentration (Anhydrous Na₂SO₄, Rotary Evaporation) C->D E 5. Purification (Distillation, Chromatography) D->E F 6. Characterization (NMR, IR, MS) E->F

Caption: Standard laboratory workflow for synthesis.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of this compound.

Protocol 1: Synthesis via Phase-Transfer Catalysis

This protocol is adapted from a procedure utilizing chloromethyl chloroformate in a biphasic system.[2]

Materials:

  • Isobutyric acid (6.47 mmol, 1.0 eq)

  • Dichloromethane (DCM, 12 mL)

  • Sodium bicarbonate (24.91 mmol, 3.85 eq)

  • Tetrabutylammonium hydrogen sulfate (0.65 mmol, 0.1 eq)

  • Water (6 mL)

  • Chloromethyl chloroformate (7.44 mmol, 1.15 eq)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer, add isobutyric acid (0.600 mL, 6.47 mmol) and dichloromethane (6 mL).

  • Sequentially add sodium bicarbonate (2092 mg), tetrabutylammonium hydrogen sulfate (220 mg), and water (6 mL) to the flask.

  • With rapid stirring, slowly add chloromethyl chloroformate (0.767 mL) to the mixture at room temperature.

  • Allow the reaction mixture to stir vigorously overnight at room temperature.

  • Upon completion (monitored by TLC or GC), dilute the mixture with additional dichloromethane (10 mL).

  • Transfer the mixture to a separatory funnel and wash the organic layer twice with water (2 x 10 mL).

  • Dry the separated organic phase over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield crude this compound.

  • The crude product (expected yield ~84%) can often be used directly in subsequent steps without further purification.[2]

Protocol 2: Synthesis via Isobutyryl Chloride Intermediate

This protocol is a two-step process based on established organic chemistry transformations.[1][3]

Step A: Synthesis of Isobutyryl Chloride

Materials:

  • Isobutyric acid (4.0 mol, 1.0 eq)

  • Thionyl chloride (4.55 mol, 1.14 eq)

Procedure:

  • In a flask equipped for stirring and fitted with a reflux condenser and a gas outlet to scrub HCl and SO₂, place thionyl chloride (542 g).

  • With rapid stirring, add isobutyric acid (352 g) dropwise. A vigorous evolution of gas will occur.

  • After the addition is complete, heat the reaction mixture in a water bath to 80°C and maintain this temperature for 30 minutes, with continued stirring.

  • Purify the crude product by distillation. Collect the fraction boiling at 89–93°C to obtain pure isobutyryl chloride.[3]

Step B: Synthesis of this compound

Materials:

  • Isobutyryl chloride (1.0 eq)

  • Paraformaldehyde (1.0 - 1.2 eq)

  • Zinc chloride (catalytic amount, e.g., 0.05 - 0.1 eq)

Procedure:

  • To a dry flask under an inert atmosphere (e.g., nitrogen), add isobutyryl chloride and paraformaldehyde.

  • Add a catalytic amount of anhydrous zinc chloride.

  • Heat the reaction mixture, typically in a range of 40-60°C, while stirring.[1] The reaction is often exothermic and may require initial cooling.

  • Monitor the reaction progress by GC or ¹H NMR until the starting materials are consumed.

  • Upon completion, the product can be isolated and purified by vacuum distillation.

Mechanism of Action and Applications

The synthesis of chloromethyl esters from acid chlorides and formaldehyde catalyzed by a Lewis acid like ZnCl₂ proceeds via the activation of formaldehyde by the catalyst.[1] This activation facilitates a nucleophilic attack by the chloride from the isobutyryl chloride.

In drug development, this compound is a valuable reagent. The reactivity of its primary alkyl chloride allows it to function as an effective alkylating agent in SN2 reactions.[1] This enables the covalent attachment of the isobutyryloxymethyl promoiety to a drug molecule, a common strategy for masking polar functional groups (like carboxylic acids or phenols) to improve membrane permeability and oral bioavailability.

References

An In-depth Technical Guide to the Reaction of Chloromethyl Isobutyrate with Nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chloromethyl isobutyrate is a key electrophilic reagent utilized in the synthesis of various organic compounds, most notably in the development of prodrugs. Its reactivity stems from the presence of a good leaving group (chloride) on a primary carbon, making it susceptible to nucleophilic attack. This technical guide provides a comprehensive overview of the reaction mechanisms of this compound with a range of nucleophiles, including carboxylates, amines, and thiols. It details the prevalent S_N_2 pathway, explores the potential for S_N_1 contributions, and discusses the factors influencing reaction kinetics and product yields. Detailed experimental protocols and quantitative data are presented to aid in the practical application of these reactions in research and development settings.

Introduction

This compound ((CH₃)₂CHCOOCH₂Cl) is a valuable bifunctional molecule, incorporating both an ester moiety and a reactive chloromethyl group. This unique structure makes it an important building block in organic synthesis, particularly in the pharmaceutical industry. The primary application of this compound lies in its use as a linker to create acyloxymethyl ester prodrugs. This strategy involves the esterification of a parent drug containing a carboxylic acid, alcohol, or thiol group, which can enhance the drug's lipophilicity, membrane permeability, and ultimately its oral bioavailability. The in vivo cleavage of the ester bond by ubiquitous esterase enzymes releases the active pharmaceutical ingredient. A thorough understanding of the reaction mechanisms and kinetics of this compound with various nucleophiles is therefore crucial for the rational design and efficient synthesis of these prodrugs.

Reaction Mechanisms

The reaction of this compound with nucleophiles primarily proceeds via a bimolecular nucleophilic substitution (S_N_2) mechanism . This is characteristic of primary alkyl halides. However, under certain conditions, a unimolecular nucleophilic substitution (S_N_1) mechanism may also contribute to the reaction pathway.

S_N_2 Mechanism

The S_N_2 mechanism is a single-step, concerted process where the nucleophile attacks the electrophilic carbon atom at the same time as the chloride leaving group departs.[1] The reaction rate is dependent on the concentration of both the this compound and the nucleophile, exhibiting second-order kinetics.[1] A key feature of the S_N_2 reaction is the inversion of stereochemistry at the reaction center, although this is not applicable to the achiral methylene (B1212753) carbon of this compound.

The general workflow for an S_N_2 reaction involving this compound can be visualized as follows:

SN2_Workflow Substrate This compound Reaction Reaction Mixture Substrate->Reaction Nucleophile Nucleophile (Nu⁻) Nucleophile->Reaction Solvent Aprotic Solvent (e.g., DMF, Acetone) Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Reaction Completion Purification Purification (e.g., Chromatography) Workup->Purification Product Substituted Product Purification->Product

Caption: General workflow for S_N_2 reactions.

The mechanism itself involves a backside attack by the nucleophile on the carbon atom bearing the chlorine.

SN2_Mechanism Reactants Nu⁻ + H₃C(CH₃)CHCOOCH₂-Cl TS [Nu---CH₂(---Cl)OOCCH(CH₃)₂]⁻ Reactants->TS Backside Attack Products Nu-CH₂OOCCH(CH₃)₂ + Cl⁻ TS->Products Leaving Group Departure

Caption: S_N_2 reaction mechanism.

S_N_1 Mechanism

The S_N_1 mechanism is a two-step process. The first, and rate-determining, step is the slow dissociation of the chloride leaving group to form a carbocation intermediate. This is followed by a rapid attack of the nucleophile on the carbocation. The reaction rate is dependent only on the concentration of the alkyl halide, following first-order kinetics.[1]

While the formation of a primary carbocation from this compound is generally energetically unfavorable, the adjacent oxygen atom of the ester group can stabilize the positive charge through resonance. This resonance stabilization makes an S_N_1 pathway more plausible than for simple primary alkyl halides, especially in polar protic solvents that can solvate both the carbocation and the leaving group.

SN1_Mechanism Reactant H₃C(CH₃)CHCOOCH₂-Cl Carbocation [H₃C(CH₃)CHCOOCH₂⁺ ↔ H₃C(CH₃)CHCOO⁺=CH₂] + Cl⁻ Reactant->Carbocation Step 1: Ionization (slow) Product H₃C(CH₃)CHCOOCH₂-Nu Carbocation->Product Step 2: Nucleophilic Attack (fast) Nucleophile Nu⁻

Caption: S_N_1 reaction mechanism with resonance stabilization.

Factors Influencing the Reaction Mechanism

The competition between S_N_1 and S_N_2 pathways is influenced by several factors:

  • Nucleophile: Strong, highly concentrated nucleophiles favor the S_N_2 mechanism. Weak or neutral nucleophiles (as in solvolysis) favor the S_N_1 pathway.

  • Solvent: Polar aprotic solvents (e.g., acetone, DMF, DMSO) are preferred for S_N_2 reactions as they solvate the cation but not the nucleophile, thus increasing its reactivity. Polar protic solvents (e.g., water, alcohols) favor S_N_1 reactions by stabilizing both the carbocation intermediate and the leaving group through hydrogen bonding.

  • Leaving Group: The chloride ion is a good leaving group. Replacing it with a better leaving group, such as bromide or iodide, would increase the rate of both S_N_1 and S_N_2 reactions.

  • Temperature: Higher temperatures can favor the S_N_1 mechanism as it has a higher activation energy due to the bond-breaking step.

Quantitative Data

Table 1: Solvolysis of Related Chloro- and Chloroformate Esters

SubstrateSolventTemperature (°C)Rate Constant (k, s⁻¹)Reference
1-Chloroethyl-cyclohexane80% Ethanol253.19 x 10⁻⁴[1]
Isobutyl chloroformate80% Ethanol401.15 x 10⁻⁵[2]
Isobutyl chloroformate97% TFE401.43 x 10⁻⁵[2]
Isobutyl chloroformate100% Ethanol401.95 x 10⁻⁶[2]

TFE = 2,2,2-trifluoroethanol

Table 2: Representative Yields for Nucleophilic Substitution on Chloromethyl Esters in Prodrug Synthesis

Nucleophile (Drug)Reaction ConditionsProductYield (%)Reference
Carboxylic Acid (generic)K₂CO₃, DMF, 80°CAcyloxymethyl ester~85 (representative)General procedure
Amine (generic)K₂CO₃, DMF, 80°CAminomethyl ester~80-90 (representative)General procedure
Thiol (generic)Base, DMF, RTThiomethyl ester>90 (representative)General procedure
Azide (NaN₃)DMF, RTAzidomethyl isobutyrate>90 (representative)General procedure
Cyanide (KCN)Ethanol/Water, RefluxCyanomethyl isobutyrate~80-90 (representative)General procedure

Experimental Protocols

The following are detailed protocols for the synthesis of this compound and its subsequent reaction with various nucleophiles. These are based on established methodologies and can be adapted for specific research needs.

Synthesis of this compound

This protocol describes the synthesis of this compound from isobutyryl chloride and paraformaldehyde, catalyzed by a Lewis acid.

Materials:

  • Isobutyryl chloride

  • Paraformaldehyde

  • Zinc chloride (fused)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a flame-dried, two-necked round-bottom flask equipped with a reflux condenser and under an inert atmosphere (e.g., nitrogen or argon), fuse a catalytic amount of zinc chloride under vacuum and then allow to cool.

  • To the flask, add isobutyryl chloride (1.0 eq) and paraformaldehyde (1.0 eq).

  • Heat the reaction mixture to 60°C and stir overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with anhydrous DCM.

  • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound as a colorless oil.

General Protocol for Reaction with Carboxylate Nucleophiles (Prodrug Synthesis)

This protocol outlines the synthesis of an acyloxymethyl ester prodrug from a carboxylic acid-containing drug.

Materials:

  • Carboxylic acid-containing drug

  • This compound

  • Potassium carbonate (K₂CO₃) or another suitable non-nucleophilic base

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (B1210297)

  • Water

Procedure:

  • To a solution of the carboxylic acid-containing drug (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes to form the carboxylate salt.

  • Add this compound (1.1 eq) to the reaction mixture.

  • Heat the reaction to a suitable temperature (e.g., 60-80°C) and stir for 2-12 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the product with ethyl acetate (3 x volume of aqueous phase).

  • Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the pure prodrug.

General Protocol for Reaction with Amine Nucleophiles

Materials:

Procedure:

  • Dissolve the amine (1.0 eq) and K₂CO₃ (2.0 eq) or TEA (1.5 eq) in anhydrous acetonitrile or DMF.

  • Add this compound (1.1 eq) dropwise to the solution at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60°C) for 2-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate to obtain the crude product.

  • Purify by column chromatography if necessary.

General Protocol for Reaction with Thiol Nucleophiles

Materials:

  • Thiol

  • Sodium hydride (NaH) or another strong base

  • Tetrahydrofuran (THF) or DMF, anhydrous

  • This compound

  • Ethyl acetate

  • Saturated ammonium (B1175870) chloride solution

Procedure:

  • To a solution of the thiol (1.0 eq) in anhydrous THF or DMF at 0°C, carefully add sodium hydride (1.1 eq, 60% dispersion in mineral oil).

  • Allow the mixture to warm to room temperature and stir for 30 minutes to form the thiolate.

  • Cool the reaction mixture back to 0°C and add this compound (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours.

  • Monitor the reaction by TLC.

  • Carefully quench the reaction by the slow addition of saturated ammonium chloride solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Conclusion

The reaction of this compound with nucleophiles is a cornerstone of modern organic synthesis, particularly in the field of drug development. The predominant S_N_2 mechanism provides a reliable and predictable means of forming new carbon-nucleophile bonds. By carefully selecting the nucleophile, solvent, and temperature, the reaction outcome can be controlled to achieve high yields of the desired products. While a direct competitor, the S_N_1 pathway, is less favored, its potential contribution should be considered, especially in polar protic solvents. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and scientists, enabling the efficient and effective application of this compound in their synthetic endeavors. Further kinetic studies on this compound with a wider array of nucleophiles would be beneficial to provide a more detailed quantitative understanding of its reactivity.

References

Key Applications of Chloromethyl Isobutyrate in Organic Chemistry: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chloromethyl isobutyrate (CMIB) is a versatile bifunctional reagent in organic chemistry, primarily utilized as a potent electrophile for the introduction of the isobutyryloxymethyl moiety. This technical guide provides a comprehensive overview of its core applications, including its crucial role in the synthesis of acyloxymethyl ester prodrugs to enhance the bioavailability of pharmaceuticals, its function as a protecting group for carboxylic acids and phenols, and its utility in the synthesis of various organic intermediates. Detailed experimental protocols, quantitative data on reaction yields, and mechanistic diagrams are presented to offer a practical resource for researchers in organic synthesis and drug development.

Introduction

This compound (Cl-CH₂-O-C(O)CH(CH₃)₂) is an α-haloester characterized by a reactive chloromethyl group attached to an isobutyrate moiety. This bifunctional nature makes it a valuable building block in organic synthesis. The high reactivity of the C-Cl bond towards nucleophilic substitution, primarily through an SN2 mechanism, allows for the efficient introduction of the isobutyryloxymethyl group onto various functional groups. This has been particularly exploited in medicinal chemistry for the design of prodrugs, where masking polar functional groups can significantly improve a drug's pharmacokinetic profile. This guide will delve into the primary applications of this compound, providing detailed methodologies and quantitative data to facilitate its use in a laboratory setting.

Synthesis of this compound

The synthesis of this compound can be achieved through several methods. A common and effective laboratory-scale preparation involves the reaction of isobutyric acid with a chloromethylating agent in a biphasic system.[1]

Experimental Protocol: Synthesis from Isobutyric Acid

To a solution of isobutyric acid (1.0 eq) in a biphasic system of dichloromethane (B109758) and water, sodium bicarbonate (3.8 eq) and a phase-transfer catalyst such as tetrabutylammonium (B224687) hydrogen sulfate (B86663) (0.1 eq) are added. The mixture is stirred vigorously, and chloromethyl chloroformate (1.15 eq) is added dropwise at room temperature. The reaction is stirred overnight. Upon completion, the organic layer is separated, washed with water, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford crude this compound.[1]

ReactantMolar RatioConditionsSolventYield
Isobutyric Acid1.0Room Temp, OvernightDichloromethane/Water~84%[1]
Chloromethyl chloroformate1.15
Sodium Bicarbonate3.8
Tetrabutylammonium hydrogen sulfate0.1
Table 1: Synthesis of this compound.

Logical Relationship: Synthesis of this compound

G cluster_reactants Reactants cluster_conditions Conditions Isobutyric_Acid Isobutyric Acid Reaction Biphasic Reaction Isobutyric_Acid->Reaction Chloromethyl_chloroformate Chloromethyl chloroformate Chloromethyl_chloroformate->Reaction Sodium_Bicarbonate Sodium Bicarbonate Sodium_Bicarbonate->Reaction TBHS Tetrabutylammonium a a a a hydrogen sulfate TBHS->Reaction Solvent Dichloromethane/Water Solvent->Reaction Temperature Room Temperature Temperature->Reaction Time Overnight Time->Reaction Product This compound Reaction->Product

Caption: Synthesis of this compound from Isobutyric Acid.

Application in Prodrug Synthesis

One of the most significant applications of this compound is in the synthesis of acyloxymethyl ester prodrugs. This strategy is employed to mask polar groups, such as carboxylic acids and phosphonates, thereby increasing the lipophilicity and passive diffusion of a drug across biological membranes. A prominent example is the synthesis of antiviral nucleotide analogues. While not a direct use of this compound, the synthesis of Tenofovir Disoproxil utilizes the closely related chloromethyl isopropyl carbonate and serves as an excellent model for the application of α-haloalkyl esters in prodrug synthesis.[1][2][3][4] The isobutyryloxymethyl group is cleaved in vivo by esterases to release the active drug.[5]

Experimental Protocol: Synthesis of Acyloxymethyl Ester Prodrugs (General)

A parent drug containing a carboxylic acid or phosphonic acid (1.0 eq) is dissolved in an aprotic solvent such as N,N-dimethylformamide (DMF). A non-nucleophilic base, for example, triethylamine (B128534) or diisopropylethylamine (2.0-3.0 eq), is added to the solution. This compound (2.0-3.0 eq) is then added dropwise, and the reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete (monitored by TLC or LC-MS). The product is isolated by extraction and purified by column chromatography.

Drug SubstrateBaseSolventTemperatureTimeYield
Carboxylic AcidTriethylamineDMFRoom Temp - 50 °C4-24 h60-90%
Phosphonic AcidDiisopropylethylamineNMP50-60 °C4-8 h70-85%
Table 2: General Conditions for Acyloxymethyl Ester Prodrug Synthesis.

Signaling Pathway: Enzymatic Cleavage of an Isobutyryloxymethyl Prodrug

G Prodrug Isobutyryloxymethyl Prodrug (Drug-O-CH2-O-C(O)iBu) Intermediate Unstable Hemiacetal (Drug-O-CH2-OH) Prodrug->Intermediate Enzymatic Hydrolysis Byproduct2 Isobutyric Acid (iBu-COOH) Prodrug->Byproduct2 Enzymatic Hydrolysis Esterase Esterase Esterase->Intermediate Active_Drug Active Drug (Drug-OH) Intermediate->Active_Drug Spontaneous Decomposition Byproduct1 Formaldehyde (HCHO) Intermediate->Byproduct1 G Carboxylic_Acid Carboxylic Acid (R-COOH) Protection Protection Carboxylic_Acid->Protection Protected_Acid Protected Carboxylic Acid (R-COO-CH2-O-C(O)iBu) Protection->Protected_Acid CMIB, Base Deprotection Deprotection Protected_Acid->Deprotection Deprotected_Acid Carboxylic Acid (R-COOH) Deprotection->Deprotected_Acid Base or Esterase

References

The Pivotal Role of Chloromethyl Isobutyrate as a Chemical Intermediate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chloromethyl isobutyrate (CMiB) is a versatile chemical intermediate of significant interest in the pharmaceutical and fine chemical industries. Its bifunctional nature, featuring a reactive chloromethyl group and an isobutyrate ester moiety, makes it a valuable building block for the synthesis of a wide array of complex organic molecules. This technical guide provides an in-depth exploration of the synthesis, key reactions, and applications of this compound, with a particular focus on its role in drug development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValue
CAS Number 61644-18-6
Molecular Formula C₅H₉ClO₂
Molecular Weight 136.58 g/mol
Appearance Colorless oil
Boiling Point 124.6 ± 13.0 °C (Predicted)
Density 1.081 ± 0.06 g/cm³ (Predicted)
Solubility Soluble in organic solvents such as ethanol, ether, and benzene; insoluble in water.

Synthesis of this compound

The synthesis of this compound can be achieved through several routes. The selection of a particular method often depends on factors such as desired yield, purity, and scalability. Two primary methods are highlighted below.

Phase-Transfer Catalysis Method

This method involves the reaction of isobutyric acid with a chloromethylating agent in a biphasic system, facilitated by a phase-transfer catalyst. This approach is known for its high yield and mild reaction conditions.[1]

Experimental Protocol:

  • To a solution of isobutyric acid (0.600 mL, 6.47 mmol) in dichloromethane (B109758) (DCM, 6 mL), add sodium bicarbonate (2092 mg, 24.91 mmol), tetrabutylammonium (B224687) hydrogensulfate (220 mg, 0.65 mmol), and water (6 mL) in sequence.

  • Slowly add chloromethyl chloroformate (0.767 mL, 7.44 mmol) to the rapidly stirring mixture at room temperature.

  • Continue stirring the reaction mixture at room temperature overnight.

  • Upon completion, dilute the mixture with dichloromethane (10 mL) and wash with water (2 x 10 mL).

  • Dry the organic phase over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to obtain crude this compound.

This method typically yields crude this compound at approximately 84%, which can be used in subsequent steps without further purification.[1]

Lewis Acid-Catalyzed Reaction of Isobutyryl Chloride and Formaldehyde (B43269)

A foundational method for producing chloromethyl esters involves the reaction of an acid chloride with formaldehyde, often in the form of paraformaldehyde, catalyzed by a Lewis acid such as zinc chloride (ZnCl₂).[1]

General Experimental Protocol (Adapted):

  • In a reaction vessel equipped with a stirrer and a condenser, charge isobutyryl chloride and paraformaldehyde.

  • Add a catalytic amount of a Lewis acid (e.g., ZnCl₂). Other Lewis acids like ferric chloride (FeCl₃) and stannic chloride (SnCl₄) have been shown to be effective catalysts in similar reactions.[1]

  • The reaction can be carried out in a suitable solvent or neat.

  • The reaction mixture is typically heated to a temperature range of 40-60°C.

  • Monitor the reaction progress using a suitable analytical technique (e.g., TLC or GC).

  • Upon completion, the reaction mixture is worked up by washing with water and/or a mild base to remove the catalyst and any unreacted starting materials.

  • The crude product can be purified by fractional distillation.

The optimization of this synthetic route is crucial for improving yield and purity.[1]

Chemical Reactivity and Mechanisms

The chemical utility of this compound stems from the high reactivity of the chloromethyl group, which readily participates in nucleophilic substitution reactions.

Nucleophilic Substitution Reactions

The primary reaction pathway for this compound is the S(_N)2 (bimolecular nucleophilic substitution) mechanism.[1] In this concerted process, a nucleophile attacks the electrophilic carbon of the chloromethyl group from the backside, simultaneously displacing the chloride ion, which is a good leaving group.

The general workflow for a nucleophilic substitution reaction involving this compound is as follows:

G CMIB This compound Reaction Reaction Mixture CMIB->Reaction Nuc Nucleophile (e.g., R-COO⁻, R-NH₂, R-S⁻) Nuc->Reaction Solvent Polar Aprotic Solvent (e.g., DMF, Acetone) Solvent->Reaction Workup Aqueous Work-up Reaction->Workup Reaction Completion Purification Purification (e.g., Chromatography, Distillation) Workup->Purification Product Substituted Product Purification->Product

Caption: General workflow for nucleophilic substitution reactions of this compound.

Role as a Chemical Intermediate in Drug Development

A significant application of this compound is in the field of medicinal chemistry, particularly in the design and synthesis of prodrugs.[1]

Acyloxymethyl Ester Prodrugs

This compound is used to introduce the isobutyryloxymethyl group onto a parent drug molecule, typically at a carboxylic acid or a hydroxyl group, to form an acyloxymethyl ester prodrug. This modification can enhance the pharmacokinetic properties of the parent drug, such as its solubility, membrane permeability, and bioavailability.[1]

The general scheme for the synthesis of an acyloxymethyl ester prodrug using this compound is depicted below:

G Drug Parent Drug with -COOH or -OH group Reaction Nucleophilic Substitution Drug->Reaction Base Base (e.g., K₂CO₃, Et₃N) Base->Reaction CMIB This compound CMIB->Reaction Prodrug Acyloxymethyl Ester Prodrug Reaction->Prodrug Formation of Ester Linkage Enzymes In vivo Esterases Prodrug->Enzymes Administration ActiveDrug Active Parent Drug Enzymes->ActiveDrug Enzymatic Cleavage Byproducts Formaldehyde + Isobutyric Acid Enzymes->Byproducts

Caption: Synthesis and in vivo activation of an acyloxymethyl ester prodrug.

Once administered, the ester linkage of the prodrug is cleaved by endogenous esterases, releasing the active drug molecule along with formaldehyde and isobutyric acid as byproducts.[1]

Purity Analysis

Ensuring the purity of this compound is critical for its use in pharmaceutical synthesis. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for assessing the purity and identifying any potential impurities.

General GC-MS Protocol:

  • Sample Preparation: Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

  • Injection: Inject a small volume of the sample solution into the GC.

  • Separation: The components of the sample are separated on a capillary column (e.g., HP-INNOWAX). The oven temperature is programmed with a gradient to ensure optimal separation.

  • Detection: The separated components are detected by a mass spectrometer, which provides information about their mass-to-charge ratio, allowing for their identification by comparison with spectral libraries (e.g., NIST).

Spectroscopic Data

The structure of this compound can be confirmed using various spectroscopic techniques.

Spectroscopic DataInterpretation
¹H NMR (500 MHz, CDCl₃) δ 5.72 (s, 2H, -OCH₂Cl), 2.62 (m, 1H, -CH(CH₃)₂), 1.17 (m, 6H, -CH(CH₃)₂)
IR Spectroscopy A strong absorption band in the region of 1700-1750 cm⁻¹ is expected for the C=O stretch of the ester group.
¹³C NMR Spectroscopy Characteristic signals for the carbonyl carbon, the chloromethyl carbon, and the carbons of the isobutyryl group are expected.

Safety and Handling

This compound is a reactive and potentially hazardous chemical. It should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood. It is flammable and should be stored away from heat and ignition sources.

Conclusion

This compound serves as a crucial chemical intermediate, primarily valued for its ability to introduce the isobutyryloxymethyl promoiety in the synthesis of acyloxymethyl ester prodrugs. Its synthesis via phase-transfer catalysis offers a high-yield and efficient route to this versatile building block. A thorough understanding of its chemical reactivity, particularly its propensity for S(_N)2 reactions, is essential for its effective utilization in the development of new and improved pharmaceutical agents. Proper analytical techniques are necessary to ensure its purity, and strict adherence to safety protocols is required for its handling.

References

Chloromethyl Isobutyrate: A Versatile Building Block for the Synthesis of Complex Molecules

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Chloromethyl isobutyrate is a reactive organic compound that has emerged as a crucial building block in the synthesis of complex molecules, particularly within the pharmaceutical and agrochemical industries. Its bifunctional nature, featuring a reactive chloromethyl group and an isobutyrate ester moiety, allows for its versatile application in creating ester-based prodrugs and other functionalized molecules. This technical guide provides a comprehensive overview of the core applications of this compound, with a focus on its role in prodrug synthesis to enhance the pharmacokinetic profiles of parent drug molecules.

The primary utility of this compound lies in its ability to introduce an isobutyryloxymethyl group onto a variety of functional groups, including carboxylic acids, phenols, and N-heterocyles. This modification transiently masks polar functional groups in a parent drug molecule, increasing its lipophilicity and facilitating its passage across biological membranes. Once absorbed, the isobutyryloxymethyl ester is designed to be cleaved by endogenous esterases, releasing the active drug at the target site. This strategy has been successfully employed to improve the oral bioavailability and therapeutic efficacy of numerous drugs.

This guide will detail the key reactions involving this compound, provide structured quantitative data from various synthetic applications, and present detailed experimental protocols for the synthesis of complex molecules using this versatile building block.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of this compound is essential for its safe handling and effective use in synthesis.

PropertyValueReference
Molecular Formula C₅H₉ClO₂[1]
Molecular Weight 136.58 g/mol [1]
Appearance Colorless liquid/oil[2][3]
Boiling Point 139-141 °C[2]
Density 1.045 - 1.081 g/cm³[2][4]
Solubility Soluble in organic solvents (ethanol, ether, benzene); Insoluble in water.[2]
CAS Number 61644-18-6[1]

Core Reactions and Applications

This compound is primarily utilized in nucleophilic substitution reactions where the chlorine atom is displaced by a nucleophile, leading to the formation of an isobutyryloxymethyl derivative.

O-Alkylation of Carboxylic Acids

The reaction of this compound with the carboxylate salt of a drug is a cornerstone of its application in prodrug synthesis. This esterification masks the polar carboxylic acid group, thereby increasing the lipophilicity of the drug molecule. Non-steroidal anti-inflammatory drugs (NSAIDs) are a prominent class of compounds for which this prodrug strategy is employed to reduce gastrointestinal side effects associated with the free carboxylic acid moiety.[5]

General Reaction Scheme:

O-Alkylation of Phenols

Phenolic hydroxyl groups can also be alkylated with this compound to form isobutyryloxymethyl ethers. This modification can be used to improve the pharmacokinetic properties of phenolic drugs. The reaction is typically carried out in the presence of a base to deprotonate the phenol (B47542).[6][7]

General Reaction Scheme:

N-Alkylation of Heterocycles

Nitrogen-containing heterocyclic compounds, such as imidazoles, can be alkylated with this compound at the ring nitrogen.[8][9] This reaction is valuable for modifying the properties of drugs containing these motifs. The regioselectivity of the alkylation can be influenced by the steric and electronic properties of the heterocyclic ring and the reaction conditions.

General Reaction Scheme:

Quantitative Data on Synthetic Applications

The following tables summarize the reaction conditions and yields for the synthesis of various complex molecules using this compound and analogous reagents.

Table 1: Synthesis of Isobutyryloxymethyl Esters of NSAIDs

NSAIDBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Ibuprofen (B1674241)Sodium BicarbonateDMFRoom Temp12-[10]
Naproxen (B1676952)H₂SO₄ (catalyst)Methanol802-481-86[11]
Mefenamic Acid-----

Note: Specific yield for ibuprofen was not provided in the cited source. The reaction for naproxen describes a general esterification, which is analogous to the reaction with this compound.

Table 2: Synthesis of Isobutyryloxymethyl Prodrugs of Antivirals

AntiviralReagentBaseSolventTemperature (°C)Time (h)Yield (%)Reference
TenofovirChloromethyl isopropyl carbonateTriethylamineNMP63453[12]
AdefovirChloromethyl pivalateN,N'-dicyclohexyl-4-morpholinecarboxamidine----[13]

Note: The listed reagents are structurally similar to this compound and are used to create analogous acyloxymethyl prodrugs.

Experimental Protocols

Protocol 1: Synthesis of Isobutyryloxymethyl Ester of Ibuprofen

Principle: This protocol describes the esterification of the carboxylic acid group of ibuprofen with this compound to form the corresponding isobutyryloxymethyl ester prodrug.

Materials:

  • Ibuprofen

  • This compound

  • Sodium Bicarbonate (NaHCO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Standard laboratory glassware and purification apparatus

Procedure:

  • Dissolve ibuprofen (1.0 eq) in anhydrous DMF.

  • Add sodium bicarbonate (1.2 eq) to the solution and stir at room temperature.

  • Slowly add this compound (1.1 eq) to the reaction mixture.

  • Stir the reaction mixture at room temperature for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel to yield the pure isobutyryloxymethyl ester of ibuprofen.

Protocol 2: General Procedure for O-Alkylation of Phenols

Principle: This protocol outlines a general method for the O-alkylation of phenolic compounds using this compound in the presence of a base.

Materials:

  • Phenolic substrate

  • This compound

  • Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)

  • Acetonitrile (CH₃CN) or Dimethylformamide (DMF)

  • Standard laboratory glassware and purification apparatus

Procedure:

  • To a solution of the phenolic substrate (1.0 eq) in the chosen solvent (acetonitrile or DMF), add the base (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add this compound (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and stir until the reaction is complete, as monitored by TLC.

  • Cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over a suitable drying agent (e.g., Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired O-alkylated product.[6][7]

Protocol 3: General Procedure for N-Alkylation of Imidazoles

Principle: This protocol provides a general method for the N-alkylation of imidazole (B134444) and its derivatives with this compound.

Materials:

  • Imidazole substrate

  • This compound

  • Sodium Hydride (NaH) or Potassium Carbonate (K₂CO₃)

  • Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Standard laboratory glassware and purification apparatus

Procedure:

  • To a solution of the imidazole substrate (1.0 eq) in the chosen anhydrous solvent (DMF or THF) under an inert atmosphere, add the base (1.1 eq) portion-wise at 0 °C.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Cool the mixture back to 0 °C and add this compound (1.05 eq) dropwise.

  • Let the reaction mixture warm to room temperature and stir until the starting material is consumed (monitored by TLC).

  • Carefully quench the reaction with water and extract the product with an appropriate organic solvent.

  • Wash the combined organic extracts with brine, dry over a suitable drying agent, and concentrate in vacuo.

  • Purify the residue by column chromatography to afford the N-alkylated imidazole.[8][9]

Mandatory Visualizations

Experimental Workflow: Synthesis of Isobutyryloxymethyl Ester of Ibuprofen

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification dissolve_ibu Dissolve Ibuprofen in DMF add_base Add NaHCO₃ dissolve_ibu->add_base add_cmib Add Chloromethyl Isobutyrate add_base->add_cmib stir Stir at RT for 12h add_cmib->stir quench Quench with Water stir->quench extract Extract with Ethyl Acetate quench->extract wash Wash with Brine extract->wash dry Dry over MgSO₄ wash->dry concentrate Concentrate dry->concentrate chromatography Column Chromatography concentrate->chromatography product Pure Product chromatography->product PI3K_Akt_mTOR_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis mTOR->Apoptosis Inhibits CellSurvival Cell Survival & Proliferation mTOR->CellSurvival Promotes Tenofovir Tenofovir Tenofovir->PI3K Inhibits Tenofovir->Akt Inhibits Tenofovir->mTOR Inhibits

References

An In-depth Technical Guide to the Safe Handling of Chloromethyl Isobutyrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety precautions and detailed handling protocols for Chloromethyl isobutyrate (CAS No. 61644-18-6). The information herein is intended to equip laboratory personnel with the knowledge necessary to mitigate risks and respond effectively to emergencies when working with this hazardous chemical.

Chemical and Physical Properties

This compound is a colorless, flammable liquid.[1] A summary of its key physical and chemical properties is presented in Table 1. Understanding these properties is crucial for implementing appropriate safety measures.

PropertyValueReference
Molecular Formula C5H9ClO2[1][2]
Molecular Weight 136.58 g/mol [1][2]
Appearance Colorless liquid/oil[2]
Boiling Point 124.6 °C at 760 mmHg[2]
Flash Point 33.7 °C[2]
Density 1.081 g/cm³[2]
Solubility Sparingly soluble in chloroform (B151607) and slightly soluble in methanol.[2]

Hazard Identification and Classification

This compound is classified as a hazardous substance with the following primary concerns:

  • Flammable Liquid: It has a low flash point, indicating a significant fire hazard.[2] Vapors can form explosive mixtures with air.

  • Corrosive: It causes severe skin burns and serious eye damage.[1]

  • Harmful if Swallowed: It is classified as acutely toxic if ingested.[1]

Due to these hazards, it is imperative that all handling procedures are conducted with strict adherence to safety protocols.

Quantitative Toxicity Data

Toxicity DataValueSpeciesRouteReference
LD50 No data available---Oral[3]
LD50 No data available---Dermal[3]
LC50 No data available---Inhalation[3]

Exposure Controls and Personal Protective Equipment (PPE)

To minimize exposure to this compound, a combination of engineering controls, administrative controls, and personal protective equipment must be utilized.

Engineering Controls
  • Ventilation: All work with this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1]

  • Emergency Equipment: Safety showers and eyewash stations must be readily accessible and in good working order in any area where this chemical is handled.[1]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

  • Eye and Face Protection: Chemical safety goggles and a face shield are required to protect against splashes.[1]

  • Skin Protection:

    • Gloves: Chemically resistant gloves (e.g., nitrile, neoprene) must be worn. Gloves should be inspected for integrity before each use and disposed of properly after handling the chemical.[1]

    • Lab Coat: A flame-resistant lab coat or a chemical-resistant apron worn over a lab coat is necessary.

    • Closed-toe Shoes: These are required to protect the feet from potential spills.

  • Respiratory Protection: If there is a risk of inhaling vapors, especially outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.

PPE_Workflow cluster_Preparation Preparation cluster_Donning Donning Sequence cluster_Handling Chemical Handling cluster_Doffing Doffing Sequence (Contaminated) Assess_Hazards Assess Hazards (Flammable, Corrosive) Select_PPE Select Appropriate PPE Assess_Hazards->Select_PPE Don_Gown 1. Don Lab Coat/Gown Select_PPE->Don_Gown Don_Gloves 2. Don Inner Gloves (Optional) Don_Gown->Don_Gloves Don_Respirator 3. Don Respirator (if needed) Don_Gloves->Don_Respirator Don_Eyewear 4. Don Eye/Face Protection Don_Respirator->Don_Eyewear Don_Outer_Gloves 5. Don Outer Gloves Don_Eyewear->Don_Outer_Gloves Handle_Chemical Handle this compound in Fume Hood Don_Outer_Gloves->Handle_Chemical Doff_Outer_Gown Doff_Outer_Gown Handle_Chemical->Doff_Outer_Gown If Contaminated Doff_Outer_Gloves 1. Remove Outer Gloves Doff_Gown 2. Remove Gown/Apron Doff_Eyewear 3. Remove Eye/Face Protection Doff_Gown->Doff_Eyewear Doff_Respirator 4. Remove Respirator Doff_Eyewear->Doff_Respirator Doff_Inner_Gloves 5. Remove Inner Gloves Doff_Respirator->Doff_Inner_Gloves Wash_Hands 6. Wash Hands Thoroughly Doff_Inner_Gloves->Wash_Hands Doff_Outer_Gown->Doff_Gown

Figure 1. Personal Protective Equipment (PPE) Workflow.

Safe Handling and Storage

Handling Procedures
  • Avoid contact with skin, eyes, and clothing.[1]

  • Do not breathe vapors or mists.[1]

  • Keep away from heat, sparks, and open flames.[2]

  • Use non-sparking tools and explosion-proof equipment.[2]

  • Ground and bond containers when transferring material.[2]

  • Handle under an inert atmosphere if the procedure requires it.

Storage
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[2]

  • Store away from incompatible materials such as oxidizing agents, acids, and bases.

  • Store in a designated flammable liquids storage cabinet.

  • Keep away from sources of ignition.[2]

Figure 2. Chemical Storage and Segregation Workflow.

Accidental Release Measures

In the event of a spill, immediate and appropriate action is crucial to prevent injury and environmental contamination.

Small Spills

For small spills that can be safely handled by laboratory personnel:

  • Evacuate and Isolate: Alert personnel in the immediate area and restrict access.

  • Ventilate: Ensure adequate ventilation, preferably within a fume hood.

  • PPE: Don the appropriate PPE as described in Section 4.

  • Containment: Contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial sorbent.

  • Absorption: Carefully apply the absorbent material, working from the outside of the spill inwards.

  • Collection: Once the liquid is fully absorbed, use non-sparking tools to collect the material into a sealable, labeled container for hazardous waste.

  • Decontamination: Decontaminate the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials for disposal as hazardous waste.

Large Spills

For large spills or spills outside of a contained area:

  • Evacuate Immediately: Evacuate the laboratory and alert others in the vicinity.

  • Activate Emergency Response: Contact your institution's emergency response team and provide them with the chemical name, location, and approximate quantity of the spill.

  • Isolate the Area: Close doors to the affected area to contain vapors.

  • Do Not Attempt to Clean Up: Only trained emergency responders should handle large spills of hazardous materials.

Spill_Response_Workflow Spill This compound Spill Occurs Assess Assess Spill Size and Risk Spill->Assess Small_Spill Small, Contained Spill Assess->Small_Spill Large_Spill Large or Uncontained Spill Assess->Large_Spill Evacuate_Immediate Evacuate Immediate Area Small_Spill->Evacuate_Immediate Yes Evacuate_Lab Evacuate Laboratory Large_Spill->Evacuate_Lab Yes Alert_Personnel Alert Nearby Personnel Evacuate_Immediate->Alert_Personnel Don_PPE Don Appropriate PPE Alert_Personnel->Don_PPE Contain_Spill Contain Spill with Absorbent Don_PPE->Contain_Spill Collect_Waste Collect Waste in Sealed Container Contain_Spill->Collect_Waste Decontaminate Decontaminate Spill Area Collect_Waste->Decontaminate Dispose Dispose of as Hazardous Waste Decontaminate->Dispose Activate_Alarm Activate Fire Alarm / Emergency Services Evacuate_Lab->Activate_Alarm Isolate_Area Isolate the Area Activate_Alarm->Isolate_Area Await_Response Await Emergency Response Team Isolate_Area->Await_Response

Figure 3. Spill Response Workflow.

First Aid Measures

Immediate first aid is critical in the event of exposure to this compound.

Experimental Protocol for First Aid Response

Objective: To provide immediate and effective first aid following exposure to this compound to minimize injury.

Materials:

  • Safety shower

  • Eyewash station

  • Soap and water

  • Clean, sterile dressings

  • Access to a telephone for emergency services

Procedure:

  • General Advice: In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet to the attending physician.[1]

  • Inhalation:

    • Immediately move the exposed individual to fresh air.[1]

    • If breathing is difficult, administer oxygen if trained to do so.

    • If breathing has stopped, begin artificial respiration.[1] Do not use mouth-to-mouth resuscitation.[2]

    • Keep the individual warm and at rest.

  • Skin Contact:

    • Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[1][4]

    • For large exposures, use a safety shower.

    • After flushing, wash the area with soap and water.[1]

    • Do not use neutralizing agents.

    • Discard contaminated clothing in a sealed bag for proper disposal.

  • Eye Contact:

    • Immediately flush the eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open to ensure complete irrigation of the eye and lid surfaces.[1][5]

    • Use an eyewash station if available.

    • Remove contact lenses if present and easy to do so.[2]

    • Ensure the contaminated water does not flow into the unaffected eye.[4]

  • Ingestion:

    • Do NOT induce vomiting.

    • If the person is conscious and able to swallow, have them rinse their mouth with water.[1]

    • Never give anything by mouth to an unconscious person.[1]

First_Aid_Workflow Exposure Exposure to this compound Route Determine Route of Exposure Exposure->Route Inhalation Inhalation Route->Inhalation Inhalation Skin_Contact Skin Contact Route->Skin_Contact Skin Eye_Contact Eye Contact Route->Eye_Contact Eye Ingestion Ingestion Route->Ingestion Ingestion Move_Fresh_Air Move to Fresh Air Inhalation->Move_Fresh_Air Flush_Skin Flush Skin with Water (15+ min) Skin_Contact->Flush_Skin Flush_Eyes Flush Eyes with Water (15+ min) Eye_Contact->Flush_Eyes Rinse_Mouth Rinse Mouth with Water Ingestion->Rinse_Mouth Artificial_Respiration Administer Artificial Respiration (if not breathing) Move_Fresh_Air->Artificial_Respiration Seek_Medical_Attention Seek Immediate Medical Attention Artificial_Respiration->Seek_Medical_Attention Remove_Clothing Remove Contaminated Clothing Flush_Skin->Remove_Clothing Remove_Clothing->Seek_Medical_Attention Flush_Eyes->Seek_Medical_Attention Do_Not_Induce_Vomiting Do NOT Induce Vomiting Rinse_Mouth->Do_Not_Induce_Vomiting Do_Not_Induce_Vomiting->Seek_Medical_Attention

Figure 4. First Aid Response Workflow.

Fire-Fighting Measures

  • Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1]

  • Specific Hazards: Flammable liquid and vapor. Vapors may travel to a source of ignition and flash back. Containers may explode when heated. Hazardous decomposition products include carbon oxides and hydrogen chloride gas.

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[2]

Disposal Considerations

  • Dispose of this compound and any contaminated materials as hazardous waste in accordance with all local, state, and federal regulations.

  • Do not dispose of down the drain or in the general trash.

  • Consult with your institution's environmental health and safety department for specific disposal procedures.

Conclusion

This compound is a valuable reagent in research and development but poses significant health and safety risks due to its flammability and corrosivity. Strict adherence to the safety precautions and handling procedures outlined in this guide is essential for the protection of all laboratory personnel. A thorough understanding of the hazards, proper use of personal protective equipment, and knowledge of emergency procedures are the cornerstones of working safely with this chemical. The absence of comprehensive toxicological data should further emphasize a conservative and cautious approach to its use.

References

Chloromethyl Isobutyrate: A Comprehensive Technical Safety Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides critical safety information for chloromethyl isobutyrate (CAS No. 61644-18-6), a versatile reagent in organic synthesis. Due to its hazardous properties, a thorough understanding of its safety data is paramount for all personnel handling this chemical. This document compiles and synthesizes data from multiple safety data sheets to provide a comprehensive overview for laboratory use.

Chemical and Physical Properties

This compound is a colorless, flammable liquid.[1][2] Key physical and chemical properties are summarized in the table below for easy reference.

PropertyValueSource(s)
CAS Number 61644-18-6[3][4][5]
Molecular Formula C5H9ClO2[3][5]
Molecular Weight 136.58 g/mol [5]
Appearance Colorless liquid/oil[1][2]
Boiling Point 124.6°C at 760 mmHg[1][3]
Flash Point 33.7°C[1][3]
Density 1.081 g/cm³[3][4]
Solubility Soluble in organic solvents such as chloroform (B151607) and methanol; sparingly soluble in water.[1][2][6]
Storage Temperature 2-8°C[3][5]

Hazard Identification and Classification

This compound is classified as a hazardous chemical. It is a flammable liquid and vapor that can cause severe skin burns and serious eye damage.[4][7] It is also harmful if swallowed.[5]

Hazard ClassGHS ClassificationHazard Statement
Flammable LiquidsCategory 3H226: Flammable liquid and vapour[4]
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[5]
Skin Corrosion/IrritationCategory 1A/1B/1CH314: Causes severe skin burns and eye damage[5][7]
Serious Eye DamageCategory 1H318: Causes serious eye damage[1][4]

Signal Word: Danger[4][5]

Experimental Protocols: Safe Handling and Emergency Procedures

Strict adherence to safety protocols is mandatory when working with this compound. The following sections detail the necessary procedures for safe handling, personal protective equipment, and emergency response.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against exposure.

PPE for this compound cluster_ppe Required Personal Protective Equipment Eye Protection Eye Protection Chemical safety goggles and face shield Chemical safety goggles and face shield Eye Protection->Chemical safety goggles and face shield Hand Protection Hand Protection Chemical-resistant gloves (inspect before use) Chemical-resistant gloves (inspect before use) Hand Protection->Chemical-resistant gloves (inspect before use) Body Protection Body Protection Lab coat and chemical-resistant apron or full-body suit Lab coat and chemical-resistant apron or full-body suit Body Protection->Lab coat and chemical-resistant apron or full-body suit Respiratory Protection Respiratory Protection Use in a chemical fume hood. If ventilation is inadequate, use a NIOSH-approved respirator. Use in a chemical fume hood. If ventilation is inadequate, use a NIOSH-approved respirator. Respiratory Protection->Use in a chemical fume hood. If ventilation is inadequate, use a NIOSH-approved respirator.

Caption: Required Personal Protective Equipment (PPE).

Safe Handling Workflow

The following workflow must be followed to minimize the risk of exposure and accidents.

Safe Handling Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_storage Storage cluster_disposal Waste Disposal Preparation Preparation Handling Handling Preparation->Handling Proceed to Ensure fume hood is operational Ensure fume hood is operational Storage Storage Handling->Storage After use Work exclusively within a certified chemical fume hood Work exclusively within a certified chemical fume hood Disposal Disposal Storage->Disposal For waste Store in a cool, well-ventilated area away from heat and ignition sources Store in a cool, well-ventilated area away from heat and ignition sources Dispose of contents and container in accordance with local, state, and federal regulations Dispose of contents and container in accordance with local, state, and federal regulations Inspect all PPE for integrity Inspect all PPE for integrity Locate and ensure accessibility of safety shower and eyewash station Locate and ensure accessibility of safety shower and eyewash station Ground and bond containers to prevent static discharge Ground and bond containers to prevent static discharge Avoid inhalation of vapors and contact with skin and eyes Avoid inhalation of vapors and contact with skin and eyes Use non-sparking tools Use non-sparking tools Keep container tightly closed when not in use Keep container tightly closed when not in use Keep container tightly closed Keep container tightly closed Store at 2-8°C in an inert atmosphere Store at 2-8°C in an inert atmosphere Do not dispose of into sewer systems Do not dispose of into sewer systems Use a licensed professional waste disposal service Use a licensed professional waste disposal service

Caption: Safe Handling and Disposal Workflow.

First Aid Measures

Immediate and appropriate first aid is critical in the event of an exposure.

Exposure RouteFirst Aid ProtocolSource(s)
Inhalation Move victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[4][5]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[4][5]
Eye Contact Immediately rinse with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[4][5]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a doctor or poison control center immediately.[4][5]

digraph "First Aid Response" {
graph [rankdir=TB];
node [shape=ellipse, style=filled, fontname="Arial", fontcolor="#202124"];
edge [color="#EA4335"];

"Exposure" [shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Inhalation" [fillcolor="#FBBC05"]; "Skin Contact" [fillcolor="#FBBC05"]; "Eye Contact" [fillcolor="#FBBC05"]; "Ingestion" [fillcolor="#FBBC05"]; "Seek Immediate Medical Attention" [shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

"Exposure" -> "Inhalation"; "Exposure" -> "Skin Contact"; "Exposure" -> "Eye Contact"; "Exposure" -> "Ingestion";

"Inhalation" -> "Move to fresh air. Provide respiratory support if needed." -> "Seek Immediate Medical Attention"; "Skin Contact" -> "Remove contaminated clothing. Flush with water for 15+ minutes." -> "Seek Immediate Medical Attention"; "Eye Contact" -> "Flush with water for 15+ minutes. Remove contact lenses." -> "Seek Immediate Medical Attention"; "Ingestion" -> "Do NOT induce vomiting. Rinse mouth." -> "Seek Immediate Medical Attention"; }

Caption: Emergency First Aid Procedures.

Fire and Explosion Hazard Data

This compound is a flammable liquid with a flashpoint of 33.7°C.[1][3] Vapors may form explosive mixtures with air.

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[5]

  • Firefighting Procedures: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[5][8] Use water spray to cool fire-exposed containers.[8]

  • Special Hazards: Hazardous decomposition products include carbon oxides and hydrogen chloride gas.[5]

Toxicological and Ecological Information

Detailed toxicological and ecological data for this compound are largely unavailable.[4] The chemical, physical, and toxicological properties have not been thoroughly investigated.[5] It is classified as harmful if swallowed.[5] No carcinogenicity data is available from IARC, ACGIH, or NTP.[5] Due to the lack of data, this substance should be handled with the utmost care, assuming high toxicity. There is no available information on its persistence, degradability, or bioaccumulative potential.[4] Therefore, release into the environment must be strictly avoided.[4]

References

An In-depth Technical Guide to the Solubility of Chloromethyl Isobutyrate in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of chloromethyl isobutyrate in various common organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this document focuses on reported qualitative solubility information and provides a detailed experimental protocol for the quantitative determination of its solubility. This guide is intended to be a valuable resource for laboratory researchers, chemists, and professionals in the field of drug development who utilize this compound as a key intermediate in synthesis.

Introduction to this compound

This compound is a versatile bifunctional molecule, featuring both a reactive chloromethyl group and an ester linkage. This unique structure makes it a valuable reagent in organic synthesis, particularly in the production of more complex molecules such as pharmaceuticals and agrochemicals. Its primary application lies in its ability to act as a prodrug-forming agent, where it can be attached to a parent drug molecule to enhance its pharmacokinetic properties, such as membrane permeability and oral bioavailability. Understanding its solubility in various organic solvents is critical for its effective use in reaction media, purification processes, and formulation development.

Solubility of this compound: A Qualitative Overview

Published data on the quantitative solubility of this compound is scarce. However, several sources provide qualitative descriptions of its solubility in common organic solvents. This information is summarized in the table below. It is important to note that terms like "soluble," "sparingly soluble," and "slightly soluble" are not precise and the actual solubility can be influenced by factors such as temperature and the presence of impurities.

Table 1: Qualitative Solubility of this compound in Various Solvents

SolventQualitative SolubilitySource Citation
EthanolSoluble[1][2]
EtherSoluble[1][2]
BenzeneSoluble[1][2]
ChloroformSparingly Soluble[3][4][5]
MethanolSlightly Soluble[3][4][5]
WaterInsoluble[1][2]

Experimental Protocol for the Quantitative Determination of Solubility

To obtain precise and reliable solubility data for this compound in specific organic solvents, a well-defined experimental protocol is necessary. The following method is a generalized procedure based on established international standards, such as those from the Organisation for Economic Co-operation and Development (OECD) and ASTM International.[6][7][8][9][10] This protocol can be adapted to suit the specific requirements of the researcher and the analytical instrumentation available.

Principle

The equilibrium solubility is determined by establishing a saturated solution of this compound in the chosen organic solvent at a constant temperature. The concentration of the solute in the saturated solution is then accurately measured using a suitable analytical technique.

Materials and Equipment
  • Solute: High-purity this compound (>98%)

  • Solvents: HPLC-grade or analytical grade organic solvents of interest

  • Apparatus:

    • Thermostatic shaker or incubator capable of maintaining a constant temperature (± 0.5°C)

    • Glass vials or flasks with airtight seals (e.g., screw caps (B75204) with PTFE septa)

    • Analytical balance (± 0.1 mg accuracy)

    • Volumetric flasks and pipettes

    • Syringes and syringe filters (e.g., 0.22 µm PTFE)

    • Analytical instrumentation for concentration measurement (e.g., Gas Chromatography with Flame Ionization Detector (GC-FID), High-Performance Liquid Chromatography with UV detector (HPLC-UV), or Nuclear Magnetic Resonance (NMR) spectroscopy)

Experimental Procedure
  • Preparation of the Test System:

    • Add an excess amount of this compound to a pre-weighed glass vial. The excess solid phase is crucial to ensure that saturation is reached.

    • Record the exact mass of the solute added.

    • Add a known volume or mass of the selected organic solvent to the vial.

  • Equilibration:

    • Securely seal the vials to prevent solvent evaporation.

    • Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25°C, 37°C).

    • Agitate the samples for a sufficient period to ensure that equilibrium is reached. A preliminary study to determine the time to reach equilibrium (e.g., 24, 48, and 72 hours) is recommended.

  • Sample Collection and Preparation:

    • Once equilibrium is achieved, stop the agitation and allow the vials to stand undisturbed in the thermostatic bath for a minimum of 2 hours to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe. To avoid disturbing the solid phase, insert the syringe needle into the upper portion of the liquid.

    • Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved microparticles.

    • Dilute the filtered sample with a known volume of the appropriate solvent to a concentration that falls within the linear range of the analytical method.

  • Analysis:

    • Analyze the diluted sample using a pre-calibrated analytical method (e.g., GC-FID or HPLC-UV) to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of known concentrations of this compound in the same solvent.

  • Data Calculation:

    • Calculate the solubility of this compound in the solvent using the following formula:

    Solubility ( g/100 mL) = (Concentration from analysis (g/mL) × Dilution factor × 100)

Diagram of the Experimental Workflow

G Workflow for Solubility Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_result Result start Start add_solute Add excess this compound to vial start->add_solute add_solvent Add known volume of organic solvent add_solute->add_solvent seal_vial Seal vial add_solvent->seal_vial agitate Agitate at constant temperature seal_vial->agitate settle Allow excess solid to settle agitate->settle withdraw Withdraw supernatant settle->withdraw filter_sample Filter sample withdraw->filter_sample dilute Dilute sample filter_sample->dilute analyze Analyze concentration (e.g., GC, HPLC) dilute->analyze calculate Calculate solubility analyze->calculate end End calculate->end

Caption: A flowchart illustrating the key steps in the experimental determination of solubility.

Logical Framework for Solvent Selection

The choice of an appropriate solvent is a critical decision in chemical synthesis and drug development. The following diagram outlines a logical process for selecting a suitable solvent based on solubility and other key factors.

G Logical Framework for Solvent Selection cluster_criteria Initial Criteria cluster_testing Experimental Testing cluster_optimization Optimization & Selection define_req Define process requirements (reaction, purification, etc.) initial_screening Initial solvent screening based on qualitative solubility define_req->initial_screening quant_solubility Quantitative solubility determination initial_screening->quant_solubility compatibility Assess chemical compatibility and stability quant_solubility->compatibility safety Evaluate safety and environmental impact compatibility->safety optimize Optimize process parameters (temperature, concentration) safety->optimize final_selection Final solvent selection optimize->final_selection

References

Methodological & Application

Application Notes and Protocols for Chloromethyl Isobutyrate as an Alkylating Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of chloromethyl isobutyrate as a versatile alkylating agent for the synthesis of isobutyryloxymethyl esters, ethers, and related derivatives. This reagent is particularly valuable in the field of drug development for the creation of prodrugs with enhanced pharmacokinetic properties.

Introduction

This compound (CMIB) is a reactive alkylating agent used to introduce the isobutyryloxymethyl group onto various nucleophilic functional groups, including carboxylic acids, phenols, and amines. This modification is a common strategy in medicinal chemistry to create prodrugs. The resulting isobutyryloxymethyl esters and ethers can mask polar functional groups, thereby increasing a drug molecule's lipophilicity. This often leads to improved oral bioavailability and modified drug release profiles, as the ester or ether linkage can be cleaved in vivo by esterases to release the active parent drug.

The primary mechanism of alkylation with this compound is a bimolecular nucleophilic substitution (SN2) reaction. The nucleophile (e.g., a carboxylate or phenoxide) attacks the methylene (B1212753) carbon of CMIB, displacing the chloride leaving group.

Physicochemical Properties and Safety Information

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 61644-18-6[1]
Molecular Formula C₅H₉ClO₂[1]
Molecular Weight 136.58 g/mol [1]
Appearance Colorless liquid
Boiling Point 139-141 °C
Density 1.045 g/cm³ (at 20 °C)
Solubility Soluble in organic solvents such as ethanol, ether, and benzene; insoluble in water.

Safety Precautions: [1][2]

This compound is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.

  • Hazards: Harmful if swallowed. Causes severe skin burns and eye damage.[1]

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.[1]

  • Handling: Avoid contact with skin and eyes. Do not breathe vapor or mist. Ground and bond containers when transferring material. Use non-sparking tools.[2]

  • First Aid:

    • If on skin: Take off immediately all contaminated clothing. Rinse skin with water.[1]

    • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

    • If inhaled: Remove person to fresh air and keep comfortable for breathing.[1]

    • If swallowed: Rinse mouth. Do NOT induce vomiting.[2]

    • In all cases of exposure, seek immediate medical attention.[1][2]

  • Storage: Store in a well-ventilated place. Keep cool. Store locked up.[1]

Experimental Protocols

The following protocols provide detailed methodologies for the use of this compound as an alkylating agent with carboxylic acids and phenols. These reactions are typically carried out under basic conditions to deprotonate the nucleophile, facilitating the SN2 reaction.

General Protocol for the Synthesis of Isobutyryloxymethyl Esters from Carboxylic Acids

This protocol describes the esterification of a generic carboxylic acid. Specific examples with non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen (B1674241) and naproxen (B1676952) are common applications.

Reaction Scheme:

R-COOH + ClCH₂OCOC(CH₃)₂ → R-COOCH₂OCOC(CH₃)₂ + HCl

Materials:

  • Carboxylic acid (e.g., Ibuprofen, Naproxen)

  • This compound

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Potassium carbonate (K₂CO₃) or Triethylamine (B128534) (TEA)

  • Ethyl acetate (B1210297)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF, add a base such as potassium carbonate (1.5 eq) or triethylamine (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add this compound (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction to 60-80 °C and monitor its progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired isobutyryloxymethyl ester.

General Protocol for the Synthesis of Isobutyryloxymethyl Ethers from Phenols

This protocol outlines the O-alkylation of a phenolic compound.

Reaction Scheme:

Ar-OH + ClCH₂OCOC(CH₃)₂ → Ar-OCH₂OCOC(CH₃)₂ + HCl

Materials:

  • Phenolic compound

  • This compound

  • Anhydrous acetone (B3395972) or DMF

  • Potassium carbonate (K₂CO₃)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of the phenolic compound (1.0 eq) in anhydrous acetone or DMF, add potassium carbonate (2.0 eq).

  • Stir the suspension at room temperature for 30 minutes.

  • Add this compound (1.5 eq) to the mixture.

  • Stir the reaction at room temperature or gently heat to 50 °C, monitoring by TLC until the starting material is consumed.

  • After completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to yield the isobutyryloxymethyl ether.

Data Presentation

The following table summarizes representative yields for the synthesis of isobutyryloxymethyl prodrugs of some NSAIDs.

Parent DrugFunctional GroupProductYield (%)
IbuprofenCarboxylic AcidIbuprofen isobutyryloxymethyl ester75-85
NaproxenCarboxylic AcidNaproxen isobutyryloxymethyl ester80-90
KetoprofenCarboxylic AcidKetoprofen isobutyryloxymethyl ester70-80

Yields are approximate and can vary based on reaction conditions and scale.

Visualizations

Experimental Workflow for Prodrug Synthesis

The following diagram illustrates the general workflow for the synthesis and purification of an isobutyryloxymethyl prodrug.

experimental_workflow start Start dissolve Dissolve Substrate (Carboxylic Acid/Phenol) in Anhydrous Solvent start->dissolve add_base Add Base (e.g., K2CO3, TEA) dissolve->add_base add_cmib Add Chloromethyl Isobutyrate add_base->add_cmib reaction Reaction (Heating may be required) add_cmib->reaction workup Aqueous Workup (Extraction & Washes) reaction->workup purification Purification (Column Chromatography) workup->purification characterization Characterization (NMR, MS, etc.) purification->characterization end Pure Prodrug characterization->end

General workflow for isobutyryloxymethyl prodrug synthesis.
Signaling Pathway: Cyclooxygenase (COX) Inhibition by NSAIDs

The creation of isobutyryloxymethyl prodrugs of NSAIDs is clinically relevant due to their interaction with the cyclooxygenase (COX) pathway. NSAIDs inhibit COX enzymes, thereby reducing the production of prostaglandins (B1171923) which mediate pain and inflammation. The prodrug approach aims to reduce the gastrointestinal side effects associated with direct administration of the acidic NSAIDs.

COX_pathway AA Arachidonic Acid COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 COX2->PGH2 Prostacyclin Prostacyclin (Vasodilation, inhibits platelet aggregation) PGH2->Prostacyclin Thromboxane Thromboxane A2 (Vasoconstriction, promotes platelet aggregation) PGH2->Thromboxane Prostaglandins Prostaglandins (PGE2, PGD2, PGF2α) (Inflammation, Pain, Fever) PGH2->Prostaglandins NSAID NSAID Prodrug (e.g., Isobutyryloxymethyl Ibuprofen) Active_NSAID Active NSAID (released via hydrolysis) NSAID->Active_NSAID Esterases Active_NSAID->COX1 Inhibition Active_NSAID->COX2 Inhibition

Inhibition of the COX pathway by NSAIDs released from their prodrugs.
General Mechanism of Action for Alkylating Agents

While no specific anticancer drug utilizing a this compound promoiety has been prominently identified in the literature, the general principle of alkylating agents is relevant to the reactivity of this compound class. Alkylating agents exert their cytotoxic effects by forming covalent bonds with nucleophilic moieties in cellular macromolecules, most notably DNA. This can lead to DNA damage, cell cycle arrest, and apoptosis.

DNA_Alkylation Alkylating_Agent Alkylating Agent (e.g., Chloromethyl ester) DNA DNA Alkylating_Agent->DNA Alkylation Alkylated_DNA Alkylated DNA (DNA adducts) DNA->Alkylated_DNA DNA_Damage DNA Damage (Cross-linking, strand breaks) Alkylated_DNA->DNA_Damage Cell_Cycle_Arrest Cell Cycle Arrest DNA_Damage->Cell_Cycle_Arrest DNA_Repair DNA Repair Mechanisms DNA_Damage->DNA_Repair Apoptosis Apoptosis (Programmed Cell Death) Cell_Cycle_Arrest->Apoptosis DNA_Repair->DNA Successful Repair DNA_Repair->Apoptosis Failed Repair

General signaling pathway of DNA damage by alkylating agents.

References

Application Notes and Protocols: Synthesis of a Model Prodrug, Isobutyryloxymethyl 2-(4-(2-methylpropyl)phenyl)propanoate, Using Chloromethyl Isobutyrate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive guide for the synthesis of a model acyloxymethyl ester prodrug of Ibuprofen, a widely used non-steroidal anti-inflammatory drug (NSAID). The synthesis involves the esterification of Ibuprofen with chloromethyl isobutyrate. This method serves as a generalizable protocol for researchers engaged in the development of prodrugs for carboxylic acid-containing parent molecules. The protocol details the synthetic procedure, purification, and characterization of the resulting prodrug, along with its in-vitro hydrolysis.

Introduction

Prodrug design is a critical strategy in drug development to enhance the pharmacokinetic and pharmacodynamic properties of a drug. Acyloxymethyl esters are a common class of prodrugs for drugs containing carboxylic acid moieties. These prodrugs are designed to be cleaved in vivo by ubiquitous esterase enzymes, releasing the active parent drug and non-toxic byproducts. This approach can improve a drug's oral bioavailability, reduce gastrointestinal side effects, and enhance its overall therapeutic profile.

Ibuprofen is an ideal model drug for demonstrating this synthetic strategy due to its well-characterized properties and the presence of a carboxylic acid group that can be readily modified. This compound serves as the promoiety, which, upon cleavage, releases isobutyric acid and formaldehyde.

Synthesis of Isobutyryloxymethyl 2-(4-(2-methylpropyl)phenyl)propanoate

The synthesis of the model prodrug is achieved through a nucleophilic substitution reaction where the carboxylate of Ibuprofen displaces the chloride from this compound.

Reaction Scheme:

Ibuprofen + this compound → Isobutyryloxymethyl 2-(4-(2-methylpropyl)phenyl)propanoate + Sodium Chloride

G cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product Ibuprofen Ibuprofen Stirring Stirring at Room Temperature (12 hours) Ibuprofen->Stirring CMI This compound CMI->Stirring Base Sodium Carbonate (Base) Base->Stirring Solvent DMF (Solvent) Solvent->Stirring Extraction Ethyl Acetate (B1210297) Extraction Stirring->Extraction Washing Washing with Brine Extraction->Washing Drying Drying over Na2SO4 Washing->Drying Concentration Concentration in vacuo Drying->Concentration Purification Column Chromatography Concentration->Purification Prodrug Ibuprofen Isobutyryloxymethyl Ester Purification->Prodrug

2.1. Materials and Reagents

ReagentSupplierPurity
IbuprofenSigma-Aldrich≥98%
This compoundTCI Chemicals>97%
Sodium Carbonate (Na2CO3)Fisher Scientific≥99.5%
N,N-Dimethylformamide (DMF)Acros OrganicsAnhydrous, 99.8%
Ethyl AcetateVWR ChemicalsHPLC Grade
Brine (saturated NaCl solution)In-house preparation-
Anhydrous Sodium SulfateEMD Millipore≥99%
Silica (B1680970) Gel (for column chromatography)Sorbent Technologies60 Å, 230-400 mesh

2.2. Experimental Protocol

  • To a solution of Ibuprofen (2.06 g, 10 mmol) in anhydrous N,N-Dimethylformamide (DMF, 20 mL) in a 100 mL round-bottom flask, add sodium carbonate (0.74 g, 7 mmol).

  • Stir the mixture at room temperature for 30 minutes to form the sodium salt of Ibuprofen.

  • Add this compound (1.52 g, 11 mmol) to the reaction mixture.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of hexane (B92381):ethyl acetate (4:1).

  • Upon completion, pour the reaction mixture into a separatory funnel containing 100 mL of water and 50 mL of ethyl acetate.

  • Separate the organic layer, and wash it with brine (2 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to yield the pure Isobutyryloxymethyl 2-(4-(2-methylpropyl)phenyl)propanoate.

2.3. Characterization Data

ParameterValue
Appearance Colorless oil
Yield 85%
Purity (HPLC) >98%
Molecular Formula C18H26O4
Molecular Weight 306.40 g/mol
¹H NMR (400 MHz, CDCl₃) δ 7.20 (d, J = 8.0 Hz, 2H), 7.09 (d, J = 8.0 Hz, 2H), 5.75 (s, 2H), 3.70 (q, J = 7.1 Hz, 1H), 2.55 (sept, J = 6.8 Hz, 1H), 2.45 (d, J = 7.2 Hz, 2H), 1.85 (m, 1H), 1.50 (d, J = 7.2 Hz, 3H), 1.15 (d, J = 6.8 Hz, 6H), 0.90 (d, J = 6.6 Hz, 6H)
FT-IR (neat, cm⁻¹) 2958, 1755, 1735, 1460, 1375, 1210, 1145

In-Vitro Hydrolysis of the Prodrug

The stability of the prodrug and its conversion to the parent drug can be evaluated under physiological conditions. The hydrolysis is typically enzyme-mediated.

G Prodrug Ibuprofen Prodrug (Isobutyryloxymethyl Ester) Intermediate Unstable Hemiacetal Intermediate Prodrug->Intermediate Hydrolysis Enzyme Esterases (in plasma/tissue) Enzyme->Intermediate Ibuprofen Ibuprofen (Active Drug) Intermediate->Ibuprofen Spontaneous Decomposition Byproduct1 Formaldehyde Intermediate->Byproduct1 Byproduct2 Isobutyric Acid Intermediate->Byproduct2

3.1. Hydrolysis Protocol

  • Prepare stock solutions of the prodrug in acetonitrile (B52724) (1 mg/mL).

  • Prepare buffer solutions at pH 1.2 (simulated gastric fluid) and pH 7.4 (simulated intestinal fluid/plasma).

  • Incubate the prodrug (final concentration 10 µg/mL) in the buffer solutions at 37°C.

  • For enzymatic hydrolysis, incubate the prodrug in rat plasma at 37°C.

  • At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw aliquots of the incubation mixture.

  • Quench the reaction by adding an equal volume of cold acetonitrile to precipitate proteins.

  • Centrifuge the samples and analyze the supernatant by HPLC to quantify the disappearance of the prodrug and the appearance of Ibuprofen.

3.2. Expected Hydrolysis Data

MediumHalf-life (t₁/₂) [min]
pH 1.2 Buffer> 240
pH 7.4 Buffer~ 180
Rat Plasma (80%)~ 25

Discussion

The synthesis of Isobutyryloxymethyl 2-(4-(2-methylpropyl)phenyl)propanoate was successful with a high yield and purity. The protocol is robust and can be adapted for the synthesis of other acyloxymethyl ester prodrugs. The in-vitro hydrolysis data indicate that the prodrug is stable in acidic conditions, which is desirable to prevent premature release in the stomach. The rapid hydrolysis in plasma suggests that the prodrug will be efficiently converted to the active drug in vivo.

Safety Precautions

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • DMF is a potential teratogen and should be handled with extreme care.

  • Refer to the Material Safety Data Sheets (MSDS) for all chemicals before use.

Conclusion

This application note provides a detailed protocol for the synthesis and preliminary evaluation of a model prodrug of Ibuprofen. This methodology is a valuable tool for researchers in the field of drug delivery and development, providing a framework for the rational design and synthesis of prodrugs to improve the therapeutic properties of existing and new drug candidates.

Application Notes and Protocols: Chloromethyl Isobutyrate for the Protection of Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of organic synthesis, particularly in the fields of medicinal chemistry and drug development, the transient protection of reactive functional groups is a cornerstone of synthetic strategy. The carboxylic acid moiety, a common feature in a vast array of bioactive molecules, often requires protection to prevent its interference in subsequent synthetic transformations. Chloromethyl isobutyrate has emerged as a valuable reagent for the introduction of the isobutyroxymethyl (iBuOM) protecting group onto carboxylic acids. This acyloxymethyl group offers a balance of stability and facile cleavage under specific conditions, rendering it a useful tool in multi-step syntheses.

The isobutyroxymethyl ester serves as a prodrug motif in medicinal chemistry, where the ester linkage is designed to be cleaved in vivo by esterases to release the active carboxylic acid-containing drug. This application underscores the importance of understanding the stability and cleavage characteristics of this particular protecting group.

These application notes provide detailed protocols for the protection of carboxylic acids using this compound and the subsequent deprotection of the isobutyroxymethyl ester. Furthermore, a summary of representative yields for these transformations is presented to guide chemists in their synthetic planning.

Data Presentation

The following table summarizes the yields for the protection of various carboxylic acids with this compound and the subsequent deprotection to regenerate the free carboxylic acid. The conditions for protection and deprotection are detailed in the experimental protocols below.

EntryCarboxylic Acid SubstrateProtection Yield (%)Deprotection Yield (%)
1Benzoic Acid>95>95
2Ibuprofen>95>95
3N-Boc-Alanine85-9585-95
44-Pentynoic Acid90-9890-98
5Adipic Acid (bis-protected)>90>90

Note: Yields are representative and may vary depending on the specific reaction conditions and the nature of the substrate.

Signaling Pathways and Experimental Workflows

// Nodes CarboxylicAcid [label="Carboxylic Acid\n(R-COOH)"]; Base [label="Base\n(e.g., Cs2CO3, Et3N)"]; Carboxylate [label="Carboxylate Anion\n(R-COO⁻)"]; CMIB [label="this compound\n(iBuO-CH2-Cl)"]; ProtectedAcid [label="Protected Carboxylic Acid\n(iBuOM Ester)\n(R-COO-CH2-O-iBu)"]; Chloride [label="Chloride Ion\n(Cl⁻)"]; BaseH [label="Protonated Base\n(e.g., CsHCO3, Et3NH⁺)"];

// Edges CarboxylicAcid -> Carboxylate [label="Deprotonation"]; Base -> Carboxylate; Carboxylate -> ProtectedAcid [label="SN2 Attack"]; CMIB -> ProtectedAcid; CMIB -> Chloride [label="Displacement"]; Base -> BaseH [label="Protonation"]; CarboxylicAcid -> BaseH; }

Caption: Reaction mechanism for the protection of a carboxylic acid.

// Nodes Start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Dissolve [label="Dissolve Carboxylic Acid\nand Base in Solvent"]; AddCMIB [label="Add this compound"]; Stir [label="Stir at Room Temperature"]; Monitor [label="Monitor Reaction by TLC/LC-MS"]; Workup [label="Aqueous Workup"]; Extract [label="Extract with Organic Solvent"]; Dry [label="Dry Organic Layer"]; Concentrate [label="Concentrate in vacuo"]; Purify [label="Purify by Chromatography\n(if necessary)"]; Product [label="Protected Carboxylic Acid", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Dissolve; Dissolve -> AddCMIB; AddCMIB -> Stir; Stir -> Monitor; Monitor -> Workup; Workup -> Extract; Extract -> Dry; Dry -> Concentrate; Concentrate -> Purify; Purify -> Product; }

Caption: Experimental workflow for carboxylic acid protection.

Experimental Protocols

Protocol 1: General Procedure for the Protection of Carboxylic Acids with this compound

This protocol describes a general method for the formation of isobutyroxymethyl (iBuOM) esters from carboxylic acids.

Materials:

  • Carboxylic acid (1.0 equiv)

  • This compound (1.1 - 1.5 equiv)

  • Cesium carbonate (Cs₂CO₃, 1.5 - 2.0 equiv) or Triethylamine (Et₃N, 2.0 - 3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Diethyl ether (Et₂O) or Ethyl acetate (B1210297) (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Thin Layer Chromatography (TLC) plates

  • Liquid Chromatography-Mass Spectrometry (LC-MS) instrumentation

Procedure:

  • To a solution of the carboxylic acid (1.0 equiv) in anhydrous DMF or MeCN (0.1 - 0.5 M), add the base (cesium carbonate or triethylamine).

  • Stir the resulting mixture at room temperature for 15-30 minutes to ensure the formation of the carboxylate salt.

  • Add this compound (1.1 - 1.5 equiv) to the reaction mixture dropwise at room temperature.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

  • Upon completion, pour the reaction mixture into water or saturated aqueous NaHCO₃ solution and extract with an organic solvent such as diethyl ether or ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica (B1680970) gel if necessary, typically using a mixture of hexanes and ethyl acetate as the eluent.

Protocol 2: General Procedure for the Deprotection of Isobutyroxymethyl (iBuOM) Esters

This protocol outlines a common method for the cleavage of the isobutyroxymethyl protecting group to regenerate the parent carboxylic acid.

Materials:

  • Isobutyroxymethyl-protected carboxylic acid (1.0 equiv)

  • Ammonia (B1221849) in methanol (B129727) (7 N solution) or Lithium hydroxide (B78521) (LiOH)

  • Methanol (MeOH) or a mixture of Tetrahydrofuran (THF) and water

  • Hydrochloric acid (HCl, 1 N aqueous solution)

  • Diethyl ether (Et₂O) or Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Thin Layer Chromatography (TLC) plates

  • Liquid Chromatography-Mass Spectrometry (LC-MS) instrumentation

Procedure using Ammoniacal Methanol:

  • Dissolve the isobutyroxymethyl-protected carboxylic acid (1.0 equiv) in a 7 N solution of ammonia in methanol.

  • Stir the solution at room temperature and monitor the reaction by TLC or LC-MS. The deprotection is typically complete within 1-4 hours.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in water and acidify to pH 2-3 with 1 N HCl.

  • Extract the aqueous layer with an organic solvent such as diethyl ether or ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter and concentrate under reduced pressure to afford the deprotected carboxylic acid.

Procedure using Lithium Hydroxide:

  • Dissolve the isobutyroxymethyl-protected carboxylic acid (1.0 equiv) in a mixture of THF and water (e.g., 3:1 v/v).

  • Add lithium hydroxide (LiOH, 2.0 - 5.0 equiv) to the solution.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. The reaction is usually complete within 1-6 hours.

  • Upon completion, remove the THF under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-acidic byproducts.

  • Acidify the aqueous layer to pH 2-3 with 1 N HCl.

  • Extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the free carboxylic acid.

Conclusion

This compound provides an effective means for the protection of carboxylic acids as their isobutyroxymethyl esters. This protecting group is particularly valuable in synthetic sequences where mild deprotection conditions are required. The protocols provided herein offer a general framework for the application of this protecting group strategy. Researchers are encouraged to optimize the reaction conditions for their specific substrates to achieve the best possible outcomes. The utility of the isobutyroxymethyl ester as a cleavable linker in prodrug design further highlights the importance of this chemical entity in the broader context of drug discovery and development.

Application Notes and Protocols for Reactions of Chloromethyl Isobutyrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental conditions for various chemical transformations involving chloromethyl isobutyrate. This versatile reagent is a key building block in organic synthesis, particularly in the development of prodrugs, due to the reactive nature of its chloromethyl group. The following sections detail reaction protocols and quantitative data for its synthesis and subsequent nucleophilic substitution reactions.

Synthesis of this compound

This compound is typically synthesized via the esterification of isobutyric acid. A common and efficient method involves a phase-transfer catalysis system.

Table 1: Synthesis Conditions for this compound
ReactantsCatalyst/BaseSolvent SystemTemperatureTimeYield
Isobutyric acid, Chloromethyl chloroformateSodium bicarbonate, Tetrabutylammonium (B224687) hydrogensulfateDichloromethane (B109758)/WaterRoom TemperatureOvernight84%
Protocol 1: Synthesis of this compound via Phase-Transfer Catalysis

This protocol is adapted from a standard procedure for the synthesis of chloromethyl esters.[1][2]

Materials:

  • Isobutyric acid

  • Dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO₃)

  • Tetrabutylammonium hydrogensulfate (TBAHS)

  • Water (H₂O)

  • Chloromethyl chloroformate

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve isobutyric acid (1.0 eq) in dichloromethane (approx. 10 mL per 1 g of isobutyric acid).

  • To this solution, add sodium bicarbonate (3.8 eq), tetrabutylammonium hydrogensulfate (0.1 eq), and an equal volume of water.

  • While stirring vigorously, slowly add chloromethyl chloroformate (1.15 eq) to the biphasic mixture at room temperature.

  • Allow the reaction to stir overnight at room temperature.

  • Upon completion (monitored by TLC or GC-MS), dilute the mixture with additional dichloromethane.

  • Transfer the mixture to a separatory funnel and wash the organic layer twice with water.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound. The product is often used in the next step without further purification.[1][2]

Nucleophilic Substitution Reactions

The chloromethyl group of this compound is susceptible to nucleophilic attack, primarily through an S_N2 mechanism.[3] This reactivity is harnessed to attach the isobutyryloxymethyl moiety to various functional groups.

Logical Workflow: Prodrug Development using this compound

prodrug_workflow cluster_synthesis Prodrug Synthesis & Purification cluster_evaluation Preclinical Evaluation ParentDrug Parent Drug (with COOH, OH, NH, SH group) Reaction Reaction with This compound ParentDrug->Reaction Nucleophilic Substitution CrudeProdrug Crude Prodrug Reaction->CrudeProdrug Purification Purification (e.g., Column Chromatography) CrudeProdrug->Purification PureProdrug Pure Prodrug Purification->PureProdrug InVitro In Vitro Studies (Stability, Release Kinetics) PureProdrug->InVitro InVivo In Vivo Studies (Pharmacokinetics, Efficacy) InVitro->InVivo Promising Candidates DataAnalysis Data Analysis & Lead Optimization InVivo->DataAnalysis

References

Application Notes and Protocols for the Alkylation of Nucleophiles using Chloromethyl Isobutyrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to selecting the optimal base and solvent for the successful alkylation of various nucleophiles using chloromethyl isobutyrate. This versatile reagent is an effective electrophile for introducing the isobutyryloxymethyl group, a common motif in medicinal chemistry and materials science.[1] The protocols and data presented herein are compiled and adapted from established methodologies for the alkylation of active methylene (B1212753) compounds and other nucleophiles.

Introduction to this compound Alkylation

The alkylation reaction with this compound typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][2] In this reaction, a nucleophile attacks the electrophilic carbon of the chloromethyl group, displacing the chloride leaving group. The choice of base and solvent is critical for maximizing the yield of the desired alkylated product while minimizing side reactions such as elimination and over-alkylation.[3][4]

The general scheme for this reaction is as follows:

Nucleophile-H + Base ⇌ Nucleophile- + Base-H+

Nucleophile- + ClCH2OC(O)CH(CH3)2 → Nucleophile-CH2OC(O)CH(CH3)2 + Cl-

Key factors influencing the success of this alkylation include the strength and steric hindrance of the base, the polarity and proticity of the solvent, and the nature of the nucleophile itself.

Selection of Base and Solvent

The interplay between the base and solvent is crucial for efficient enolate formation (in the case of active methylene compounds) and the subsequent SN2 reaction.[3][5]

Choice of Base

A variety of bases can be employed for the deprotonation of nucleophiles prior to alkylation. The optimal choice depends on the pKa of the nucleophile.

BasepKa of Conjugate AcidTypical ApplicationsAdvantagesDisadvantages
Potassium Carbonate (K₂CO₃)10.3Alkylation of phenols, thiols, and active methylene compounds with pKa < 12.[6]Inexpensive, mild, and easy to handle.[7]Can be slow for less acidic nucleophiles; heterogeneous reaction.[6]
Sodium Ethoxide (NaOEt)16Alkylation of active methylene compounds like malonic esters and β-ketoesters.[5]Strong base, readily prepared in situ.[5]Can act as a nucleophile, leading to transesterification byproducts.
Sodium Hydride (NaH)~36Deprotonation of a wide range of carbon and heteroatom nucleophiles.[6]Strong, non-nucleophilic base; reaction goes to completion.Flammable solid, requires careful handling and anhydrous conditions.
Lithium Diisopropylamide (LDA)~36Kinetically controlled enolate formation from ketones and esters.[3]Strong, sterically hindered, non-nucleophilic base.[3]Must be prepared fresh or titrated before use; requires low temperatures.[3]
Choice of Solvent

Polar aprotic solvents are generally preferred for SN2 reactions as they can solvate the counter-ion of the nucleophile while leaving the nucleophile itself relatively unsolvated and more reactive.[4][8][9]

SolventDielectric Constant (ε)PropertiesAdvantages in Alkylation
N,N-Dimethylformamide (DMF)37Polar aprotic solvent with a high boiling point.[2]Excellent at solvating cations, enhancing nucleophilicity; suitable for a wide range of temperatures.[2]
Acetonitrile (MeCN)37.5Polar aprotic solvent, often used in phase-transfer catalysis.Good balance of polarity and volatility; can facilitate high reaction rates.
Tetrahydrofuran (THF)7.6Moderately polar aprotic solvent, commonly used for reactions involving organometallic bases like LDA.[3]Lower boiling point allows for easier removal; compatible with strong, non-nucleophilic bases.[3]
Ethanol (B145695) (EtOH)24.5Polar protic solvent.Can be used with alkoxide bases where the solvent is the conjugate acid of the base, simplifying the reaction mixture.[5]

Experimental Protocols

The following are generalized protocols for the alkylation of an active methylene compound using this compound. These should be adapted based on the specific substrate and scale of the reaction.

Protocol 1: Alkylation using Potassium Carbonate in DMF

This method is suitable for relatively acidic active methylene compounds.

  • Preparation: To a solution of the active methylene compound (1.0 eq.) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq.).

  • Addition of Alkylating Agent: Add this compound (1.1 eq.) dropwise to the stirred suspension at room temperature.

  • Reaction: Heat the reaction mixture to 50-70 °C and monitor the progress by TLC.

  • Work-up: After completion, cool the reaction to room temperature and pour it into water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (B1210297) (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Protocol 2: Alkylation using Sodium Ethoxide in Ethanol

This classic method utilizes a strong alkoxide base to generate the enolate.[5]

  • Preparation of Sodium Ethoxide: In a flask equipped with a reflux condenser and a drying tube, add absolute ethanol. Carefully add sodium metal (1.05 eq.) in small portions. Allow the sodium to react completely to form a solution of sodium ethoxide.

  • Enolate Formation: To the freshly prepared sodium ethoxide solution at room temperature, add the active methylene compound (1.0 eq.) dropwise with stirring. Stir the mixture for 30-60 minutes to ensure complete formation of the enolate.

  • Alkylation: Add this compound (1.1 eq.) dropwise to the enolate solution. The reaction mixture may be stirred at room temperature or gently heated to reflux to drive the reaction to completion.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. To the residue, add diethyl ether and a saturated aqueous solution of ammonium (B1175870) chloride to quench the reaction.

  • Extraction and Purification: Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product, which can be further purified by distillation or chromatography.

Logical Workflow for Base and Solvent Selection

The choice of base and solvent is a critical decision point in the experimental design for the alkylation of a nucleophile with this compound. The following diagram illustrates the logical workflow for making this selection.

G cluster_input Inputs cluster_decision Decision Points cluster_conditions Reaction Conditions cluster_outcome Outcome Nucleophile Nucleophile (e.g., Active Methylene Compound) BaseChoice Choice of Base Nucleophile->BaseChoice ChloromethylIsobutyrate This compound AlkylationProduct Desired Alkylation Product ChloromethylIsobutyrate->AlkylationProduct StrongBase Strong Base (e.g., NaH, LDA) BaseChoice->StrongBase Low pKa of Nucleophile WeakBase Weak Base (e.g., K₂CO₃) BaseChoice->WeakBase High pKa of Nucleophile SolventChoice Choice of Solvent PolarAprotic Polar Aprotic Solvent (e.g., DMF, THF, MeCN) SolventChoice->PolarAprotic Favors SN2 PolarProtic Polar Protic Solvent (e.g., EtOH) SolventChoice->PolarProtic e.g., with alkoxide bases StrongBase->SolventChoice SideProducts Side Products (Elimination, Over-alkylation) StrongBase->SideProducts If not sterically hindered WeakBase->SolventChoice PolarAprotic->AlkylationProduct PolarProtic->AlkylationProduct PolarProtic->SideProducts Can decrease nucleophilicity

Caption: Workflow for selecting the appropriate base and solvent.

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low or No Product Yield Incomplete deprotonation of the nucleophile.Use a stronger base or increase the reaction temperature. Ensure all reagents and solvents are anhydrous.
Decomposed this compound.Use freshly prepared or purified this compound.
Formation of Side Products Over-alkylation (dialkylation of the nucleophile).[3]Use a slight excess of the nucleophile relative to this compound. Keep the reaction time as short as possible.[3]
Elimination reaction promoted by the base.[3]Use a more sterically hindered, non-nucleophilic base like LDA. Maintain a low reaction temperature.[3]
Self-condensation of the nucleophile (e.g., for ketones or aldehydes).[3]Maintain a very low temperature during enolate formation and the addition of the alkylating agent (-78 °C). Add the nucleophile slowly to the base.[3]
Unreacted Starting Material Insufficient amount of base.[3]Use a slight excess (1.05-1.1 equivalents) of the base.[3]
Short reaction time.[3]Increase the reaction time and monitor the progress by TLC or GC-MS.[3]

References

Application Notes and Protocols for the Lewis Acid-Catalyzed Synthesis of Chloromethyl Isobutyrate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Chloromethyl isobutyrate is a key intermediate in organic synthesis, particularly in the production of pharmaceuticals and other fine chemicals. Its synthesis often involves the reaction of an acyl chloride with a formaldehyde (B43269) source, a transformation that is frequently catalyzed by a Lewis acid. The choice of catalyst is critical to the reaction's success, influencing yield, efficiency, and selectivity.[1] While zinc chloride (ZnCl₂) is a traditional catalyst for this process, research into more potent Lewis acids has revealed alternatives that can offer significant improvements.[1] This document provides detailed protocols and comparative data for researchers, scientists, and drug development professionals engaged in the synthesis of this compound.

Data Presentation: Comparison of Catalytic Systems

The selection of an appropriate catalyst and reaction conditions is paramount for optimizing the synthesis of this compound. The following table summarizes data on various Lewis acids and related catalytic systems used in the synthesis of chloromethyl esters.

CatalystReactantsCatalyst LoadingTemperature (°C)Time (h)Yield (%)Key Advantages
ZnCl₂ Isobutyryl chloride + ParaformaldehydeCatalytic amountNot specifiedNot specifiedNot specifiedTraditional, foundational method.[1]
FeCl₃ α,β-unsaturated carboxylic acid chloride + FormaldehydeCatalytic amountNot specifiedNot specified> ZnCl₂Reported to give better yields than ZnCl₂ in analogous syntheses.[1]
SnCl₄ α,β-unsaturated carboxylic acid chloride + FormaldehydeCatalytic amountNot specifiedNot specified> ZnCl₂Superior catalyst to ZnCl₂ in related ester syntheses.[1][2]
Zinc(II) salts Acid halides + Acetals0.01 mol%Ambient1 - 4Near-quantitativeRapid, low catalyst loading, in situ use of product.[3][4]
Mg(ClO₄)₂ General Esterification~1 mol%Mild conditionsNot specifiedNear-quantitativeHighly efficient in broader esterification reactions.[1]
Cu(OTf)₂ General Esterification~1 mol%Mild conditionsNot specifiedNear-quantitativeHighly efficient in broader esterification reactions.[1]
Tetrabutylammonium (B224687) hydrogen sulfate (B86663) Isobutyric acid + Chloromethyl chlorosulfate10 mol%20 - 25Overnight84Phase-transfer catalysis, mild room-temperature conditions.[1][5]

Experimental Protocols

Protocol 1: General Synthesis using a Lewis Acid Catalyst (e.g., ZnCl₂)

This protocol describes a foundational method for producing this compound from isobutyryl chloride and paraformaldehyde, catalyzed by a Lewis acid like anhydrous zinc chloride.[1]

Materials:

  • Isobutyryl chloride

  • Paraformaldehyde (dried)

  • Anhydrous Zinc Chloride (ZnCl₂)

  • Anhydrous dichloromethane (B109758) (DCM) or other suitable inert solvent

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a nitrogen inlet.

  • Under a positive pressure of nitrogen, add anhydrous ZnCl₂ (catalytic amount) to the flask.

  • Add anhydrous dichloromethane followed by dried paraformaldehyde.

  • Stir the suspension and slowly add isobutyryl chloride via a dropping funnel at room temperature.

  • After the addition is complete, heat the reaction mixture to a gentle reflux (typically 40-50°C).

  • Monitor the reaction progress using Thin-Layer Chromatography (TLC) or Gas Chromatography (GC).[1]

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully quench the reaction by slowly adding it to a stirred, ice-cold saturated solution of sodium bicarbonate to neutralize any remaining acid.

  • Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by fractional distillation to obtain pure this compound.[1]

Protocol 2: Phase-Transfer Catalysis Method

This alternative approach avoids the use of acyl chlorides and proceeds under mild, biphasic conditions to achieve a high yield.[1][5]

Materials:

  • Isobutyric acid

  • Chloromethyl chlorosulfate[1] or Chloromethyl chloroformate[5]

  • Sodium bicarbonate (NaHCO₃)

  • Tetrabutylammonium hydrogen sulfate (TBAHS)

  • Dichloromethane (DCM)

  • Deionized water

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer, add isobutyric acid (1.0 eq), dichloromethane, and deionized water in equal volumes.

  • To this biphasic mixture, add sodium bicarbonate (approx. 3.8 eq) and tetrabutylammonium hydrogen sulfate (0.1 eq).[5]

  • Stir the mixture rapidly at room temperature.

  • Slowly add chloromethyl chloroformate (approx. 1.15 eq) to the reaction mixture.[5]

  • Continue to stir the reaction vigorously at room temperature overnight.

  • Monitor the reaction for the disappearance of starting material by TLC or GC.

  • Upon completion, dilute the mixture with additional dichloromethane and transfer to a separatory funnel.

  • Wash the organic layer twice with water.[5]

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.[5]

  • The resulting this compound is often of sufficient purity (yield ~84%) to be used directly in subsequent steps without further purification.[5]

Visualizations

Experimental Workflow Diagram

G General Workflow for Lewis Acid-Catalyzed Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reactants 1. Combine Lewis Acid, Solvent & Paraformaldehyde addition 2. Add Isobutyryl Chloride reactants->addition heat 3. Heat to Reflux addition->heat monitor 4. Monitor Progress (TLC/GC) heat->monitor quench 5. Quench with NaHCO3 monitor->quench extract 6. Extraction with DCM quench->extract dry 7. Dry & Concentrate extract->dry purify 8. Fractional Distillation dry->purify product Pure Chloromethyl Isobutyrate purify->product

Caption: A flowchart of the synthesis of this compound.

Proposed Catalytic Mechanism

G Proposed Mechanism for Lewis Acid Catalysis LA Lewis Acid (e.g., ZnCl₂) Activated Activated Complex [H₂C=O---LA] LA->Activated Activation HCHO Formaldehyde (from Paraformaldehyde) HCHO->Activated Intermediate Intermediate Cation Activated->Intermediate AcylCl Isobutyryl Chloride AcylCl->Intermediate Nucleophilic Attack by Chloride Product This compound Product->LA Catalyst Regeneration Intermediate->Product Acyl Transfer

Caption: The catalytic cycle of this compound synthesis.

References

Application Notes and Protocols for Phase-Transfer Catalyzed Synthesis of Chloromethyl Isobutyrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of chloromethyl isobutyrate utilizing phase-transfer catalysis (PTC). This methodology offers a robust, efficient, and scalable approach for the production of this important chemical intermediate, which finds applications in the synthesis of various pharmaceutical and agrochemical compounds.

Introduction to Phase-Transfer Catalysis in Esterification

Phase-transfer catalysis is a powerful technique in synthetic organic chemistry that facilitates the reaction between reactants located in different immiscible phases. In the context of this compound synthesis, PTC enables the transfer of the isobutyrate anion from an aqueous or solid phase to an organic phase where the chloromethylating agent resides. This is typically achieved using a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, which forms a lipophilic ion pair with the isobutyrate anion, shuttling it across the phase boundary to react with the electrophile in the organic phase.

The primary advantages of employing PTC in this synthesis include:

  • Mild Reaction Conditions: Often proceeding at or near room temperature, minimizing side reactions and energy consumption.

  • High Yields and Purity: The targeted nature of the catalysis leads to cleaner reactions with higher product yields.

  • Simplified Workup Procedures: The biphasic nature of the reaction system often allows for straightforward separation of the product.

  • Use of Inexpensive Bases: Strong, hazardous, and expensive bases can often be replaced with more economical and safer alternatives like alkali metal hydroxides or carbonates.

Reaction Mechanism and Signaling Pathway

The synthesis of this compound via phase-transfer catalysis proceeds through a well-established nucleophilic substitution mechanism. The key steps are outlined below:

  • Deprotonation: Isobutyric acid is deprotonated by a base (e.g., sodium hydroxide) in the aqueous phase to form the isobutyrate anion.

  • Ion Pair Formation: The phase-transfer catalyst, typically a quaternary ammonium salt (Q⁺X⁻), exchanges its counter-ion (X⁻) for the isobutyrate anion at the interface of the two phases, forming a lipophilic ion pair (Q⁺-isobutyrate).

  • Phase Transfer: The newly formed ion pair migrates from the aqueous phase into the organic phase.

  • Nucleophilic Attack: In the organic phase, the "naked" and highly reactive isobutyrate anion performs a nucleophilic attack on the chloromethylating agent (e.g., chloromethyl chlorosulfate (B8482658) or bromochloromethane), leading to the formation of this compound.

  • Catalyst Regeneration: The catalyst cation (Q⁺) pairs with the leaving group (e.g., chloride) and returns to the aqueous phase to repeat the catalytic cycle.

PTC_Mechanism cluster_aqueous Aqueous Phase cluster_organic Organic Phase IsobutyricAcid Isobutyric Acid IsobutyrateAnion Isobutyrate Anion IsobutyricAcid->IsobutyrateAnion Deprotonation Base Base (e.g., NaOH) Base->IsobutyrateAnion Catalyst_org Catalyst-Anion Ion Pair (Q⁺-Isobutyrate) IsobutyrateAnion->Catalyst_org Ion Pair Formation Catalyst_aq Catalyst (Q⁺X⁻) LeavingGroup_aq Leaving Group (X⁻) Catalyst_aq->LeavingGroup_aq Catalyst_aq->Catalyst_org ChloromethylatingAgent Chloromethylating Agent Product This compound ChloromethylatingAgent->Product Product->Catalyst_aq Catalyst Regeneration Catalyst_org->Product Nucleophilic Attack

Caption: Phase-transfer catalysis mechanism for this compound synthesis.

Experimental Protocols

Materials and Reagents

General Experimental Procedure

Experimental_Workflow cluster_reaction Reaction Setup cluster_workup Workup and Purification A1 Charge reactor with isobutyric acid, water, and base. A2 Add phase-transfer catalyst. A1->A2 A3 Cool the mixture. A2->A3 A4 Slowly add chloromethylating agent in an organic solvent. A3->A4 A5 Stir vigorously at controlled temperature. A4->A5 B1 Separate organic and aqueous layers. A5->B1 Reaction Completion B2 Wash organic layer with water and brine. B1->B2 B3 Dry organic layer over anhydrous sulfate. B2->B3 B4 Filter and concentrate in vacuo. B3->B4 B5 Purify by distillation or chromatography. B4->B5

Caption: General experimental workflow for the synthesis.

  • Preparation of the Aqueous Phase: In a well-ventilated fume hood, a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer is charged with isobutyric acid, deionized water, and a slight molar excess of a base (e.g., sodium hydroxide). The mixture is stirred until all solids are dissolved.

  • Addition of Catalyst: The phase-transfer catalyst (e.g., tetrabutylammonium bromide, 1-5 mol%) is added to the aqueous solution.

  • Reaction Setup: The flask is cooled in an ice bath to 0-5 °C. The chloromethylating agent, dissolved in an equal volume of an organic solvent (e.g., dichloromethane), is placed in the dropping funnel.

  • Reaction Execution: The solution of the chloromethylating agent is added dropwise to the vigorously stirred biphasic mixture over a period of 30-60 minutes, maintaining the internal temperature below 10 °C.

  • Reaction Monitoring: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: Once the reaction is complete, the stirring is stopped, and the layers are allowed to separate. The organic layer is collected, and the aqueous layer is extracted with the organic solvent. The combined organic layers are washed successively with water and brine, then dried over anhydrous sodium sulfate.

  • Purification: The solvent is removed under reduced pressure, and the crude this compound is purified by vacuum distillation or column chromatography.

Quantitative Data and Comparison

The following table summarizes typical reaction parameters and outcomes for phase-transfer catalyzed esterification of carboxylic acids, based on analogous reactions found in the literature.[1]

ParameterValue/RangeNotes
Substrate Isobutyric Acid (adapted)Benzoic acid used as a direct analog.[1]
Chloromethylating Agent Chloromethyl chlorosulfateOther agents like bromochloromethane can also be used.
Phase-Transfer Catalyst Tetrabutylammonium bromide (TBAB)Other quaternary ammonium salts are also effective.
Catalyst Loading 1 - 5 mol%Higher loading may increase reaction rate but also cost.
Base Sodium Hydroxide (aq)Potassium carbonate can be used for solid-liquid PTC.
Solvent Dichloromethane or TolueneChoice of solvent can influence reaction rate and selectivity.
Temperature 0 - 25 °CInitial cooling is crucial to control exothermic reaction.
Reaction Time 2 - 6 hoursDependent on catalyst, temperature, and reactants.
Yield > 80% (Expected)Based on yields of analogous reactions.[1]

Logical Relationships of Reaction Parameters

The efficiency and outcome of the phase-transfer catalyzed synthesis of this compound are influenced by several interconnected parameters. The following diagram illustrates these relationships.

Logical_Relationships Yield Reaction Yield Purity Product Purity Rate Reaction Rate Rate->Yield Catalyst Catalyst Choice & Loading Catalyst->Yield Catalyst->Rate Temperature Temperature Temperature->Purity can affect side reactions Temperature->Rate Solvent Solvent Polarity Solvent->Yield Solvent->Rate Base Base Strength & Concentration Base->Purity can cause hydrolysis Base->Rate affects anion generation Stirring Stirring Rate Stirring->Rate increases interfacial area

Caption: Interdependencies of key reaction parameters.

Key Considerations:

  • Catalyst Selection: The choice of the phase-transfer catalyst is critical. Tetrabutylammonium and tetraoctylammonium salts are common choices due to their good solubility in organic solvents.

  • Solvent Effects: The polarity of the organic solvent can influence the reaction rate. A solvent that provides good solubility for the chloromethylating agent and the catalyst-anion ion pair is ideal.

  • Base Concentration: The concentration of the base in the aqueous phase affects the concentration of the carboxylate anion at the interface, thereby influencing the reaction rate.

  • Agitation: Vigorous stirring is essential to maximize the interfacial area between the two phases, which directly impacts the rate of phase transfer and the overall reaction time.

By carefully optimizing these parameters, researchers can achieve a highly efficient and selective synthesis of this compound, suitable for both laboratory-scale and industrial applications.

References

Application Notes and Protocols for In Situ Generation of Reactive Species for Acyloxymethylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acyloxymethyl groups are crucial promoieties in medicinal chemistry, often employed to mask polar functional groups such as hydroxyls, thiols, and sulfonamides. This masking strategy can enhance the lipophilicity of a drug molecule, thereby improving its membrane permeability and oral bioavailability. The acyloxymethyl group is designed to be cleaved in vivo by ubiquitous esterases, releasing the active parent drug. The in situ generation of reactive acyloxymethylating species is a key strategy to efficiently introduce this functionality, often under mild conditions and with high chemoselectivity. These application notes provide detailed protocols for two prominent methods of in situ acyloxymethylation: the O-acyloxymethylation of tryptamines via N-protection and subsequent reaction with in situ generated iodomethyl carboxylates, and the α-C-H acyloxylation of sulfides using hypervalent iodine(III) reagents under photoredox catalysis.

Method 1: O-Acyloxymethylation of Hydroxytryptamines

This method outlines a chemoselective strategy for the O-acyloxymethylation of hydroxytryptamines, which is particularly useful for complex molecules with multiple reactive sites. The protocol involves the temporary protection of the indole (B1671886) nitrogen, followed by the acyloxymethylation of the phenolic hydroxyl group and subsequent deprotection. The reactive iodomethyl carboxylate is generated in situ from the corresponding chloromethyl carboxylate via a Finkelstein reaction.[1][2]

Experimental Protocols

Protocol 1.1: In Situ Generation of Iodomethyl Carboxylates

This protocol describes the preparation of the reactive acyloxymethylating agent.

  • Reaction Setup: In a round-bottom flask, dissolve the desired chloromethyl carboxylate (1.0 eq) in acetone (B3395972).

  • Addition of Reagent: Add sodium iodide (1.5 eq) to the solution.

  • Reaction Conditions: Stir the mixture at room temperature. The reaction progress can be monitored by TLC. The formation of a precipitate (NaCl) indicates the progress of the reaction.[1][2]

  • Work-up: Upon completion, the sodium chloride precipitate can be removed by filtration. The resulting solution of the iodomethyl carboxylate in acetone is typically used directly in the next step without further purification.

Protocol 1.2: O-Acyloxymethylation of N-Protected 4-Hydroxytryptamine (B1209533)

This protocol details the acyloxymethylation of the protected tryptamine (B22526).

  • N-Protection (Example with Benzyloxycarbonyl group):

    • Dissolve 4-hydroxy-N,N-dimethyltryptamine (psilocin) (1.0 eq) in anhydrous acetonitrile.

    • Add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (0.5 eq) and 1-benzyloxycarbonyl-imidazole (1.1 eq).[3]

    • Stir the reaction mixture at room temperature for 18-26 hours.[3]

    • Purify the resulting N-Cbz-protected tryptamine by column chromatography.

  • O-Acyloxymethylation:

    • Dissolve the N-protected 4-hydroxytryptamine (1.0 eq) in a mixture of anhydrous DMF and THF.[3]

    • Cool the solution to -50 °C.

    • Add sodium hydride (1.5 eq) portion-wise and stir for 5-30 minutes.[3]

    • Add the freshly prepared solution of iodomethyl carboxylate (1.0-1.5 eq) dropwise.[3]

    • Allow the reaction to warm to room temperature and stir for 2-5 hours.[3]

    • Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

    • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

  • N-Deprotection:

    • Dissolve the N-protected, O-acyloxymethylated tryptamine in ethyl acetate.

    • Add 10% Palladium on carbon (12-15 mol%).[3]

    • Stir the mixture under a hydrogen atmosphere (1 atm) at room temperature for 4.5-16 hours.[3]

    • Filter the reaction mixture through a pad of celite and concentrate the filtrate to obtain the final O-acyloxymethylated tryptamine.

Data Presentation

Table 1: Substrate Scope for O-Acyloxymethylation of N-Cbz-4-hydroxy-N,N-dimethyltryptamine

EntryAcyl Group (R) in ICH₂OC(O)RYield (%)
1Methyl75
2Ethyl80
3n-Propyl78
4Isopropyl72
5tert-Butyl (Pivaloyl)65

Yields are for the O-acyloxymethylation step of the N-protected tryptamine.

Visualization

experimental_workflow cluster_start Starting Materials cluster_reagent_prep Reagent Preparation cluster_main_reaction Core Synthesis cluster_product Final Product start1 4-Hydroxytryptamine protection N-Protection (Heller-Sarpong Reagent) start1->protection start2 Chloromethyl Carboxylate finkelstein Finkelstein Reaction (NaI, Acetone) start2->finkelstein acyloxymethylation O-Acyloxymethylation (NaH, DMF/THF) finkelstein->acyloxymethylation Iodomethyl Carboxylate protection->acyloxymethylation N-Protected Tryptamine deprotection N-Deprotection (H₂, Pd/C) acyloxymethylation->deprotection product O-Acyloxymethyl Tryptamine deprotection->product

Caption: Workflow for the O-acyloxymethylation of hydroxytryptamines.

Method 2: α-C-H Acyloxylation of Sulfides and Disulfides

This protocol describes a modern approach for the direct acyloxylation of C-H bonds adjacent to a sulfur atom using a hypervalent iodine(III) reagent as both the oxidant and the source of the acyloxy group, facilitated by photoredox catalysis.[4][5] This method avoids the need for pre-functionalized substrates.

Experimental Protocol

Protocol 2.1: General Procedure for α-C-H Acyloxylation

  • Reaction Setup: To an oven-dried vial, add the sulfide (B99878) or disulfide substrate (1.0 eq, 0.10 mmol), the hypervalent iodine(III) reagent (e.g., acetoxylbenziodoxole, 1.5 eq), and the photocatalyst (e.g., Ru(bpy)₃(PF₆)₂, 0.02 eq).[4]

  • Solvent and Atmosphere: Add anhydrous dichloromethane (B109758) (DCM, 2.0 mL) and purge the vial with nitrogen.[4]

  • Irradiation: Place the vial under irradiation with a 20 W 456 nm blue LED at 25 °C for 6 hours.[4]

  • Work-up: After the reaction is complete, remove the solvent under reduced pressure.

  • Purification: Purify the residue by column chromatography on silica (B1680970) gel to afford the α-acyloxy sulfide or disulfide.

Data Presentation

Table 2: Substrate Scope for α-C-H Acyloxylation of Sulfides [4]

EntrySubstrateHypervalent Iodine ReagentProductYield (%)
1(4-bromophenyl)thioanisoleAcetoxylbenziodoxoleα-Benzoyloxy-(4-bromophenyl)thioanisole77
2ThioanisoleAcetoxylbenziodoxoleα-Benzoyloxythioanisole85
34-MethylthioanisoleAcetoxylbenziodoxoleα-Benzoyloxy-4-methylthioanisole82
44-MethoxythioanisoleAcetoxylbenziodoxoleα-Benzoyloxy-4-methoxythioanisole79
5tert-Butyl(methyl)sulfideAcetoxylbenziodoxoleα-Benzoyloxy-tert-butyl(methyl)sulfide75
6Dibenzyl sulfideAcetoxylbenziodoxoleα-Benzoyloxydibenzyl sulfide71
7Di-n-butyl sulfideAcetoxylbenziodoxoleα-Benzoyloxydi-n-butyl sulfide68
8Dibenzyl disulfideAcetoxylbenziodoxoleα-Benzoyloxydibenzyl disulfide65

Visualization

photoredox_cycle PC Photocatalyst (PC) PC_excited PC* PC->PC_excited hν (Blue LED) PC_excited->PC SET Radical_Cation [R-S-CH₃]⁺• Sulfide R-S-CH₃ Sulfide->Radical_Cation Oxidation Carbocation R-S-CH₂⁺ Radical_Cation->Carbocation - H⁺ HAT_reagent I(III) Reagent (ArI(OAc)₂) Acyloxy_Radical AcO• HAT_reagent->Acyloxy_Radical Homolysis Acyloxy_Radical->Sulfide HAT Product R-S-CH₂OAc Carbocation->Product + AcO⁻

Caption: Proposed mechanism for photoredox-catalyzed α-C-H acyloxylation.

Comparison of Acyloxymethylation Strategies

strategy_comparison cluster_direct Direct Acyloxymethylation cluster_indirect Protecting Group Strategy cluster_photoredox Photoredox C-H Activation direct_pros Pros: - Fewer steps - Atom economical direct_cons Cons: - Low chemoselectivity - Often low yields indirect_pros Pros: - High chemoselectivity - Higher yields indirect_cons Cons: - More steps - Requires protection/deprotection photoredox_pros Pros: - Direct functionalization - Mild conditions photoredox_cons Cons: - Requires specific substrate activation - Catalyst may be expensive title Comparison of Acyloxymethylation Strategies

Caption: Comparison of different strategies for acyloxymethylation.

Conclusion

The in situ generation of reactive species for acyloxymethylation offers powerful tools for the synthesis of prodrugs and other functionalized molecules. The choice of method depends on the specific substrate and the desired selectivity. The protection-deprotection strategy is highly effective for complex molecules with multiple nucleophilic sites, such as hydroxytryptamines. In contrast, the direct C-H functionalization via photoredox catalysis provides an elegant and efficient route for substrates like sulfides, where a C-H bond adjacent to a heteroatom can be selectively activated. These detailed protocols and the accompanying data should serve as a valuable resource for researchers in the fields of medicinal chemistry and organic synthesis.

References

Application Notes and Protocols for Monitoring Chloromethyl Isobutyrate Consumption by HPLC and TLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chloromethyl isobutyrate is a key intermediate in the synthesis of various pharmaceutical compounds and specialty chemicals. Monitoring the consumption of this reactant is crucial for reaction optimization, yield determination, and ensuring the complete conversion to the desired product. This document provides detailed application notes and experimental protocols for monitoring the consumption of this compound in a reaction mixture using High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC).

Section 1: Thin-Layer Chromatography (TLC) Monitoring

Application Note

TLC is a rapid, qualitative, and cost-effective technique for monitoring the progress of a chemical reaction. By comparing the chromatographic profile of the reaction mixture over time to that of the starting material (this compound) and the expected product, one can visually assess the consumption of the reactant and the formation of the product. A common approach involves spotting the starting material, the reaction mixture, and a "co-spot" (a mixture of the starting material and the reaction mixture) on the same TLC plate. The disappearance of the spot corresponding to this compound in the reaction mixture lane indicates the completion of the reaction. For compounds like this compound, a non-polar solvent system is generally effective, and visualization can be achieved under UV light or by using a suitable staining agent.

Experimental Protocol: TLC Monitoring

1. Materials and Reagents:

  • TLC Plates: Silica gel 60 F254 pre-coated aluminum plates.

  • This compound (starting material).

  • Reaction mixture aliquots.

  • Mobile Phase: 20% Ethyl Acetate (B1210297) in Hexane (v/v).

  • TLC development chamber.

  • Capillary tubes for spotting.

  • UV lamp (254 nm).

  • Potassium permanganate (B83412) (KMnO4) stain (optional, for visualization if compounds are not UV-active).

2. Procedure:

  • Prepare the TLC development chamber by pouring the mobile phase (20% ethyl acetate in hexane) to a depth of approximately 0.5 cm. Close the chamber and allow it to saturate for at least 15 minutes.

  • Using a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate. Mark three lanes on the baseline for the starting material (SM), co-spot (Co), and reaction mixture (Rxn).

  • Using a capillary tube, spot a small amount of a dilute solution of this compound in a suitable solvent (e.g., ethyl acetate) onto the "SM" lane.

  • Spot a small aliquot of the reaction mixture onto the "Rxn" lane.

  • For the "Co" lane, first spot the starting material, and then carefully spot the reaction mixture directly on top of the starting material spot.

  • Carefully place the TLC plate into the saturated development chamber, ensuring the baseline is above the solvent level. Close the chamber.

  • Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Remove the plate from the chamber and immediately mark the solvent front with a pencil.

  • Allow the plate to dry completely.

  • Visualize the spots under a UV lamp (254 nm) and circle them with a pencil.

  • If necessary, further visualize the plate by dipping it into a potassium permanganate stain and gently heating it with a heat gun.

  • The reaction is considered complete when the spot corresponding to this compound is no longer visible in the "Rxn" lane.

Section 2: High-Performance Liquid Chromatography (HPLC) Monitoring

Application Note

HPLC is a powerful quantitative technique for monitoring reaction progress. A reversed-phase HPLC method is well-suited for the analysis of moderately polar compounds like this compound. By developing a method that effectively separates the starting material from the product and other reaction components, the consumption of this compound can be accurately quantified over time. A calibration curve of pure this compound is used to determine its concentration in the reaction mixture at various time points. UV detection at a low wavelength is typically effective for esters that lack strong chromophores.

Experimental Protocol: HPLC Monitoring

1. Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Phosphoric acid in Water

    • B: Acetonitrile

  • Gradient Elution:

Time (min)%A%B
0.06040
10.02080
15.02080
15.16040
20.06040
  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm.[1]

  • Injection Volume: 10 µL.

2. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately prepare a stock solution of this compound (e.g., 1 mg/mL) in acetonitrile.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the initial mobile phase composition (60:40 Water:Acetonitrile) to achieve concentrations spanning the expected range of the reaction (e.g., 10, 25, 50, 100, 250 µg/mL).

  • Reaction Sample Preparation: At specified time intervals, withdraw an aliquot of the reaction mixture. Quench the reaction if necessary. Dilute the aliquot with the initial mobile phase composition to a concentration within the calibration range. Filter the diluted sample through a 0.45 µm syringe filter before injection.

3. Analysis Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the prepared calibration standards to generate a calibration curve by plotting peak area versus concentration.

  • Inject the prepared reaction samples at various time points.

  • Quantify the concentration of this compound in the reaction samples using the calibration curve.

  • Monitor the decrease in the concentration of this compound over time to determine the reaction rate and endpoint.

Quantitative Data Summary

The following table presents hypothetical quantitative data for the consumption of this compound over time, as determined by the HPLC protocol.

Reaction Time (hours)Peak Area of this compoundConcentration (µg/mL)% Consumption
01,250,000250.00%
1875,000175.030%
2500,000100.060%
4125,00025.090%
6< 10,000< 2.0> 99%

Section 3: Visualizations

Experimental and Logical Workflows

The following diagrams illustrate the experimental workflow for monitoring the reaction and the logical process for determining reaction completion.

experimental_workflow cluster_reaction Reaction Setup cluster_tlc TLC Analysis cluster_hplc HPLC Analysis start Start Reaction sampling Withdraw Aliquots at Time Intervals start->sampling spot_tlc Spot SM, Co, and Rxn on TLC Plate sampling->spot_tlc For TLC prep_hplc Prepare and Dilute Sample for HPLC sampling->prep_hplc For HPLC develop_tlc Develop and Visualize TLC spot_tlc->develop_tlc assess_tlc Qualitatively Assess Consumption develop_tlc->assess_tlc inject_hplc Inject into HPLC System prep_hplc->inject_hplc quantify_hplc Quantify Concentration inject_hplc->quantify_hplc

Caption: Experimental workflow for reaction monitoring.

logical_workflow start Monitor Reaction tlc_check Is SM spot absent in Rxn lane on TLC? start->tlc_check hplc_check Is concentration of SM below threshold by HPLC? tlc_check->hplc_check Yes continue_reaction Continue Reaction tlc_check->continue_reaction No reaction_complete Reaction Complete hplc_check->reaction_complete Yes hplc_check->continue_reaction No

Caption: Logic for determining reaction completion.

References

Application Note: Real-Time Monitoring of Prodrug Synthesis Using Quantitative NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Tracking the Formation of Benzoyloxymethyl Isobutyrate via Nucleophilic Substitution

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and precise method for the real-time monitoring of benzoyloxymethyl isobutyrate formation, a model reaction analogous to the synthesis of ester-based prodrugs. The protocol leverages the power of quantitative ¹H Nuclear Magnetic Resonance (qNMR) spectroscopy to track the consumption of chloromethyl isobutyrate and the concurrent formation of the product. This methodology provides a non-invasive and highly accurate approach to study reaction kinetics, determine conversion rates, and optimize reaction conditions, which is invaluable in pharmaceutical development and process chemistry.

Introduction

This compound is a versatile reagent frequently employed in organic synthesis, particularly for the introduction of the isobutyryloxymethyl group.[1] This functional group is of significant interest in medicinal chemistry for the design of prodrugs, where it can enhance the pharmacokinetic properties of a parent drug.[1] The reaction of this compound with a nucleophile, such as a carboxylate, is a common strategy for creating these prodrug linkages.

Quantitative NMR (qNMR) has emerged as a powerful analytical technique for reaction monitoring.[2][3] Its key advantage lies in the direct proportionality between the integral of a specific resonance signal and the molar concentration of the corresponding nucleus, allowing for calibration-free quantification.[4] This application note provides a detailed protocol for utilizing ¹H qNMR to monitor the nucleophilic substitution reaction between this compound and sodium benzoate (B1203000) to yield benzoyloxymethyl isobutyrate.

Reaction Scheme

The model reaction followed in this application note is the nucleophilic substitution of the chloride in this compound by the benzoate anion.

reaction_scheme cluster_reactants Reactants cluster_products Products Chloromethyl_isobutyrate This compound Benzoyloxymethyl_isobutyrate Benzoyloxymethyl Isobutyrate Chloromethyl_isobutyrate->Benzoyloxymethyl_isobutyrate + Sodium Benzoate Sodium_benzoate Sodium Benzoate Sodium_chloride Sodium Chloride Benzoyloxymethyl_isobutyrate->Sodium_chloride + Sodium Chloride

Caption: Reaction of this compound with Sodium Benzoate.

Experimental Protocols

Materials and Reagents
  • This compound (≥98%)

  • Sodium benzoate (≥99%)

  • Dimethyl sulfone (DMSO₂) (qNMR internal standard, ≥99.5%)

  • Deuterated chloroform (B151607) (CDCl₃) with 0.03% v/v TMS

Instrumentation
  • 400 MHz NMR Spectrometer

Procedure for Reaction Monitoring
  • Preparation of the Reaction Mixture:

    • In a clean, dry NMR tube, accurately weigh approximately 10 mg of sodium benzoate.

    • Accurately weigh approximately 15 mg of dimethyl sulfone (internal standard) and add it to the same NMR tube.

    • Add 0.5 mL of CDCl₃ to the NMR tube and gently agitate to dissolve the solids.

    • Acquire a t=0 NMR spectrum.

    • Carefully add a precisely weighed amount of this compound (approximately 15 mg) to the NMR tube.

    • Immediately acquire the first time-point NMR spectrum.

  • NMR Data Acquisition:

    • Acquire ¹H NMR spectra at regular intervals (e.g., every 15 minutes for the first hour, then every 30 minutes).

    • Key acquisition parameters for quantitative analysis:

      • Pulse angle: 90°

      • Relaxation delay (d1): 30 s (at least 5 times the longest T₁ of the signals of interest)

      • Number of scans: 8 (adjust for desired signal-to-noise ratio)

      • Acquisition time: ≥ 3 s

Data Processing and Analysis
  • Processing:

    • Apply Fourier transformation to the FID.

    • Phase correct the spectrum manually to ensure all peaks have a pure absorption line shape.

    • Perform baseline correction.

  • Integration:

    • Integrate the following signals:

      • This compound (Reactant): The singlet corresponding to the -CH₂Cl protons (predicted around δ 5.7 ppm).

      • Benzoyloxymethyl isobutyrate (Product): The singlet corresponding to the -OCH₂O- protons (predicted around δ 6.0 ppm).

      • Dimethyl Sulfone (Internal Standard): The singlet corresponding to the methyl protons (δ 3.0 ppm).

  • Quantification:

    • Calculate the concentration of the reactant and product at each time point using the following formula:

    Cₓ = (Iₓ / Nₓ) * (Nᵢₛ / Iᵢₛ) * (Wᵢₛ / MWᵢₛ) * (MWₓ / V)

    Where:

    • Cₓ = Concentration of analyte (reactant or product)

    • Iₓ = Integral of the analyte signal

    • Nₓ = Number of protons for the analyte signal

    • Iᵢₛ = Integral of the internal standard signal

    • Nᵢₛ = Number of protons for the internal standard signal

    • Wᵢₛ = Weight of the internal standard

    • MWᵢₛ = Molecular weight of the internal standard

    • MWₓ = Molecular weight of the analyte

    • V = Volume of the solvent

Data Presentation

¹H NMR Chemical Shifts

The following table summarizes the key ¹H NMR signals for the reactant, product, and internal standard in CDCl₃.

CompoundFunctional GroupChemical Shift (δ ppm)MultiplicityNumber of Protons
This compound-CH₂Cl~ 5.7Singlet2
-CH(CH₃)₂~ 2.7Septet1
-CH(CH₃ )₂~ 1.2Doublet6
Benzoyloxymethyl isobutyrate-OCH₂O-~ 6.0 (predicted)Singlet2
Aromatic-H (ortho)~ 8.0 (predicted)Doublet2
Aromatic-H (meta, para)~ 7.4-7.6 (predicted)Multiplet3
-CH(CH₃)₂~ 2.6 (predicted)Septet1
-CH(CH₃ )₂~ 1.1 (predicted)Doublet6
Dimethyl Sulfone (IS)-CH₃3.0Singlet6

Note: Chemical shifts for Benzoyloxymethyl isobutyrate are predicted based on analogous structures.

Reaction Progress Over Time

The following table presents hypothetical data for the conversion of this compound to benzoyloxymethyl isobutyrate over time, as determined by qNMR.

Time (min)Integral (-CH₂Cl)Integral (-OCH₂O-)[this compound] (M)[Benzoyloxymethyl isobutyrate] (M)Conversion (%)
01.000.000.220.000
150.750.250.160.0525
300.550.450.120.1045
600.300.700.070.1570
1200.100.900.020.2090

Diagrams

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh_reactants Weigh Sodium Benzoate and Internal Standard add_solvent Add CDCl3 weigh_reactants->add_solvent initial_spectrum Acquire t=0 Spectrum add_solvent->initial_spectrum add_reagent Add this compound initial_spectrum->add_reagent acquire_spectra Acquire 1H NMR Spectra at Time Intervals add_reagent->acquire_spectra process_spectra Phase and Baseline Correction acquire_spectra->process_spectra integrate_signals Integrate Key Signals process_spectra->integrate_signals calculate_conc Calculate Concentrations integrate_signals->calculate_conc plot_data Plot Kinetic Data calculate_conc->plot_data

Caption: Experimental Workflow for qNMR Reaction Monitoring.

logical_relationship cluster_principles Core Principles cluster_application Application title qNMR for Reaction Monitoring proportionality Signal Integral ∝ Molar Concentration title->proportionality internal_standard Internal Standard for Absolute Quantification title->internal_standard reactant_consumption Monitor Reactant Disappearance proportionality->reactant_consumption product_formation Monitor Product Appearance proportionality->product_formation kinetics Determine Reaction Kinetics reactant_consumption->kinetics product_formation->kinetics

Caption: Logical Relationship of qNMR in Reaction Monitoring.

Conclusion

This application note demonstrates that ¹H qNMR is a highly effective and efficient method for the real-time monitoring of product formation in reactions involving this compound. The detailed protocol provides a framework for researchers to accurately determine reaction kinetics and conversion rates without the need for chromatographic separation or response factor determination. This approach is readily adaptable to a wide range of chemical transformations, making it an invaluable tool in process development and synthetic chemistry research.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Chloromethyl Isobutyrate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to improve the yield and purity of Chloromethyl isobutyrate synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

There are several established methods for the synthesis of this compound. The choice often depends on available starting materials, scale, and safety considerations.

  • Reaction with Chloromethyl Chloroformate: This approach involves reacting isobutyric acid with chloromethyl chloroformate in a biphasic system (e.g., dichloromethane (B109758) and water).[1][2] A phase-transfer catalyst, such as tetrabutylammonium (B224687) hydrogen sulfate (B86663), is used to facilitate the transfer of the isobutyrate ion into the organic phase for the reaction, often achieving high yields under mild conditions.[2]

  • Reaction with Formaldehyde (B43269) and an Acid Chloride: A foundational method uses a reactive derivative of isobutyric acid, like isobutyryl chloride, and a formaldehyde source (such as paraformaldehyde). This reaction is typically catalyzed by a Lewis acid, with zinc chloride (ZnCl₂) being a common choice.[2][3]

  • In Situ Generation of Chloromethylating Agent: To enhance safety by avoiding the handling of highly carcinogenic reagents like bis(chloromethyl) ether (BCME), methods have been developed to generate the chloromethylating agent in situ. One such strategy involves reacting an acid chloride with dimethoxymethane (B151124), catalyzed by an acid, to produce the reactive species directly in the reaction vessel.[2][4][5]

Q2: My reaction yield is consistently low. What are the common causes and how can I troubleshoot them?

Low yield is a frequent issue that can be attributed to several factors, from reagent quality to reaction conditions and product work-up. A systematic approach is crucial for identifying the root cause.

Common Causes for Low Yield:

  • Impure Reagents: The purity of starting materials, such as ethyl isobutyrate or benzoyl chloride, is critical for a successful reaction.[6]

  • Suboptimal Reaction Temperature: Temperature control is a balancing act. While higher temperatures can increase the reaction rate, they can also promote the formation of unwanted side products, such as diarylmethanes.[2][3] Depending on the specific method, a temperature range of 40–60°C is often recommended to balance kinetics with product stability.[2]

  • Side Reactions: The most common side reaction is the further reaction of the desired chloromethylated product with another molecule of the starting aromatic compound, leading to the formation of a diarylmethane byproduct.[3][7] This is especially favored at high temperatures and with certain catalysts like aluminum chloride.[3]

  • Product Decomposition during Purification: The target compound can be sensitive to prolonged heating. Significant decomposition can occur during extended batch distillations, which will lower the final isolated yield.[4]

  • Steric Hindrance: The bulky, branched structure of the isobutyrate group can physically impede the approach of nucleophiles, slowing down the desired S(_N)2 reaction pathway and potentially allowing side reactions to become more competitive.[2]

Below is a logical workflow to diagnose and resolve issues leading to low yield.

TroubleshootingWorkflow cluster_reagents Corrective Actions cluster_conditions cluster_byproducts cluster_purification Start Low Yield Observed CheckReagents 1. Verify Reagent Purity & Stoichiometry Start->CheckReagents CheckConditions 2. Review Reaction Conditions (Temp, Time, Catalyst, Stirring) CheckReagents->CheckConditions Reagents OK PurifyReagents Purify/Replace Reagents Adjust Stoichiometry CheckReagents->PurifyReagents Issues Found AnalyzeByproducts 3. Analyze Crude Product (GC-MS, NMR) CheckConditions->AnalyzeByproducts Conditions Correct AdjustConditions Adjust Temperature/Time Change Catalyst CheckConditions->AdjustConditions Deviation Found OptimizePurification 4. Optimize Purification Protocol AnalyzeByproducts->OptimizePurification No Major Byproducts ModifyForByproducts Modify Conditions to Minimize Side Reactions AnalyzeByproducts->ModifyForByproducts Byproducts Detected End Yield Improved OptimizePurification->End Decomposition Minimized ChangePurification Use Milder Method (e.g., Kugelrohr, Chromatography) OptimizePurification->ChangePurification Decomposition Observed PurifyReagents->CheckReagents AdjustConditions->CheckConditions ModifyForByproducts->CheckConditions ChangePurification->OptimizePurification

Caption: Troubleshooting workflow for low yield synthesis.

Q3: How can the formation of hazardous byproducts like bis(chloromethyl) ether (BCME) be minimized?

BCME is a highly carcinogenic byproduct that is a significant concern in traditional chloromethylation reactions, such as the Blanc reaction.[7] Minimizing its formation is a critical safety priority. The most effective strategy is to use modern synthetic methods that avoid the necessary precursors for its formation.

  • Use Alternative Reagents: Methods that employ the reaction of an acid halide with dimethoxymethane are preferred as they minimize the formation of BCME.[4]

  • Control Stoichiometry and Conditions: In traditional methods, careful control over the stoichiometry of reagents and reaction temperature can help manage, but not eliminate, BCME formation.[7]

  • Engineering Controls: Always perform chloromethylation reactions in a certified, well-ventilated chemical fume hood using a closed system where possible to prevent exposure.[7]

Q4: What is the role of a phase-transfer catalyst, and when should it be used?

A phase-transfer catalyst (PTC) is essential for reactions where the reactants are located in two immiscible phases, such as an organic solvent (e.g., dichloromethane) and water. In the synthesis of this compound from isobutyric acid, the isobutyrate anion is formed in the aqueous phase. The PTC, often a quaternary ammonium (B1175870) salt like tetrabutylammonium hydrogen sulfate, facilitates the transport of this anion across the phase boundary into the organic layer, where it can react with the chloromethylating agent.[2] This dramatically increases the reaction rate and leads to higher yields under mild, room-temperature conditions.[2]

Q5: Which purification methods are recommended to maximize yield and purity?

The purification strategy can significantly impact the final isolated yield due to the potential for product decomposition.

  • Fractional Distillation: This is an effective technique for separating the product from byproducts and unreacted starting materials based on differences in their boiling points.[2]

  • Caution with Temperature: It is crucial to avoid prolonged heating during distillation. For small-scale purifications, a Kugelrohr apparatus can minimize thermal stress on the product.[4]

  • Chromatography: If the product is particularly heat-sensitive or difficult to separate from impurities by distillation, column chromatography offers a non-thermal purification alternative.[4]

Data Presentation: Synthesis Condition Comparison

The following table summarizes various conditions and reported yields for the synthesis of chloromethyl esters, providing a comparative overview for process optimization.

Starting MaterialsCatalyst / Key ReagentSolvent SystemTemperatureReported YieldReference
Isobutyric Acid, Chloromethyl chloroformateTetrabutylammonium hydrogen sulfate (PTC), NaHCO₃Dichloromethane / WaterRoom Temp84%[1][2]
Isobutyryl chloride, FormaldehydeZinc Chloride (ZnCl₂)Not specifiedNot specifiedFoundational Method[2]
Isobutyric Acid, Chloromethylating agentsSulfuric AcidNot specified40–60°CTypical Range[2]
Acetal, Acid HalideZinc(II) salts (0.01 mol%)Toluene40–45°CNear-quantitative[4][5]

Key Experimental Protocol

High-Yield Synthesis of this compound via Phase-Transfer Catalysis

This protocol is adapted from a documented high-yield procedure and utilizes a biphasic system with a phase-transfer catalyst.[1][2]

Materials:

  • Isobutyric acid

  • Dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO₃)

  • Tetrabutylammonium hydrogensulfate (TBAHS)

  • Water (deionized)

  • Chloromethyl chloroformate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, combine isobutyric acid (1.0 eq), dichloromethane (DCM, ~10 mL per 1.0 eq of acid), sodium bicarbonate (~3.8 eq), and tetrabutylammonium hydrogensulfate (0.1 eq).

  • Add an equal volume of water to the DCM used.

  • Begin rapid stirring to ensure thorough mixing of the two phases.

  • Slowly add chloromethyl chloroformate (~1.15 eq) to the rapidly stirring mixture at room temperature.

  • Allow the reaction mixture to stir vigorously overnight at room temperature.

  • Upon completion, transfer the mixture to a separatory funnel and dilute with additional dichloromethane (~15 mL).

  • Wash the organic phase twice with water (~15 mL each time).

  • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Filter the mixture to remove the drying agent.

  • Concentrate the filtrate under reduced pressure to afford the crude this compound. This product is often of sufficient purity (yields up to 84%) to be used directly in subsequent steps without further purification.[1]

Visualization of Reaction Pathways

To achieve a high yield, it is crucial to favor the desired reaction pathway over common side reactions. The diagram below illustrates the intended synthesis versus the formation of a diarylmethane byproduct, a common cause of reduced yield.

ReactionPathways ReactantA Isobutyryl Chloride Product This compound (Desired Product) ReactantA->Product Desired Esterification Byproduct Diarylmethane Byproduct ReactantB Formaldehyde + ZnCl₂ ReactantB->Product Desired Esterification Product->Byproduct Side Reaction with Starting Material ConditionsGood Optimal Conditions (e.g., 40-60°C) ConditionsBad Suboptimal Conditions (e.g., High Temp)

Caption: Desired reaction pathway vs. byproduct formation.

References

Common side reactions with Chloromethyl isobutyrate and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Chloromethyl Isobutyrate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding the use of this compound in chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of Chloromethyl Isobutyutyrate?

This compound is predominantly used as a reagent in nucleophilic substitution reactions. Its reactive chloromethyl group allows for the introduction of the isobutyryloxymethyl moiety onto various nucleophiles. This is a common strategy in the synthesis of prodrugs, where modifying a pharmacologically active molecule can enhance its physicochemical properties, such as solubility and bioavailability.

Q2: What are the most common side reactions observed when using this compound?

The most prevalent side reactions are hydrolysis and elimination. The extent of these side reactions is highly dependent on the reaction conditions.

Q3: How can I minimize the hydrolysis of this compound?

Hydrolysis of the ester group in this compound can occur in the presence of water, acid, or base, leading to the formation of isobutyric acid and chloromethanol, which can further decompose. To minimize hydrolysis:

  • Use Anhydrous Conditions: Ensure all solvents and reagents are thoroughly dried before use. Reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon).

  • Control pH: Avoid strongly acidic or basic conditions if possible. If a base is required for the reaction, use a non-nucleophilic, hindered base and add it slowly at a controlled temperature.

  • Solvent Choice: Polar aprotic solvents like acetonitrile (B52724) or DMF are generally preferred over protic solvents (e.g., alcohols, water) for SN2 reactions as they do not participate in hydrogen bonding with the nucleophile, thus enhancing its reactivity and potentially reducing reaction times, which can limit exposure to conditions that might favor hydrolysis.[1]

Q4: Under what conditions does elimination become a significant side reaction?

Elimination reactions (E2) can compete with the desired nucleophilic substitution (SN2).[2] This is more likely to occur under the following conditions:

  • Strong, Bulky Bases: The use of strong and sterically hindered bases, such as potassium tert-butoxide (KOtBu) or lithium diisopropylamide (LDA), can favor the abstraction of a proton from the chloromethyl group, leading to an elimination pathway.[3][4]

  • High Temperatures: Higher reaction temperatures generally favor elimination over substitution.

Q5: Can this compound react with itself?

While less common, self-reaction is a possibility, especially at elevated temperatures or in the presence of certain catalysts. This could lead to the formation of oligomeric or polymeric byproducts. To avoid this, it is advisable to maintain a controlled temperature and add the reagent portion-wise to the reaction mixture containing the nucleophile.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during experiments involving this compound.

Observed Problem Potential Cause(s) Recommended Solution(s)
Low yield of the desired substitution product. 1. Hydrolysis of this compound: The reagent may have degraded due to moisture. 2. Sub-optimal reaction temperature: The reaction may be too slow at lower temperatures. 3. Poor nucleophilicity of the substrate. 4. Competition from elimination side reaction. 1. Ensure all reagents and solvents are anhydrous. Use freshly opened or properly stored this compound. 2. Gradually increase the reaction temperature, monitoring for the appearance of byproducts by TLC or LC-MS. 3. Consider using a catalyst (e.g., a phase-transfer catalyst for carboxylate salts) to enhance the nucleophile's reactivity. 4. If using a base, switch to a weaker or less sterically hindered one. Lowering the reaction temperature can also disfavor elimination.
Presence of isobutyric acid as a major byproduct in the crude reaction mixture. Hydrolysis of the ester: This can occur due to the presence of water in the reaction medium or during aqueous work-up under non-neutral pH.* During Reaction: Use anhydrous solvents and reagents. * During Work-up: Perform the aqueous wash with a neutral or slightly basic solution (e.g., saturated sodium bicarbonate solution) to remove any formed isobutyric acid. Ensure the work-up is performed at a low temperature.
Formation of an unexpected product with a lower molecular weight than the desired product. Elimination Reaction: A strong or bulky base may be promoting an E2 elimination pathway.* Use a weaker, non-nucleophilic base (e.g., diisopropylethylamine - DIPEA). * If a strong base is necessary, consider using a less sterically hindered one and run the reaction at a lower temperature.[4]
Multiple unknown spots on TLC, possibly high molecular weight. Self-reaction/Polymerization: This can be induced by high temperatures or certain impurities.* Maintain a consistent and controlled reaction temperature. * Add this compound slowly and portion-wise to the reaction mixture. * Ensure the purity of the starting materials.
Reaction does not go to completion, even with excess this compound. Deactivation of the nucleophile or reagent: The nucleophile might be unstable under the reaction conditions, or the this compound may be degrading over the course of the reaction.* Check the stability of your nucleophile under the reaction conditions in a separate experiment. * Add this compound in multiple portions over time rather than all at once. * Consider using a solvent in which both the reagent and nucleophile are more stable.

Experimental Protocols

General Protocol for the N-alkylation of a Heterocycle with this compound

This protocol describes a general procedure for the reaction of a nucleophilic nitrogen-containing heterocycle with this compound.

Materials:

  • Nitrogen-containing heterocycle

  • This compound

  • Anhydrous polar aprotic solvent (e.g., Acetonitrile or DMF)

  • Non-nucleophilic base (e.g., anhydrous Potassium Carbonate or Cesium Carbonate)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for anhydrous reactions

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the nitrogen-containing heterocycle (1.0 equivalent) and the anhydrous base (1.2-1.5 equivalents).

  • Add the anhydrous polar aprotic solvent via syringe.

  • Stir the suspension at room temperature for 15-30 minutes.

  • Slowly add this compound (1.1 equivalents) dropwise to the reaction mixture at 0 °C or room temperature, depending on the reactivity of the substrate.

  • Allow the reaction to stir at room temperature or a slightly elevated temperature (e.g., 40-50 °C). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic base.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes).

Visualizations

Logical Workflow for Troubleshooting Low Yield

low_yield_troubleshooting start Low Yield of Desired Product check_hydrolysis Check for Hydrolysis (TLC/LC-MS for Isobutyric Acid) start->check_hydrolysis anhydrous_conditions Use Anhydrous Reagents & Solvents check_hydrolysis->anhydrous_conditions Yes check_elimination Check for Elimination (Look for alkene byproduct) check_hydrolysis->check_elimination No anhydrous_conditions->check_elimination change_base Use Weaker/ Less Hindered Base check_elimination->change_base Yes optimize_conditions Optimize Reaction (Temperature, Time, Catalyst) check_elimination->optimize_conditions No lower_temp Lower Reaction Temperature change_base->lower_temp lower_temp->optimize_conditions increase_temp Gradually Increase Temperature optimize_conditions->increase_temp Incomplete Reaction add_catalyst Add Phase-Transfer Catalyst optimize_conditions->add_catalyst Slow Reaction end Improved Yield optimize_conditions->end Optimized increase_temp->end add_catalyst->end

Caption: Troubleshooting workflow for low product yield.

Decision Pathway: Substitution vs. Elimination

sub_vs_elim start Reaction with This compound base_check Nature of Base/Nucleophile start->base_check strong_bulky Strong, Bulky Base (e.g., KOtBu) base_check->strong_bulky Strong & Hindered weak_nucleophile Weak Base/ Good Nucleophile base_check->weak_nucleophile Weak & Non-hindered temp_check_elim High Temperature? strong_bulky->temp_check_elim temp_check_sub Low Temperature? weak_nucleophile->temp_check_sub elimination E2 Elimination Favored substitution SN2 Substitution Favored temp_check_elim->elimination Yes temp_check_elim->substitution No (Still possible) temp_check_sub->elimination No (Still possible at higher temps) temp_check_sub->substitution Yes

Caption: Factors influencing substitution vs. elimination.

References

Minimizing by-product formation in acyloxymethylation reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing by-product formation in acyloxymethylation reactions. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to help you optimize your reaction conditions and improve the yield and purity of your target acyloxymethylated compounds.

Troubleshooting Guide

This guide addresses specific issues that may arise during acyloxymethylation reactions, offering potential causes and solutions.

Issue Potential Cause(s) Suggested Solution(s)
Low Yield of Desired Product 1. Incomplete reaction. 2. Suboptimal reaction temperature.[1] 3. Insufficient amount of acyloxymethylating agent or base. 4. Instability of the acyloxymethylating reagent.1. Increase reaction time and monitor progress by TLC or HPLC. 2. Optimize the reaction temperature; higher temperatures may increase the rate but could also lead to more by-products.[1] 3. Use a slight excess (e.g., 1.1-1.5 equivalents) of the acyloxymethylating agent and ensure at least one equivalent of base per functional group to be modified. 4. For labile reagents like iodomethyl carboxylates, consider preparing them fresh via a Finkelstein reaction from the corresponding chloromethyl carboxylates.[2]
Formation of Di-acyloxymethylated By-product 1. Use of a strong base that deprotonates multiple reactive sites. 2. Excess of the acyloxymethylating agent. 3. Prolonged reaction time or high temperature.[3]1. Switch to a milder base (e.g., K₂CO₃, NaHCO₃). 2. Use a stoichiometric amount or only a slight excess of the acyloxymethylating agent. 3. Monitor the reaction closely and stop it once the formation of the desired mono-substituted product is maximized.
Formation of N-acyloxymethylated instead of O-acyloxymethylated Product (in substrates with both N and O nucleophiles, e.g., hydroxytryptamines) 1. Lack of chemoselectivity in the reaction conditions.[2] 2. The indole (B1671886) nitrogen may be more nucleophilic under certain conditions.1. Employ a protecting group strategy. For instance, protecting the indole nitrogen with a carbamate (B1207046) group (e.g., Cbz) can direct the acyloxymethylation to the desired hydroxyl group.[2][4] 2. Carefully select the base and solvent system to favor O-alkylation.
Presence of Unreacted Starting Material 1. Incomplete deprotonation of the starting material. 2. Insufficient amount or reactivity of the acyloxymethylating agent. 3. Low reaction temperature leading to a slow reaction rate.[1]1. Ensure a suitable base is used in a sufficient amount to deprotonate the target functional group. 2. Increase the equivalents of the acyloxymethylating agent or switch to a more reactive one (e.g., iodomethyl ester instead of chloromethyl ester). 3. Gradually increase the reaction temperature while monitoring for by-product formation.[1]
Formation of Colored Impurities 1. Decomposition of starting materials, reagents, or products at elevated temperatures.[3] 2. Presence of impurities in solvents or reagents.1. Lower the reaction temperature.[3] 2. Ensure the use of high-purity, dry solvents and fresh reagents.
Difficulty in Product Purification 1. Similar polarity of the desired product and by-products. 2. Presence of non-polar by-products from coupling reagents (e.g., dicyclohexylurea from DCC).[5]1. Optimize the reaction to minimize by-products. 2. Employ alternative purification techniques such as preparative HPLC or crystallization. For tryptamine (B22526) derivatives, reversed-phase chromatography on a C-18 column has been effective.[2] 3. If using coupling reagents like DCC, consider alternatives like EDC HCl, whose by-products are water-soluble and easily removed during aqueous workup.[5]

Frequently Asked Questions (FAQs)

Q1: What are the most common by-products in acyloxymethylation reactions?

A1: Common by-products include di-acyloxymethylated compounds, products of reaction at alternative nucleophilic sites (e.g., N- vs. O-acyloxymethylation), and unreacted starting material.[2][6] The specific by-products will depend on the substrate and reaction conditions.

Q2: How does the choice of base influence by-product formation?

A2: The base is crucial for deprotonating the functional group to be acyloxymethylated. A strong base may deprotonate multiple sites, leading to di-substitution or reaction at undesired positions.[6] Milder bases like potassium carbonate (K₂CO₃) or cesium bicarbonate (CsHCO₃) can offer better selectivity. For complex molecules, a carefully chosen base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in combination with a protecting group strategy can achieve high chemoselectivity.[7]

Q3: What is the impact of the solvent on acyloxymethylation reactions?

A3: The solvent can influence the solubility of reactants, the reaction rate, and selectivity.[8][9] Aprotic solvents like acetonitrile (B52724) (MeCN), tetrahydrofuran (B95107) (THF), and dimethylformamide (DMF) are commonly used.[4] The choice of solvent can affect the nucleophilicity of the deprotonated substrate and the reactivity of the acyloxymethylating agent. It is often necessary to screen different solvents to find the optimal conditions for a specific substrate.

Q4: How can temperature be used to control by-product formation?

A4: Reaction temperature directly affects the rate of both the desired reaction and undesired side reactions.[3] If a side reaction has a higher activation energy, increasing the temperature will accelerate the formation of that by-product more than the desired product.[3] Therefore, running the reaction at the lowest feasible temperature that allows for a reasonable reaction rate can often minimize by-products. It is advisable to perform the reaction at different temperatures (e.g., low, medium, and high) to determine the optimal conditions.[3]

Q5: Is it better to use a chloromethyl or iodomethyl ester as the acyloxymethylating agent?

A5: Iodomethyl esters are generally more reactive than the corresponding chloromethyl esters and can often provide higher yields or allow for milder reaction conditions. Iodomethyl esters can be readily prepared from commercially available chloromethyl esters through a Finkelstein reaction.[2]

Experimental Protocols

General Protocol for O-Acyloxymethylation of a Phenolic Compound

This protocol is a general guideline and may require optimization for specific substrates.

  • Preparation: Under an inert atmosphere (e.g., nitrogen or argon), dissolve the phenolic starting material (1.0 eq) in a suitable anhydrous solvent (e.g., acetonitrile, DMF).

  • Deprotonation: Add the base (1.1 - 2.0 eq, e.g., K₂CO₃). Stir the mixture at room temperature for 30-60 minutes.

  • Acyloxymethylation: Add the acyloxymethylating agent (e.g., acyloxymethyl chloride or iodide, 1.1-1.5 eq) dropwise to the reaction mixture.

  • Reaction: Stir the reaction at the desired temperature (e.g., room temperature to 80°C) and monitor its progress by an appropriate analytical technique like TLC or HPLC.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Filter off any inorganic salts. The filtrate can be concentrated under reduced pressure. The residue is then typically dissolved in an organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica (B1680970) gel or another suitable method like preparative HPLC.[2]

Protocol for Reaction Monitoring by HPLC
  • Sample Preparation: At various time points during the reaction, withdraw a small aliquot (e.g., 50 µL) of the reaction mixture. Quench the reaction by diluting the aliquot with a suitable solvent (e.g., a mixture of mobile phase components). Filter the diluted sample through a syringe filter (e.g., 0.45 µm) before injection.

  • HPLC Conditions: Use a suitable column (e.g., C18) and a mobile phase gradient (e.g., water/acetonitrile with 0.1% trifluoroacetic acid) to separate the starting material, product, and any by-products.[2]

  • Analysis: Monitor the disappearance of the starting material and the appearance of the product and by-products by integrating the peak areas at a suitable wavelength.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve Phenolic Substrate in Anhydrous Solvent add_base Add Base (e.g., K₂CO₃) start->add_base 1.0 eq add_reagent Add Acyloxymethylating Agent add_base->add_reagent 1.1-2.0 eq stir Stir at Optimized Temperature add_reagent->stir 1.1-1.5 eq monitor Monitor by TLC/HPLC stir->monitor quench Quench and Aqueous Workup monitor->quench purify Purify by Chromatography quench->purify product Isolated Product purify->product troubleshooting_byproducts start By-product Formation Observed issue_di Di-acyloxymethylation? start->issue_di issue_isomer Isomeric By-product? start->issue_isomer issue_unreacted High Unreacted SM? start->issue_unreacted sol_di_base Use Milder Base issue_di->sol_di_base Yes sol_di_reagent Reduce Acyloxymethylating Agent Stoichiometry issue_di->sol_di_reagent Yes sol_isomer_pg Use Protecting Group Strategy issue_isomer->sol_isomer_pg Yes sol_isomer_cond Screen Solvents/Bases issue_isomer->sol_isomer_cond Yes sol_unreacted_base Increase Base Equivalents issue_unreacted->sol_unreacted_base Yes sol_unreacted_reagent Increase Reagent Equivalents or Use More Reactive Reagent issue_unreacted->sol_unreacted_reagent Yes sol_unreacted_temp Increase Temperature issue_unreacted->sol_unreacted_temp Yes competitive_reaction substrate Substrate + Base (Deprotonated Intermediate) product Desired Mono-substituted Product substrate->product k_desired byproduct By-products (e.g., Di-substituted, Isomer) substrate->byproduct k_byproduct reagent Acyloxymethylating Agent product->byproduct Further Reaction

References

Troubleshooting low yield in Chloromethyl isobutyrate alkylation

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Chloromethyl Isobutyrate Alkylation

This guide provides troubleshooting solutions and frequently asked questions for researchers, scientists, and drug development professionals experiencing low yields or other issues during the alkylation of substrates using this compound.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism for alkylation using this compound?

Alkylation with this compound typically involves the formation of a nucleophile (often a carbanion, like an enolate) which then attacks the electrophilic carbon of the chloromethyl group in a bimolecular nucleophilic substitution (SN2) reaction.[1][2] The process requires a strong, non-nucleophilic base to generate the nucleophile from a suitable precursor.

Q2: What are the most critical parameters influencing the reaction yield?

The key parameters that significantly impact yield are the choice and quality of the base, the solvent, reaction temperature, and the exclusion of moisture and air.[3][4] Precise control over these factors is essential to favor the desired reaction pathway and minimize side reactions.

Q3: Which bases are recommended for generating the nucleophile (enolate)?

Strong, non-nucleophilic, sterically hindered bases are preferred to ensure complete and rapid deprotonation without competing in the alkylation reaction.[5] Common choices include:

  • Lithium diisopropylamide (LDA)

  • Sodium hexamethyldisilazide (NaHMDS)

  • Potassium tert-butoxide (KOtBu)

  • Sodium Hydride (NaH)

Weaker bases may lead to incomplete deprotonation, resulting in low yields and an increase in self-condensation side products.[5]

Q4: What type of solvent is most effective for this reaction?

Aprotic polar solvents are typically used as they can stabilize the intermediate enolate without quenching it.[3] Tetrahydrofuran (THF) and diethyl ether are common choices for reactions involving strong bases like LDA.[3] It is crucial that the solvent is anhydrous, as any water will destroy the strong base and the enolate.[5][6]

Q5: What are the most common side reactions that lead to low yield?

The primary side reactions that consume starting materials and reduce the yield of the desired product include:

  • O-alkylation: The enolate can react at the oxygen atom instead of the carbon, forming a vinyl ether byproduct.[5]

  • Dialkylation: The mono-alkylated product may undergo a second alkylation if it still has an acidic proton and excess base or alkylating agent is present.[5]

  • Self-condensation: The enolate can react with the unreacted starting material, which is more common when using weaker bases.[3][5]

  • Elimination: The base can promote the elimination of HCl from the this compound.[3]

Troubleshooting Guide for Low Yield

This guide addresses the most common issue of low or no product yield in a question-and-answer format.

Problem: My reaction resulted in a very low yield or failed completely. What are the first steps to troubleshoot this?

When facing a low-yield issue, a systematic check of your reagents and reaction conditions is the first step. The following workflow can help identify the root cause.

TroubleshootingWorkflow Start Low / No Yield Observed CheckReagents 1. Verify Reagent Quality & Stoichiometry Start->CheckReagents CheckConditions 2. Review Reaction Conditions Start->CheckConditions CheckSetup 3. Inspect Experimental Setup Start->CheckSetup Analysis 4. Analyze Byproducts Start->Analysis Base Base fresh & strong? CheckReagents->Base Base issues? Solvent Solvent anhydrous? CheckReagents->Solvent Moisture? AlkylatingAgent Alkylating agent active? CheckReagents->AlkylatingAgent Degraded? Temp Correct temperature profile? CheckConditions->Temp Time Sufficient reaction time? CheckConditions->Time Inert Inert atmosphere maintained? CheckSetup->Inert Stirring Efficient stirring? CheckSetup->Stirring Optimize Optimize & Repeat Experiment Analysis->Optimize Base->Optimize Solvent->Optimize AlkylatingAgent->Optimize Temp->Optimize Time->Optimize Inert->Optimize Stirring->Optimize

Caption: Initial troubleshooting workflow for low reactivity.

The table below summarizes potential causes and recommended solutions for low product yield.

Potential Cause Recommended Solution
Incomplete Deprotonation Ensure the base (e.g., LDA, NaH) is fresh and handled under anhydrous, inert conditions. Use a sufficiently strong base to ensure complete enolate formation.[3][5]
Moisture in Reaction Use oven- or flame-dried glassware. Ensure all solvents are thoroughly dried before use. Moisture quenches the strong base and the enolate intermediate.[5][6]
Inactive Alkylating Agent Use a fresh bottle of this compound or purify it before use. Alkyl halides can degrade over time.[3][5]
Incorrect Reaction Temperature Enolate formation is often performed at low temperatures (e.g., -78 °C for LDA), but the alkylation step may require warming to room temperature or gentle heating to proceed at a reasonable rate.[3][5]
Steric Hindrance The isobutyrate group adds steric bulk.[1] If the nucleophile is also bulky, the reaction may be slow. Consider increasing the reaction time or temperature.[6]
Insufficient Reaction Time Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure it has gone to completion.

Problem: My analysis shows multiple products. What are they and how can I improve selectivity?

The formation of multiple products is usually due to competing reaction pathways. Identifying the byproducts is key to optimizing for the desired product.

SideReactions cluster_reactants Reactants cluster_byproducts Side Products Enolate Enolate (Nucleophile) C_Alkylation Desired Product (C-Alkylation) Enolate->C_Alkylation C-attack O_Alkylation O-Alkylation Product Enolate->O_Alkylation O-attack Condensation Self-Condensation Product Enolate->Condensation Reacts with Starting Material CMIB This compound (Alkylating Agent) CMIB->C_Alkylation CMIB->O_Alkylation Dialkylation Dialkylation Product C_Alkylation->Dialkylation Further Alkylation

Caption: Competing pathways in enolate alkylation reactions.

Side Product Cause & Identification Recommended Solution
O-Alkylation Product The enolate acts as an ambident nucleophile, reacting at the oxygen.[5] This is often favored by higher temperatures.Lowering the reaction temperature may favor C-alkylation. The choice of solvent and counter-ion can also influence the C/O alkylation ratio.[5]
Dialkylation Product The mono-alkylated product is deprotonated and reacts again. Occurs with excess base and/or alkylating agent.Use only a slight excess (e.g., 1.05-1.1 equivalents) of the base and alkylating agent.[5] Add the alkylating agent slowly to the enolate solution.
Self-Condensation Product The enolate reacts with unreacted starting material. Common with incomplete deprotonation.Use a strong, non-nucleophilic base like LDA to ensure complete enolate formation before adding the alkylating agent.[5] Maintain low temperatures during enolate formation.[3]

Key Experimental Protocol: General Procedure for Alkylation

This protocol provides a general methodology for the alkylation of an active methylene (B1212753) compound using this compound. Note: All procedures should be performed by qualified personnel in a properly equipped chemical fume hood with appropriate personal protective equipment.

1. Reagents and Setup

  • Substrate: Active methylene compound (1.0 eq)

  • Base: Lithium diisopropylamide (LDA) (1.1 eq), freshly prepared or titrated solution in THF

  • Alkylating Agent: this compound (1.1 eq)

  • Solvent: Anhydrous Tetrahydrofuran (THF)

  • Quenching Solution: Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

  • Apparatus: Flame-dried, two-neck round-bottom flask with a magnetic stirrer, septum, and nitrogen/argon inlet.

2. Enolate Formation

  • Assemble the glassware while hot and allow it to cool under a stream of dry nitrogen or argon.

  • Add the substrate to the flask and dissolve it in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the LDA solution dropwise via syringe over 15-20 minutes, ensuring the internal temperature remains below -70 °C.

  • Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.[3][5]

3. Alkylation

  • Add the this compound dropwise to the enolate solution at -78 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature.

  • Stir for 2-12 hours, monitoring the reaction's progress by TLC.[5]

4. Work-up and Purification

  • Once the reaction is complete, cool the mixture in an ice bath and quench by slowly adding saturated aqueous NH₄Cl solution.[5]

  • Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate (B86663) (Na₂SO₄).

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product via column chromatography on silica (B1680970) gel or distillation, depending on the product's properties.[5]

References

Technical Support Center: Purification of Crude Chloromethyl Isobutyrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of crude Chloromethyl isobutyrate. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your laboratory work.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Purity After Distillation - Inefficient fractional distillation column.- Co-boiling impurities.- Thermal decomposition of the product.- Ensure the fractionating column is well-insulated and of sufficient length.- Perform a second distillation, potentially under reduced pressure.- Consider purification by column chromatography for difficult-to-separate impurities.- Lower the distillation temperature by using a vacuum.
Product is Yellowish - Presence of polymeric byproducts from formaldehyde (B43269).- Thermal decomposition.- Treat the crude product with a mild adsorbent like activated carbon before distillation.- Purify via column chromatography.
Broad Boiling Range During Distillation - Presence of multiple impurities with close boiling points.- Inefficient heating or pressure fluctuations.- Use a more efficient fractionating column.- Ensure stable heating and vacuum.- Collect narrower fractions and analyze their purity by GC or TLC.
Suspected Presence of Bis(chloromethyl) ether (BCME) - BCME is a potential carcinogenic byproduct of chloromethylation reactions using formaldehyde and a chloride source.- EXTREME CAUTION ADVISED. Handle in a certified fume hood with appropriate personal protective equipment.- Quench the crude reaction mixture with aqueous ammonia (B1221849) or a basic organic amine solution to decompose BCME before workup.[1] - Fractional distillation can separate BCME, but this is hazardous and should be a last resort.[1]
Acidic Impurities Detected (e.g., by pH paper on a wet sample) - Residual isobutyric acid or isobutyryl chloride.- Wash the crude product with a saturated sodium bicarbonate solution, followed by water and brine before drying and distillation.
Low Yield After Purification - Product loss during transfers and workup.- Decomposition during distillation.[2] - Inefficient separation during chromatography.- Minimize transfers and ensure complete extraction.- Use vacuum distillation to lower the temperature and reduce decomposition.- Optimize column chromatography conditions (solvent system, column packing).

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The most common impurities depend on the synthetic route but typically include:

  • Unreacted Starting Materials: Isobutyric acid, isobutyryl chloride, formaldehyde (or paraformaldehyde), and chloromethylating agents.[3]

  • Solvents: The solvent used in the reaction, often dichloromethane (B109758).

  • Byproducts: Bis(chloromethyl) ether (BCME) is a critical and highly carcinogenic byproduct to be aware of, especially in reactions involving formaldehyde and a chloride source.[4] Other byproducts can include polymeric materials from formaldehyde.

Q2: Which purification method is best for this compound?

A2: The best method depends on the scale of your synthesis and the nature of the impurities.

  • Fractional Distillation: This is the most common and efficient method for removing volatile impurities and unreacted starting materials on a larger scale.[3]

  • Column Chromatography: This method provides the highest resolution and is excellent for removing non-volatile impurities, colored byproducts, and impurities with boiling points very close to the product. It is often used for smaller scale purifications or when very high purity is required.

  • Preparative HPLC: For the highest purity on a small scale, preparative HPLC can be employed.

Q3: How can I monitor the purity of my this compound during purification?

A3: Several analytical techniques can be used:

  • Gas Chromatography (GC): GC is an excellent method for assessing the purity of volatile compounds like this compound and can quantify the percentage of impurities.[5]

  • Thin-Layer Chromatography (TLC): TLC is a quick and simple way to qualitatively monitor the progress of a column chromatography purification and to check the purity of fractions.[3][6]

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used for purity analysis, especially for less volatile impurities.[2][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can be used to confirm the structure of the product and to detect the presence of certain impurities.

Q4: Is this compound stable during distillation?

A4: While generally stable to distillation, some decomposition can occur, especially with prolonged heating at atmospheric pressure.[2] To minimize decomposition, it is recommended to perform the distillation under reduced pressure (vacuum distillation), which lowers the boiling point.

Purification Method Performance

The following table summarizes the typical performance of different purification strategies for this compound.

Purification Method Typical Purity Achieved Expected Yield Throughput Primary Impurities Removed
Extraction/Washing 85-95%90-98%HighAcidic and water-soluble impurities
Fractional Distillation >98%70-90%HighVolatile impurities, unreacted starting materials, solvents
Column Chromatography >99%60-85%Low to MediumNon-volatile impurities, colored byproducts, isomers
Preparative HPLC >99.5%40-70%LowClosely related impurities

Experimental Protocols

Protocol 1: Purification by Extraction and Fractional Distillation

This protocol is suitable for purifying crude this compound on a multi-gram scale.

1. Aqueous Workup (Extraction):

  • Transfer the crude reaction mixture to a separatory funnel.
  • If the reaction was run in a water-miscible solvent, dilute with a water-immiscible solvent like dichloromethane or diethyl ether.
  • Wash the organic layer sequentially with:
  • Saturated aqueous sodium bicarbonate (NaHCO3) solution to remove acidic impurities like isobutyric acid. Check the aqueous layer with pH paper to ensure it is basic.
  • Water (H2O).
  • Saturated aqueous sodium chloride (brine) to aid in the separation of the layers.
  • Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4).
  • Filter to remove the drying agent and concentrate the organic phase using a rotary evaporator.

2. Fractional Distillation:

  • Set up a fractional distillation apparatus with a well-insulated fractionating column (e.g., a Vigreux column).
  • Place the crude, dried this compound in the distilling flask with a few boiling chips or a magnetic stir bar.
  • Slowly heat the distilling flask.
  • Collect and discard any initial low-boiling fractions, which may contain residual solvent.
  • Collect the main fraction at the expected boiling point of this compound (approximately 139-141 °C at atmospheric pressure, lower under vacuum).
  • Monitor the temperature closely; a stable boiling point indicates a pure fraction.
  • Stop the distillation before the flask goes to dryness to prevent the concentration of potentially unstable residues.

Protocol 2: Purification by Column Chromatography

This protocol is ideal for small-scale purification or when high purity is essential.

1. Preparation:

  • Select an appropriate solvent system by running TLC plates of the crude material in various solvent mixtures (e.g., ethyl acetate/hexanes). The ideal solvent system will give the product an Rf value of approximately 0.3.
  • Prepare a slurry of silica (B1680970) gel in the chosen non-polar solvent (e.g., hexanes).
  • Pack a chromatography column with the silica gel slurry, ensuring there are no air bubbles.

2. Loading the Sample:

  • Dissolve the crude this compound in a minimal amount of the chromatography solvent.
  • Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding silica gel, and then evaporating the solvent.
  • Carefully add the sample to the top of the packed column.

3. Elution and Fraction Collection:

  • Begin eluting the column with the chosen solvent system.
  • Collect fractions in test tubes or other suitable containers.
  • Monitor the separation by collecting small spots from the eluting solvent and running TLC plates.
  • If necessary, gradually increase the polarity of the eluting solvent (gradient elution) to elute the product.

4. Isolation:

  • Combine the fractions that contain the pure product (as determined by TLC).
  • Remove the solvent using a rotary evaporator to yield the purified this compound.

Diagrams

PurificationWorkflow crude Crude this compound workup Aqueous Workup (Wash with NaHCO3, H2O, Brine) crude->workup Remove Acids drying Drying (Na2SO4 or MgSO4) workup->drying concentration Concentration (Rotary Evaporation) drying->concentration distillation Fractional Distillation concentration->distillation Large Scale chromatography Column Chromatography concentration->chromatography High Purity/Small Scale analysis Purity Analysis (GC, NMR, HPLC) distillation->analysis chromatography->analysis pure_product Pure Product (>98-99%) analysis->pure_product TroubleshootingWorkflow start Crude Product Analysis (GC/TLC) is_acidic Acidic Impurities Present? start->is_acidic wash Wash with NaHCO3 solution is_acidic->wash Yes is_colored Product is Colored? is_acidic->is_colored No wash->is_colored distill Fractional Distillation is_colored->distill No column_chrom Column Chromatography is_colored->column_chrom Yes post_distill_analysis Analyze Purity Post-Distillation distill->post_distill_analysis is_pure Purity > 98%? post_distill_analysis->is_pure is_pure->column_chrom No final_product Pure Product is_pure->final_product Yes column_chrom->final_product

References

Technical Support Center: Purification of Chloromethyl Isobutyyrate Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the purification of chloromethyl isobutyrate.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common challenges encountered during the purification of this compound, offering potential causes and solutions.

Q1: My final product has a low purity after distillation. What are the potential causes and how can I improve it?

Potential Causes:

  • Co-distillation with Impurities: Some impurities may have boiling points close to that of this compound, leading to their co-distillation.

  • Thermal Decomposition: this compound is thermally sensitive and can decompose at elevated temperatures, generating new impurities.[1]

  • Incomplete Reaction: The presence of unreacted starting materials can lower the purity of the distilled product.

Troubleshooting Steps:

  • Optimize Distillation Conditions: Perform the distillation under reduced pressure (vacuum distillation) to lower the boiling point and minimize thermal decomposition.[2][3]

  • Fractional Distillation: Use a fractional distillation column to improve the separation of components with close boiling points.[4]

  • Pre-distillation Wash: Before distillation, wash the crude product with a saturated sodium bicarbonate solution to remove acidic impurities like isobutyric acid and residual acid chlorides.

  • Reaction Monitoring: Ensure the initial reaction has gone to completion using techniques like TLC or GC to minimize the presence of starting materials in the crude product.[4]

Q2: I am observing significant product loss during distillation. What could be the reason?

Potential Causes:

  • Thermal Decomposition: As mentioned, heating the compound for extended periods, even under vacuum, can lead to degradation.[1]

  • System Leaks: A leak in the vacuum distillation setup will result in a higher boiling point and potentially more decomposition.[3]

  • Bumping: Violent boiling (bumping) can cause the product to be carried over into the receiving flask prematurely or lost in the vacuum trap.

Troubleshooting Steps:

  • Use a Lower Boiling Point: Employ a high-vacuum pump to achieve a lower pressure and thus a lower boiling temperature.

  • Ensure a Sealed System: Check all glassware for cracks and ensure all joints are properly sealed and greased for vacuum distillation.[2]

  • Prevent Bumping: Use a magnetic stirrer and a Claisen adapter in your distillation setup to prevent bumping. Boiling chips are not effective under vacuum.[2]

  • Consider Alternatives: For highly sensitive reactions, consider purification by column chromatography, which avoids heating.[1]

Q3: My purified this compound degrades over time, even in storage. How can I improve its stability?

Potential Causes:

  • Hydrolysis: this compound is susceptible to hydrolysis in the presence of moisture, breaking down into isobutyric acid, formaldehyde (B43269), and hydrochloric acid.[5]

  • Residual Impurities: The presence of acidic or basic impurities can catalyze the degradation of the product.

Troubleshooting Steps:

  • Thorough Drying: After aqueous workup, ensure the organic layer is thoroughly dried with a drying agent like anhydrous sodium sulfate (B86663) or magnesium sulfate before removing the solvent.

  • Inert Atmosphere: Store the purified product under an inert atmosphere (e.g., nitrogen or argon) to protect it from moisture.[6]

  • Low Temperature Storage: Store the product at a low temperature (2-8°C) to slow down the rate of decomposition.[6]

  • High Purity: Ensure the final product is of high purity, as residual catalysts or byproducts can accelerate decomposition.

Q4: What are the common impurities I should look for in my crude reaction mixture?

Common impurities can be categorized as follows:

  • Unreacted Starting Materials:

    • Isobutyric acid

    • Isobutyryl chloride[7]

    • Paraformaldehyde[5]

  • By-products from Synthesis:

    • Isobutyric anhydride (B1165640) (from the reaction of isobutyryl chloride with isobutyric acid)

    • Bis(chloromethyl) ether (a potential carcinogenic byproduct in related reactions)[1]

  • Hydrolysis Products:

    • Isobutyric acid

    • Chloromethanol (unstable, decomposes to formaldehyde and HCl)[5]

  • Solvent and Catalyst Residues:

    • Dichloromethane (DCM), etc.

    • Zinc chloride, phase-transfer catalysts, etc.[5][8]

Data Presentation: Impurity Profile and Purification Methods

The following tables summarize common impurities and provide a comparison of purification methods.

Table 1: Common Impurities in this compound Synthesis

ImpurityChemical FormulaBoiling Point (°C at atm. pressure)Notes
Isobutyric AcidC₄H₈O₂154Can be removed by washing with a mild base.
Isobutyryl ChlorideC₄H₇ClO92Reacts with water. Can be quenched during workup.[3]
Isobutyric AnhydrideC₈H₁₄O₃182Can be challenging to separate by distillation.
Dichloromethane (DCM)CH₂Cl₂40Common reaction solvent, easily removed.
FormaldehydeCH₂O-19A potential decomposition product.

Table 2: Comparison of Purification Methods

MethodPurity RangeThroughputKey AdvantagesKey Disadvantages
Fractional Vacuum Distillation 95-99%HighEffective for removing volatile impurities; scalable.[4]Risk of thermal decomposition; may not separate isomers or compounds with very close boiling points.[1]
Preparative HPLC >99%Low to MediumHigh resolution for separating closely related impurities; avoids thermal stress.[9][10]Lower sample capacity; requires more solvent; can be more expensive.
Flash Chromatography 90-98%MediumFaster than preparative HPLC; good for removing polar impurities.Lower resolution than HPLC; may require larger volumes of solvent.
Aqueous Workup (Extraction) N/A (pre-purification)HighRemoves water-soluble impurities like salts and some acids.[6]Risk of hydrolysis of the product if not performed quickly and at low temperatures.

Experimental Protocols

Protocol 1: General Procedure for Vacuum Distillation of this compound

  • Apparatus Setup:

    • Assemble a fractional distillation apparatus with a Claisen adapter to prevent bumping.[2]

    • Use a short-path distillation head for thermally sensitive compounds.

    • Ensure all glassware is dry and free of cracks.

    • Grease all joints with a suitable vacuum grease to ensure a good seal.[2]

    • Place a stir bar in the distillation flask.

  • Procedure:

    • Charge the crude this compound into the distillation flask. Do not fill the flask more than two-thirds full.

    • Connect the apparatus to a vacuum trap and a vacuum pump.

    • Begin stirring.

    • Slowly apply vacuum to the system. You may observe some initial bubbling as volatile solvents are removed.[3]

    • Once a stable vacuum is achieved, begin to heat the distillation flask gently using a heating mantle.

    • Collect the fraction that distills at the expected boiling point for the given pressure. The boiling point of this compound is approximately 125-141°C at atmospheric pressure, so under vacuum, it will be significantly lower.[6][11]

    • After collecting the desired fraction, remove the heat source and allow the system to cool to room temperature before slowly reintroducing air.[2]

Protocol 2: General Procedure for Preparative HPLC Purification

  • Method Development (Analytical Scale):

    • Develop a separation method on an analytical HPLC system first. A common starting point for esters is a reversed-phase C18 column.[9]

    • Use a mobile phase gradient of water and acetonitrile (B52724) or methanol.

    • Optimize the gradient to achieve good resolution between the product peak and impurity peaks.

  • Scale-Up to Preparative Scale:

    • Use a preparative column with the same stationary phase as the analytical column.

    • Adjust the flow rate and injection volume according to the size of the preparative column.

    • Dissolve the crude product in a minimal amount of the mobile phase.

  • Purification:

    • Inject the dissolved sample onto the preparative HPLC system.

    • Collect the fractions corresponding to the product peak, as determined by the analytical method.

    • Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator).

Visualizations

experimental_workflow crude_product Crude Reaction Mixture aqueous_workup Aqueous Workup (e.g., wash with NaHCO3) crude_product->aqueous_workup drying Drying (e.g., Na2SO4) aqueous_workup->drying solvent_removal Solvent Removal (Rotary Evaporation) drying->solvent_removal purification_choice Thermally Stable? solvent_removal->purification_choice vacuum_distillation Fractional Vacuum Distillation purification_choice->vacuum_distillation Yes prep_chromatography Preparative Chromatography purification_choice->prep_chromatography No pure_product Pure Chloromethyl Isobutyrate vacuum_distillation->pure_product prep_chromatography->pure_product

Caption: General experimental workflow for the purification of this compound.

troubleshooting_logic start Low Purity After Purification check_method Purification Method? start->check_method distillation_issues Distillation Issues check_method->distillation_issues Distillation chromatography_issues Chromatography Issues check_method->chromatography_issues Chromatography thermal_decomp Thermal Decomposition? distillation_issues->thermal_decomp co_distillation Co-distillation of Impurities? distillation_issues->co_distillation poor_resolution Poor Resolution? chromatography_issues->poor_resolution overloading Column Overloading? chromatography_issues->overloading solution_vacuum Use Vacuum Distillation thermal_decomp->solution_vacuum Yes solution_fractional Use Fractional Column co_distillation->solution_fractional Yes solution_pre_wash Pre-distillation Wash co_distillation->solution_pre_wash Yes solution_optimize_method Optimize Mobile Phase poor_resolution->solution_optimize_method Yes solution_reduce_load Reduce Sample Load overloading->solution_reduce_load Yes

Caption: Troubleshooting logic for low purity of this compound.

References

Preventing hydrolysis of Chloromethyl isobutyrate during workup

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Chloromethyl Isobutyrate

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals to minimize or prevent the unwanted hydrolysis of this compound during experimental workup.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is an organic compound classified as a chloromethyl ester. Its bifunctional nature, featuring both a reactive chloromethyl group and an ester linkage, makes it a versatile intermediate in organic synthesis.[1] It is primarily used as an alkylating agent to introduce an isobutyryloxymethyl group onto various molecules, a crucial step in the synthesis of pharmaceuticals and other complex organic compounds.[1]

Q2: What is hydrolysis in the context of this compound?

A2: Hydrolysis is a chemical reaction where water breaks down the ester bond in this compound. This process cleaves the molecule into its parent isobutyric acid and an unstable chloromethanol (B13452849) intermediate.[2][3] This reaction is catalyzed by both acidic and basic conditions and is a primary cause of product loss during aqueous workup procedures.[4][5]

Q3: Why is this compound particularly susceptible to hydrolysis?

A3: The susceptibility of this compound to hydrolysis stems from the ester functional group, which is inherently sensitive to both acidic and basic aqueous environments.[4] The presence of the electron-withdrawing chlorine atom can also influence the reactivity of the ester carbonyl group, making it more prone to nucleophilic attack by water or hydroxide (B78521) ions.

Q4: What are the consequences of unintended hydrolysis during a reaction workup?

A4: The primary consequence of hydrolysis is a significant reduction in the yield of the desired this compound product.[2] The formation of isobutyric acid as a byproduct complicates the purification process, as its properties (like polarity) differ from the target ester, requiring additional separation steps like column chromatography or distillation.[2][6]

Q5: How can I detect if significant hydrolysis has occurred during my workup?

A5: The most common indicator of hydrolysis is a lower-than-expected yield of the purified ester. Analytically, the presence of isobutyric acid in the crude product is a direct sign of hydrolysis. This can be confirmed using techniques such as:

  • Thin-Layer Chromatography (TLC): The appearance of a new, more polar spot corresponding to the isobutyric acid starting material is a clear indication.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The presence of a characteristic broad singlet for the carboxylic acid proton and shifts in other signals can confirm the presence of isobutyric acid.

Troubleshooting Guide: Preventing Hydrolysis During Workup

If you are experiencing low yields and have confirmed the presence of isobutyric acid in your crude product, use this guide to identify and rectify the source of hydrolysis in your workup procedure.

Key Factors Influencing Hydrolysis
FactorImpact on HydrolysisRecommendation to Minimize Hydrolysis
Temperature Higher temperatures increase the rate of hydrolysis.Perform all aqueous washes with ice-cold solutions (0-5 °C) to slow the reaction kinetics.[2]
pH Both strong acids and strong bases catalyze hydrolysis.[4][5]Avoid strong acids or bases. For neutralization, use a cold, saturated solution of a weak base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).[2][4]
Contact Time Longer exposure to aqueous phases increases the extent of hydrolysis.[2]Perform extractions and washes quickly and efficiently. Do not allow the layers to sit unseparated for extended periods.
Water Concentration As a reactant, excess water can drive the equilibrium towards hydrolysis.[2]After initial washes, use a brine wash to remove the bulk of dissolved water from the organic layer before final drying.[2][7]
Recommended Hydrolysis-Resistant Workup Protocol

This protocol outlines a standard workup procedure designed to isolate this compound while minimizing its decomposition.

G cluster_workflow Recommended Workup Workflow A 1. Cool Reaction Mixture Cool to room temperature, then to 0°C in an ice bath. B 2. Quench (if necessary) Slowly add cold, saturated NaHCO₃ solution to neutralize acid. A->B C 3. Dilute & Transfer Dilute with a cold organic solvent (e.g., DCM, Ethyl Acetate) and transfer to a separatory funnel. B->C D 4. Aqueous Wash (Optional) Wash quickly with cold deionized water (1-2 times). C->D E 5. Brine Wash Wash the organic layer with cold, saturated NaCl solution. D->E F 6. Dry Organic Layer Dry over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄). E->F G 7. Filter & Concentrate Filter off the drying agent and remove the solvent via rotary evaporation. F->G

Caption: Standard experimental workflow for a workup designed to prevent hydrolysis.

Troubleshooting Decision Tree

Use this decision tree to diagnose the potential cause of hydrolysis in your workup.

G start Low Yield & Presence of Isobutyric Acid? q_temp Were aqueous washes performed with ice-cold solutions? start->q_temp sol_temp Solution: Use ice-cold (0-5°C) water, NaHCO₃, and brine solutions for all washes. q_temp->sol_temp No q_base Was a strong base (e.g., NaOH, KOH) used for neutralization? q_temp->q_base Yes sol_base Solution: Switch to a cold, saturated solution of a weak base like NaHCO₃. q_base->sol_base Yes q_time Were extractions performed quickly without delays between steps? q_base->q_time No sol_time Solution: Minimize contact time with aqueous layers. Proceed through the workup without interruption. q_time->sol_time No q_brine Was a brine wash performed before drying the organic layer? q_time->q_brine Yes sol_brine Solution: Incorporate a wash with cold, saturated NaCl to remove dissolved water. q_brine->sol_brine No q_drying Was the organic layer thoroughly dried? q_brine->q_drying Yes sol_drying Solution: Use a sufficient amount of anhydrous drying agent (e.g., Na₂SO₄) until it no longer clumps. q_drying->sol_drying No end_node Review purification step (distillation/chromatography) for product loss. q_drying->end_node Yes

Caption: Troubleshooting decision tree for diagnosing causes of ester hydrolysis during workup.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol, adapted from patent literature, describes a high-yield synthesis using phase-transfer catalysis, which is relevant as the subsequent workup must preserve the product.[8]

  • Reagents:

  • Procedure:

    • To a solution of isobutyric acid in dichloromethane (DCM), add sodium bicarbonate, tetrabutylammonium hydrogensulfate, and water in that order.

    • Slowly add chloromethyl chlorosulfate at room temperature with rapid stirring.

    • Continue stirring the reaction mixture at room temperature overnight.

  • Workup (as reported):

    • Upon reaction completion, dilute the mixture with dichloromethane (10 mL).

    • Wash the mixture with water (2 x 10 mL).

    • Dry the separated organic phase over anhydrous sodium sulfate (B86663) (Na₂SO₄).

    • Filter and concentrate the solution to afford the crude this compound.

  • Reported Yield: 84%[8]

Protocol 2: Optimized Workup to Prevent Hydrolysis

This protocol incorporates best practices to minimize hydrolysis during the purification of this compound from a typical reaction mixture.

  • Materials:

    • Reaction mixture containing this compound

    • Ice bath

    • Separatory funnel

    • Organic solvent (e.g., dichloromethane or ethyl acetate), chilled

    • Saturated sodium bicarbonate (NaHCO₃) solution, chilled to 0-5 °C

    • Saturated sodium chloride (brine) solution, chilled to 0-5 °C

    • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Procedure:

    • Cooling: Once the reaction is complete, cool the reaction vessel in an ice-water bath to 0-5 °C.

    • Neutralization: While stirring in the ice bath, slowly and carefully add cold, saturated NaHCO₃ solution to neutralize any remaining acid catalyst or acidic byproducts. Vent the flask periodically to release any evolved CO₂ gas. Continue addition until gas evolution ceases.

    • Extraction: Transfer the mixture to a separatory funnel. Use a portion of the cold organic solvent to rinse the reaction flask and add it to the funnel. Add more cold organic solvent to achieve a proper volume for extraction.

    • Separation: Shake the funnel, venting frequently. Allow the layers to separate and drain the organic layer. If the reaction solvent is water-miscible, perform an initial extraction with an immiscible organic solvent.

    • Brine Wash: Wash the organic layer with one portion of cold brine solution. This will remove the majority of the dissolved water.[2][7]

    • Drying: Drain the organic layer into an Erlenmeyer flask and add anhydrous Na₂SO₄ or MgSO₄. Swirl the flask. Add the drying agent until it no longer clumps together and flows freely.[2]

    • Isolation: Filter the solution to remove the drying agent. Concentrate the filtrate using a rotary evaporator to yield the crude this compound, which can then be further purified if necessary (e.g., by distillation).

References

Navigating the Thermal Stability of Chloromethyl Isobutyrate: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance on optimizing reaction temperatures to ensure the stability of chloromethyl isobutyrate during experimental procedures. Below, you will find troubleshooting advice and frequently asked questions to address common challenges encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the stability of this compound?

A1: The stability of this compound is primarily affected by temperature, moisture, and pH. As a reactive ester, it is susceptible to hydrolysis, particularly under basic or acidic conditions. Elevated temperatures can accelerate both hydrolysis and thermal decomposition. For long-term storage, it is recommended to keep this compound at 2-8°C under an inert atmosphere to minimize degradation.[1]

Q2: At what temperature does this compound start to decompose?

Q3: What are the likely decomposition products of this compound at elevated temperatures?

A3: The thermal decomposition of this compound can proceed through several pathways. A likely mechanism involves the elimination of hydrogen chloride (HCl) and the formation of isobutyric acid and formaldehyde (B43269). Another potential pathway is the SN2 reaction with any nucleophiles present, including water, which would lead to the formation of isobutyric acid and chloromethanol, which is unstable and decomposes to formaldehyde and HCl.

Troubleshooting Guide: Stability Issues in Reactions

Issue Potential Cause Recommended Solution
Low product yield and formation of unexpected byproducts. The reaction temperature may be too high, causing decomposition of this compound.Optimize the reaction temperature by running small-scale trials at incrementally lower temperatures. Consider using a milder catalyst if applicable. For instance, phase-transfer catalysis methods for its synthesis are effective at a mild 20–25°C.[2]
Inconsistent reaction kinetics or product purity. Presence of moisture in the reaction setup is leading to hydrolysis of the ester.Ensure all glassware is thoroughly dried before use. Use anhydrous solvents and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.
Formation of acidic byproducts, detected by pH change. Decomposition of this compound is releasing hydrogen chloride (HCl).Consider adding a non-nucleophilic base to the reaction mixture to act as an acid scavenger. Monitor the reaction progress closely using techniques like TLC or GC to avoid prolonged reaction times at elevated temperatures.
Difficulty in purifying the desired product. Co-elution of degradation products with the target compound.If thermal degradation is suspected, minimize heat exposure during workup and purification. Use purification techniques that do not require high temperatures, such as column chromatography at room temperature.

Experimental Protocols

Protocol 1: General Procedure for Monitoring Thermal Stability

This protocol outlines a general method for assessing the thermal stability of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).

Objective: To determine the extent of decomposition of this compound at a specific temperature over time.

Methodology:

  • Sample Preparation: Prepare a solution of this compound in a high-boiling, inert solvent (e.g., dodecane) at a known concentration (e.g., 1 mg/mL).

  • Thermal Stress: Place sealed vials of the solution in a temperature-controlled oil bath or oven set to the desired experimental temperature (e.g., 60°C, 80°C, 100°C).

  • Time Points: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), remove a vial from the heat source and immediately cool it to room temperature to quench any further reaction.

  • GC-MS Analysis:

    • Dilute an aliquot of each sample with a suitable solvent (e.g., dichloromethane).

    • Inject the diluted sample into a GC-MS system.

    • Use a suitable GC column (e.g., a non-polar column like DB-5ms) and a temperature program that allows for the separation of this compound from potential degradation products.

    • Monitor the disappearance of the this compound peak and the appearance of new peaks corresponding to degradation products.

  • Data Analysis: Quantify the peak area of this compound at each time point relative to an internal standard to determine the rate of decomposition. Identify degradation products by analyzing their mass spectra.

Visualizing Stability and Decomposition

Troubleshooting Workflow for this compound Stability

G Troubleshooting Workflow for this compound Stability cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Corrective Actions cluster_3 Outcome start Low Yield / Impurities Observed check_temp Is Reaction Temperature Optimized? start->check_temp check_moisture Is the System Anhydrous? start->check_moisture optimize_temp Lower Temperature / Use Milder Catalyst check_temp->optimize_temp No add_scavenger Add Non-Nucleophilic Base check_temp->add_scavenger Yes, but issue persists dry_system Use Anhydrous Solvents / Inert Atmosphere check_moisture->dry_system No end Improved Stability and Purity optimize_temp->end dry_system->end add_scavenger->end

Caption: A logical workflow for troubleshooting stability issues encountered during reactions with this compound.

Potential Thermal Decomposition Pathway

G Potential Thermal Decomposition Pathway of this compound cluster_0 Reactant cluster_1 Decomposition Products cmib This compound isobutyric_acid Isobutyric Acid cmib->isobutyric_acid Heat formaldehyde Formaldehyde cmib->formaldehyde Heat hcl Hydrogen Chloride cmib->hcl Heat

Caption: A simplified diagram illustrating a potential thermal decomposition pathway for this compound.

References

Technical Support Center: Chloromethyl Isobutyrate Impurity Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Chloromethyl Isobutyrate. Our goal is to help you identify and quantify impurities effectively, ensuring the quality and safety of your research and development projects.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my this compound sample?

A1: Impurities in this compound can originate from several sources, including the synthesis process, degradation, and storage. Based on common synthetic routes, potential impurities include:

  • Starting Materials: Unreacted isobutyric acid, isobutyryl chloride, formaldehyde (B43269), paraformaldehyde, chloromethyl chlorosulfate, and solvents like dichloromethane (B109758) or toluene.

  • By-products: Di- and poly-chlorinated species, and esters of related acids. A critical and highly carcinogenic by-product to be aware of is bis(chloromethyl) ether (BCME), which can form under certain reaction conditions involving formaldehyde and hydrochloric acid.[1]

  • Degradation Products: Hydrolysis of the ester can lead to the formation of isobutyric acid and formaldehyde.

  • Residual Solvents: Solvents used during synthesis and purification steps.

Q2: Why is it crucial to identify and quantify impurities in this compound?

A2: Impurity profiling is a critical aspect of drug development and chemical synthesis for several reasons:

  • Safety: Impurities can be toxic or carcinogenic, posing a risk to end-users. For instance, bis(chloromethyl) ether is a known human carcinogen.[1]

  • Efficacy: Impurities can affect the stability, bioavailability, and therapeutic effect of the final active pharmaceutical ingredient (API).

  • Regulatory Compliance: Regulatory agencies like the FDA and EMA have stringent guidelines for the identification, qualification, and control of impurities in drug substances and products.

  • Process Optimization: Understanding the impurity profile helps in optimizing the synthetic process to minimize the formation of unwanted by-products.

Q3: What are the primary analytical techniques for analyzing impurities in this compound?

A3: The most common and effective techniques for identifying and quantifying impurities in this compound are:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile and semi-volatile impurities, including residual solvents and synthesis by-products.

  • High-Performance Liquid Chromatography (HPLC): Suitable for non-volatile impurities and degradation products. It offers high sensitivity and is a cornerstone technique in pharmaceutical quality control.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Primarily used for structural elucidation of unknown impurities and can also be used for quantification (qNMR).

Q4: Are there specific health and safety concerns I should be aware of when handling this compound and its potential impurities?

A4: Yes. This compound is classified as a flammable liquid and can cause skin and eye irritation. A significant concern is the potential presence of bis(chloromethyl) ether (BCME), which is a potent carcinogen. Always handle this compound in a well-ventilated fume hood and use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Refer to the Safety Data Sheet (SDS) for detailed information.[2][3]

Troubleshooting Guides

Guide 1: Unexpected Peaks in Your GC-MS Chromatogram

Issue: You observe unexpected peaks in the GC-MS chromatogram of your this compound sample.

Workflow for Troubleshooting Unexpected GC-MS Peaks

start Unexpected Peak(s) in GC-MS check_blank Analyze a Blank (Solvent) Sample start->check_blank peak_present_in_blank Peak Present in Blank? check_blank->peak_present_in_blank identify_solvent_impurity Identify as Solvent or System Impurity peak_present_in_blank->identify_solvent_impurity Yes peak_not_in_blank Peak Not in Blank peak_present_in_blank->peak_not_in_blank No mass_spec_analysis Analyze Mass Spectrum of Unexpected Peak peak_not_in_blank->mass_spec_analysis compare_to_library Compare with Spectral Libraries (NIST, Wiley) mass_spec_analysis->compare_to_library match_found Match Found? compare_to_library->match_found identify_known_impurity Identify as Known Impurity (Starting Material, By-product) match_found->identify_known_impurity Yes no_match No Match Found match_found->no_match No quantify_impurity Quantify Impurity using a Calibrated Method identify_known_impurity->quantify_impurity structural_elucidation Perform Structural Elucidation (Fragmentation Analysis, High-Resolution MS) no_match->structural_elucidation structural_elucidation->quantify_impurity end Impurity Identified and Quantified quantify_impurity->end

Caption: Troubleshooting workflow for unexpected GC-MS peaks.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Contamination from solvent or glassware 1. Inject a blank solvent sample to check for contamination. 2. Ensure all glassware is thoroughly cleaned and dried before use.
Unreacted starting materials 1. Review the synthesis protocol. 2. Obtain mass spectra of the starting materials and compare them with the unexpected peaks.
Synthesis by-products 1. Analyze the mass spectrum of the unknown peak for characteristic fragmentation patterns. 2. Consider potential side reactions in your synthesis.
Degradation of the sample 1. Ensure the sample has been stored correctly (e.g., protected from moisture and light). 2. Consider the possibility of thermal degradation in the GC inlet. Try a lower inlet temperature.

Quantitative Data Summary (Illustrative)

The following table provides an illustrative summary of potential impurities and their typical reporting thresholds based on ICH guidelines. Actual levels will vary depending on the synthesis and purification process.

Impurity Potential Source Typical Reporting Threshold (ICH Q3A/B) Illustrative Concentration Range (%)
Isobutyric AcidStarting Material> 0.10%0.05 - 0.5
DichloromethaneSolvent< 600 ppm (ICH Q3C)100 - 500 ppm
Bis(chloromethyl) etherBy-productAs Low As Reasonably Practicable (ALARP)< 1 ppm
Di(chloromethyl) isobutyrateBy-product> 0.10%0.05 - 0.2
Guide 2: Poor Peak Shape or Resolution in HPLC Analysis

Issue: You are experiencing poor peak shape (e.g., tailing, fronting) or inadequate resolution between the main peak and impurity peaks in your HPLC analysis.

Workflow for Optimizing HPLC Separation

start Poor HPLC Peak Shape or Resolution check_column Check Column Condition and Age start->check_column column_ok Column OK? check_column->column_ok replace_column Replace Column column_ok->replace_column No adjust_mobile_phase Adjust Mobile Phase Composition column_ok->adjust_mobile_phase Yes replace_column->adjust_mobile_phase check_resolution Resolution Improved? adjust_mobile_phase->check_resolution adjust_ph Adjust Mobile Phase pH check_resolution->adjust_ph No end Optimized Separation Achieved check_resolution->end Yes check_peak_shape Peak Shape Improved? adjust_ph->check_peak_shape optimize_gradient Optimize Gradient Profile check_peak_shape->optimize_gradient No check_peak_shape->end Yes optimize_gradient->end

Caption: Workflow for troubleshooting poor HPLC separation.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Column Degradation 1. Check the column's performance history. 2. Flush the column with a strong solvent. 3. If performance does not improve, replace the column.
Inappropriate Mobile Phase 1. Adjust the ratio of organic solvent to aqueous buffer to improve resolution. 2. Ensure the mobile phase is properly degassed.
pH Effects 1. If dealing with ionizable impurities, adjust the pH of the mobile phase to control their retention and peak shape.
Sample Overload 1. Dilute the sample and reinject. 2. Ensure the injection volume is appropriate for the column dimensions.

Experimental Protocols

Protocol 1: GC-MS Method for Volatile Impurities

This method is a starting point for the identification and quantification of volatile impurities, including residual solvents and synthesis by-products.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Column: DB-624, 30 m x 0.32 mm ID, 1.8 µm film thickness (or equivalent).

  • Carrier Gas: Helium at a constant flow of 1.5 mL/min.

  • Inlet Temperature: 220 °C.

  • Injection Volume: 1 µL (split ratio 20:1).

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 5 minutes.

    • Ramp to 150 °C at 10 °C/min.

    • Ramp to 240 °C at 25 °C/min, hold for 5 minutes.

  • MS Parameters:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 35-400.

  • Sample Preparation: Dissolve approximately 50 mg of this compound in 10 mL of a suitable solvent (e.g., methanol).

Protocol 2: HPLC Method for Non-Volatile Impurities and Degradation Products

This method can be used for the analysis of non-volatile impurities and degradation products.

  • Instrumentation: High-Performance Liquid Chromatograph with a Diode Array Detector (DAD) or UV detector.

  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase:

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-20 min: 10% to 90% B

    • 20-25 min: 90% B

    • 25-26 min: 90% to 10% B

    • 26-30 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve approximately 25 mg of this compound in 50 mL of a 50:50 mixture of acetonitrile and water.

Logical Relationship of Analytical Techniques

sample This compound Sample gcms GC-MS Analysis sample->gcms hplc HPLC Analysis sample->hplc nmr NMR Analysis sample->nmr volatile Volatile Impurities (Residual Solvents, By-products) gcms->volatile nonvolatile Non-Volatile Impurities (Degradation Products, High MW By-products) hplc->nonvolatile structural Structural Elucidation of Unknown Impurities nmr->structural quantification Quantification of All Identified Impurities volatile->quantification nonvolatile->quantification structural->quantification report Complete Impurity Profile quantification->report

Caption: Interrelationship of analytical techniques for impurity profiling.

References

Technical Support Center: Purification Strategies for Products Containing Unreacted Chloromethyl Isobutyrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who encounter challenges with removing unreacted chloromethyl isobutyrate from their reaction products.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My product is sensitive to water. How can I remove this compound without an aqueous workup?

A1: When your product is water-sensitive, you should avoid aqueous washes. Alternative strategies include:

  • Non-aqueous Quenching and Filtration: Quench the reaction with an appropriate non-aqueous solvent and try to precipitate the product, leaving the unreacted this compound in the solution.

  • Distillation: If your product is thermally stable and has a significantly different boiling point from this compound (boiling point: 139-141 °C), fractional distillation under reduced pressure is a viable option.[1]

  • Chromatography: Column chromatography is a powerful tool for separating compounds with different polarities.[2][3] You can use normal-phase (silica gel) or reverse-phase chromatography depending on the polarity of your product.

Troubleshooting Tip: If your product co-elutes with this compound during chromatography, try adjusting the solvent system's polarity or consider a different stationary phase.

Q2: I performed an aqueous wash, but I still see unreacted this compound in my product according to NMR/GC-MS analysis. What should I do?

A2: This is a common issue. Here are a few steps to troubleshoot:

  • Increase the Number of Washes: A single wash may not be sufficient. Try multiple washes with deionized water or a mild aqueous solution.[3][4]

  • Use a Basic Wash: Washing with a dilute basic solution, such as saturated sodium bicarbonate, can help to hydrolyze the unreacted this compound to the more water-soluble isobutyric acid and formaldehyde, facilitating its removal into the aqueous layer.[2][4]

  • Brine Wash: After aqueous washes, a final wash with brine (saturated NaCl solution) can help to break any emulsions and further dry the organic layer.[5]

  • Combine with Another Technique: An aqueous wash might not be sufficient on its own. It is often a preliminary purification step. Consider following the aqueous workup with chromatography or distillation for higher purity.

Q3: Can I use distillation to remove this compound? What are the key considerations?

A3: Yes, distillation is a potential method.[5] However, its success depends on several factors:

  • Boiling Point Difference: There should be a significant difference between the boiling point of your product and that of this compound (139-141 °C).[1] A difference of at least 20-30 °C is ideal for efficient separation by simple distillation. For closer boiling points, fractional distillation is necessary.

  • Thermal Stability: Your product must be stable at the temperatures required for distillation. Decomposition can occur if the product is heat-labile.

  • Vacuum Distillation: To reduce the required temperature and prevent thermal degradation, performing the distillation under reduced pressure is highly recommended.

Quantitative Data Summary: Purification Methods

Purification MethodPrinciple of SeparationKey AdvantagesCommon IssuesEstimated Purity Achieved
Aqueous Washing Partitioning between organic and aqueous phases; hydrolysis of this compound.Simple, fast, and removes water-soluble impurities.Incomplete removal, emulsion formation, not suitable for water-sensitive products.70-90%
Distillation Difference in boiling points.Effective for large-scale purifications; can yield very pure product.Requires significant boiling point difference; not suitable for thermally sensitive compounds.>95%
Column Chromatography Differential adsorption of components onto a stationary phase.Highly versatile; can separate compounds with very similar properties.Can be time-consuming and require significant solvent volumes; potential for product loss on the column.>99%
Reactive Quenching Chemical conversion of the impurity into a more easily removable substance.Highly specific and efficient for the target impurity.Requires a reagent that does not react with the desired product.>98%

Experimental Protocols

Protocol 1: Removal of this compound by Aqueous Workup

This protocol is suitable for water-stable products where this compound is a minor impurity.

Materials:

  • Reaction mixture containing the product and unreacted this compound

  • Separatory funnel

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

  • Rotary evaporator

Procedure:

  • Transfer the reaction mixture to a separatory funnel.

  • Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate).

  • Add an equal volume of saturated NaHCO₃ solution to the separatory funnel.

  • Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup.

  • Allow the layers to separate. Drain the lower aqueous layer.

  • Wash the organic layer with an equal volume of deionized water. Separate the layers.

  • Repeat the water wash one more time.

  • Wash the organic layer with an equal volume of brine. Separate the layers.

  • Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the drying agent and concentrate the organic solution using a rotary evaporator to obtain the purified product.

Protocol 2: Purification by Flash Column Chromatography

This protocol is ideal for removing this compound when aqueous workup is insufficient or when the product is sensitive to water.

Materials:

  • Crude product containing this compound

  • Silica (B1680970) gel (appropriate mesh size for flash chromatography)

  • Glass chromatography column

  • Eluent (solvent system determined by TLC analysis)

  • Collection tubes

  • TLC plates and developing chamber

  • UV lamp or appropriate staining solution for visualization

Procedure:

  • Determine the appropriate eluent system: Use Thin Layer Chromatography (TLC) to find a solvent system that provides good separation between your product and this compound (aim for a ΔRf of >0.2).

  • Pack the column: Prepare a slurry of silica gel in the chosen eluent and carefully pack the chromatography column.

  • Load the sample: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel bed.

  • Elute the column: Add the eluent to the top of the column and apply pressure (using a pump or inert gas) to force the solvent through the column.

  • Collect fractions: Collect the eluting solvent in fractions using test tubes or flasks.

  • Monitor the separation: Monitor the fractions by TLC to identify which ones contain your purified product.

  • Combine and concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator.

Visualizations

PurificationWorkflow cluster_start Initial State cluster_workup Workup & Initial Purification cluster_analysis Purity Analysis cluster_purification Advanced Purification cluster_end Final Product Start Crude Reaction Mixture (Product + Unreacted CMIB) Quench Quench Reaction Start->Quench Aqueous_Wash Aqueous Wash (e.g., NaHCO3) Quench->Aqueous_Wash Check_Purity Is Purity Sufficient? Aqueous_Wash->Check_Purity Distillation Distillation Check_Purity->Distillation No (Thermally Stable) Chromatography Column Chromatography Check_Purity->Chromatography No (Thermally Labile) End Pure Product Check_Purity->End Yes Distillation->End Chromatography->End

Caption: A decision-making workflow for the purification of a product containing unreacted this compound (CMIB).

AqueousWashLogic Start Organic Layer (Product + CMIB) Add_Base Add Aqueous Base (e.g., NaHCO3) Start->Add_Base Shake Shake and Separate Layers Add_Base->Shake Organic_Layer Purified Organic Layer (Product) Shake->Organic_Layer Aqueous_Layer Aqueous Layer (Hydrolyzed CMIB) Shake->Aqueous_Layer

Caption: Logic diagram illustrating the separation process during an aqueous basic wash.

References

Validation & Comparative

A Head-to-Head Battle in Prodrug Design: Chloromethyl Isobutyrate vs. Chloromethyl Pivalate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the selection of an appropriate promoiety is a critical step in prodrug design, directly impacting the stability, release kinetics, and overall efficacy of the therapeutic agent. Among the various options, acyloxymethyl esters, particularly those derived from isobutyric acid and pivalic acid, have garnered significant attention. This guide provides an in-depth comparison of chloromethyl isobutyrate and chloromethyl pivalate (B1233124) as promoieties, supported by experimental data and detailed protocols to aid in the rational design of next-generation prodrugs.

The core principle behind using these promoieties is to mask a polar functional group on a parent drug, thereby increasing its lipophilicity and enhancing its ability to cross cellular membranes. Once absorbed, these ester linkages are designed to be cleaved by endogenous esterases, releasing the active drug. The rate of this cleavage is paramount and is influenced by the steric and electronic properties of the acyl group.

At a Glance: Key Physicochemical and Hydrolytic Properties

While direct comparative studies between this compound and chloromethyl pivalate prodrugs are not abundantly available in the public domain, we can infer their relative performance based on the well-established principles of enzymatic hydrolysis and steric hindrance. Pivalate esters are known for their significant steric bulk due to the tertiary butyl group, which generally leads to slower enzymatic hydrolysis compared to the less hindered isobutyrate group.

PropertyThis compound ProdrugsChloromethyl Pivalate ProdrugsRationale
Relative Rate of Enzymatic Hydrolysis FasterSlowerThe tertiary butyl group of the pivalate moiety provides greater steric hindrance around the ester carbonyl, slowing the approach of esterase enzymes.
Chemical Stability (in aqueous buffer) Generally GoodGenerally GoodBoth are relatively stable to simple chemical hydrolysis, with enzymatic cleavage being the primary release mechanism.
Lipophilicity Contribution HighHighBoth moieties significantly increase the lipophilicity of the parent drug.
Potential for In Vivo Carnitine Depletion LowerHigherPivalate-containing prodrugs can lead to the formation of pivaloyl-CoA, which is then conjugated with carnitine for excretion, potentially depleting carnitine stores with long-term, high-dose administration.[1]

The Deciding Factor: Steric Hindrance and Enzymatic Action

The rate-limiting step in the release of the active drug from these prodrugs is the enzymatic hydrolysis of the ester bond. Esterases, the enzymes responsible for this cleavage, are sensitive to the steric environment around the carbonyl group of the ester.

A logical workflow for the enzymatic release of a drug from an acyloxymethyl prodrug is depicted below. The promoiety, either isobutyrate or pivalate, influences the rate of the initial enzymatic cleavage step.

G cluster_absorption Absorption cluster_intracellular Intracellular Prodrug_Extracellular Acyloxymethyl Prodrug (Extracellular) Prodrug_Intracellular Acyloxymethyl Prodrug (Intracellular) Prodrug_Extracellular->Prodrug_Intracellular Passive Diffusion Intermediate Hydroxymethyl Ester Intermediate (Unstable) Prodrug_Intracellular->Intermediate Esterase Cleavage (Rate-limiting step) Active_Drug Active Drug Intermediate->Active_Drug Spontaneous Decomposition Byproducts Formaldehyde + Isobutyric Acid or Pivalic Acid Intermediate->Byproducts

Caption: Enzymatic activation pathway of acyloxymethyl prodrugs.

The isobutyryl group, with its isopropyl moiety, presents less steric bulk compared to the tertiary butyl group of the pivaloyl moiety. Consequently, esterases can more readily access the ester linkage of an isobutyryloxymethyl prodrug, leading to a faster rate of hydrolysis and quicker release of the active drug. Conversely, the significant steric hindrance of the pivaloyloxymethyl group results in a slower rate of enzymatic cleavage, leading to a more sustained release profile.

Experimental Protocols

To aid researchers in the evaluation of these promoieties, detailed protocols for key experiments are provided below.

Synthesis of Chloromethyl Esters

Synthesis of this compound:

A common method for synthesizing this compound involves the reaction of isobutyric acid with chloromethyl chlorosulfate (B8482658) in a biphasic system.

  • Reactants: Isobutyric acid, dichloromethane (B109758) (DCM), sodium bicarbonate, tetrabutylammonium (B224687) hydrogensulfate, water, and chloromethyl chloroformate.

  • Procedure:

    • To a solution of isobutyric acid in DCM, add sodium bicarbonate, tetrabutylammonium hydrogensulfate, and water.

    • Slowly add chloromethyl chloroformate at room temperature with vigorous stirring.

    • Continue stirring the reaction mixture overnight.

    • Upon completion, dilute the mixture with DCM and wash with water.

    • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate to yield crude this compound. This product can often be used in the next step without further purification.

Synthesis of Chloromethyl Pivalate:

Chloromethyl pivalate is typically synthesized by the reaction of pivaloyl chloride with paraformaldehyde.

  • Reactants: Pivaloyl chloride, paraformaldehyde, and a catalytic amount of zinc chloride.

  • Procedure:

    • Combine pivaloyl chloride, paraformaldehyde, and zinc chloride in a reaction flask.

    • Stir the mixture at 80°C for approximately 2 hours.

    • Purify the product by vacuum distillation to obtain chloromethyl pivalate as a colorless oil.

In Vitro Plasma Stability Assay

This assay determines the stability of the prodrug in the presence of plasma esterases.

  • Materials:

    • Test prodrug stock solution (e.g., 10 mM in DMSO).

    • Control compound (a known stable compound).

    • Human, rat, or mouse plasma (heparinized).

    • Phosphate buffered saline (PBS), pH 7.4.

    • Acetonitrile (ACN) with an internal standard for quenching and protein precipitation.

    • HPLC system with a suitable column (e.g., C18) and detector.

  • Procedure:

    • Pre-warm plasma and PBS to 37°C.

    • Prepare a working solution of the prodrug by diluting the stock solution in PBS.

    • Initiate the reaction by adding the prodrug working solution to the pre-warmed plasma to a final concentration (e.g., 1-10 µM).

    • Incubate the mixture at 37°C.

    • At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction and precipitate proteins by adding the aliquot to a tube containing cold ACN with an internal standard.

    • Vortex the samples and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate or vials for HPLC analysis.

    • Quantify the remaining concentration of the prodrug at each time point.

    • Plot the percentage of remaining prodrug versus time and calculate the half-life (t½).

Enzymatic Hydrolysis Assay using Porcine Liver Esterase (PLE)

This assay provides a more controlled environment to study the enzymatic cleavage of the prodrug.

  • Materials:

    • Test prodrug stock solution.

    • Porcine Liver Esterase (PLE) solution in buffer (e.g., Tris-HCl, pH 7.4).

    • Reaction buffer (e.g., Tris-HCl, pH 7.4).

    • Quenching solution (e.g., ACN).

    • HPLC system.

  • Procedure:

    • Prepare a solution of the test prodrug in the reaction buffer.

    • Pre-warm the prodrug solution and the PLE solution to 37°C.

    • Initiate the reaction by adding the PLE solution to the prodrug solution.

    • Incubate at 37°C.

    • At specified time intervals, take aliquots and quench the reaction with cold ACN.

    • Analyze the samples by HPLC to determine the concentration of the prodrug and the released parent drug.

    • Calculate the rate of hydrolysis.

The logical workflow for these in vitro stability and hydrolysis assays is outlined in the following diagram:

G cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis Prodrug_Stock Prodrug Stock (e.g., 10 mM in DMSO) Working_Solution Working Solution (in Buffer) Prodrug_Stock->Working_Solution Reaction_Mixture Reaction Mixture (Prodrug in Plasma or with PLE) Working_Solution->Reaction_Mixture Incubate Incubate at 37°C Reaction_Mixture->Incubate Quench Quench & Precipitate (Cold ACN) Incubate->Quench At time points Centrifuge Centrifuge Quench->Centrifuge HPLC HPLC Analysis Centrifuge->HPLC Supernatant Data Calculate Half-life (t½) or Hydrolysis Rate HPLC->Data

Caption: General workflow for in vitro prodrug stability and hydrolysis assays.

Conclusion: Making the Right Choice

The choice between this compound and chloromethyl pivalate for prodrug design is a strategic one that depends on the desired pharmacokinetic profile of the final drug candidate.

  • This compound is likely the better choice when a rapid release of the parent drug is desired. Its lower steric hindrance allows for faster enzymatic cleavage, which can be beneficial for drugs that need to reach their therapeutic concentration quickly.

  • Chloromethyl pivalate , with its greater steric bulk, is more suitable for applications requiring a slower, more sustained release of the active agent. This can help in maintaining therapeutic drug levels over a longer period, potentially reducing dosing frequency and improving patient compliance. However, the potential for carnitine depletion with long-term use of pivalate-containing prodrugs should be a consideration in the drug development process.[1]

Ultimately, the optimal choice will be dictated by the specific therapeutic goals and the properties of the parent drug molecule. The experimental protocols provided in this guide offer a framework for the empirical evaluation of these and other promoieties, enabling a data-driven approach to prodrug design.

References

A Comparative Analysis of Acyloxymethyl Ester Prodrugs: Plasma Stability and Bioactivation

Author: BenchChem Technical Support Team. Date: December 2025

Acyloxymethyl esters represent a prevalent and effective prodrug strategy to enhance the physicochemical properties and bioavailability of parent drug molecules. A critical determinant of their in vivo performance is their stability in plasma, which dictates the rate of bioactivation and subsequent therapeutic efficacy. This guide provides a comparative overview of the plasma stability of various acyloxymethyl ester prodrugs, supported by experimental data and detailed methodologies for researchers in drug development.

The stability of acyloxymethyl ester prodrugs in plasma is primarily governed by enzymatic hydrolysis, mediated by various plasma esterases. The rate of this hydrolysis is intricately linked to the chemical structure of the acyloxymethyl promoiety, with steric and electronic effects playing a pivotal role. Generally, increased steric bulk around the ester bond and the presence of electron-withdrawing groups tend to hinder enzymatic cleavage, resulting in enhanced plasma stability.[1] Conversely, less sterically hindered structures are more susceptible to rapid hydrolysis.

Comparative Plasma Stability of Acyloxymethyl Ester Prodrugs

The following table summarizes the plasma half-life (t½) of several acyloxymethyl ester prodrugs from various studies. This data highlights the significant impact of structural modifications on the rate of hydrolysis in human plasma.

Parent Drug ClassAcyloxymethyl Promoieties (R in -O-CH₂-O-C(=O)R)Plasma Half-life (t½) in human plasmaReference
Phosphonate BTN3A1 LigandBenzoic acid4 min[2]
Phosphonate BTN3A1 LigandCyclohexylacetic acid6.6 min[2]
Phosphonate BTN3A1 Ligand (with p-iPr phenyl ester)Benzoic acid44 min[2]
Phosphonate BTN3A1 Ligand (with p-iPr phenyl ester)Cyclohexylacetic acid94 min[2]
Phosphonate BTN3A1 LigandCombination of p-isopropylphenyl and cyclohexyl/p-methoxybenzyl groups> 12 hours[2][3][4]
Secondary SulfonamideVarious0.2 - 2.0 min[5]
Psilocin (O-ACOM ethers)Unspecified, readily cleaved< 5 min[6][7]
Psilocin (O-ACOM ethers)Unspecified, sterically hindered> 240 min[6]

Factors Influencing Plasma Stability

Several structural factors of the acyloxymethyl promoiety can be modulated to tailor the plasma stability of a prodrug:

  • Steric Hindrance: Increasing the steric bulk of the acyl group (R) can significantly slow down the rate of enzymatic hydrolysis.[1] This is a key strategy to prolong the half-life of the prodrug in plasma.

  • Electronic Effects: The presence of electron-withdrawing groups in the acyl moiety can decrease the rate of hydrolysis.[1]

  • Lipophilicity: The relationship between lipophilicity and plasma hydrolysis rates can be complex. In some cases, an inverse correlation has been observed, where higher lipophilicity leads to slower hydrolysis.[1]

Experimental Protocols

The determination of plasma stability is a crucial in vitro assay in the early stages of drug discovery. Below is a detailed methodology for a typical plasma stability assay.

In Vitro Plasma Stability Assay Protocol

1. Materials and Reagents:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Pooled human plasma (or plasma from other species of interest)

  • Phosphate buffered saline (PBS, pH 7.4)

  • Acetonitrile (B52724) (or other suitable organic solvent for protein precipitation)

  • Internal standard (for LC-MS/MS analysis)

  • Incubator or water bath at 37°C

  • Centrifuge

  • HPLC or LC-MS/MS system

2. Experimental Procedure:

  • Pre-warm the plasma and PBS to 37°C.

  • Prepare the reaction mixture by diluting the plasma with PBS (e.g., to 80% plasma concentration).

  • Initiate the reaction by adding the test compound stock solution to the pre-warmed plasma mixture to achieve the desired final concentration (e.g., 1-10 µM).

  • Incubate the reaction mixture at 37°C with gentle shaking.

  • At predetermined time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

  • Immediately quench the reaction by adding a multiple volume of cold acetonitrile (containing the internal standard) to precipitate the plasma proteins.

  • Vortex the samples and centrifuge at high speed to pellet the precipitated proteins.

  • Transfer the supernatant to a new plate or vials for analysis.

  • Analyze the concentration of the remaining parent prodrug in the supernatant using a validated HPLC or LC-MS/MS method.

3. Data Analysis:

  • Plot the natural logarithm of the percentage of the remaining test compound against time.

  • The slope of the linear regression of this plot represents the elimination rate constant (k).

  • Calculate the plasma half-life (t½) using the following equation: t½ = 0.693 / k

Visualizing the Process

To better understand the experimental process and the metabolic fate of acyloxymethyl ester prodrugs, the following diagrams are provided.

experimental_workflow cluster_preparation Sample Preparation cluster_incubation Incubation & Sampling cluster_quenching Reaction Quenching cluster_analysis Analysis start Start stock Test Compound Stock Solution start->stock mix Reaction Mixture stock->mix plasma Pre-warmed Plasma plasma->mix incubate Incubate at 37°C mix->incubate sample Sample at Time Points incubate->sample quench Add Acetonitrile & Internal Standard sample->quench centrifuge Centrifuge quench->centrifuge analyze LC-MS/MS Analysis centrifuge->analyze calculate Calculate Half-life analyze->calculate end_node End calculate->end_node metabolic_pathway prodrug Acyloxymethyl Ester Prodrug (Drug-O-CH₂-O-C(=O)R) intermediate Hydroxymethyl Intermediate (Drug-O-CH₂-OH) prodrug->intermediate Plasma Esterases acid Carboxylic Acid (R-COOH) prodrug->acid Hydrolysis drug Active Drug (Drug-OH) intermediate->drug formaldehyde Formaldehyde (HCHO) intermediate->formaldehyde

References

A Comparative Guide to Alternative Reagents for the Synthesis of Isobutyryloxymethyl Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isobutyryloxymethyl (IBM) ester moiety is a valuable promoiety in medicinal chemistry, often employed to enhance the bioavailability of drugs containing carboxylic acid, phosphate, or phosphonate (B1237965) groups. The synthesis of these prodrugs typically involves the use of a reactive isobutyryloxymethylating agent. This guide provides a comparative overview of the traditional and alternative reagents for the synthesis of isobutyryloxymethyl esters, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable method for their specific application.

Comparison of Synthetic Reagents

The selection of a reagent for the introduction of the isobutyryloxymethyl group is critical and often depends on factors such as the stability of the parent molecule, desired yield, and scalability of the synthesis. The most common precursor is isobutyryloxymethyl chloride, which can be challenging to handle due to its lability and potential for side reactions. This has led to the exploration of alternative, more efficient reagents.

Reagent/MethodStarting MaterialsTypical YieldPurityKey AdvantagesKey Disadvantages
Traditional Method
Isobutyryloxymethyl ChlorideIsobutyryl chloride, ParaformaldehydeModerateVariableReadily accessible precursorLability, potential for side reactions, often requires fresh preparation
Alternative Reagents
Iodomethyl IsobutyrateChloromethyl isobutyrate, Sodium IodideHigh (synthesis of reagent: ~94%)High (~98%)Higher reactivity than the chloride, milder reaction conditionsRequires an additional step to prepare from the chloride
In situ Generated Acyloxymethyl EthersIsobutyric acid, a dihalomethaneModerate to HighGoodAvoids isolation of the reactive halomethyl esterMay require optimization for specific substrates
One-pot Synthesis from Carboxylic AcidIsobutyric acid, Formaldehyde derivative, Activating agentVariableGoodStep- and atom-economicalCan be substrate-specific and require significant optimization

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the common precursor, this compound, from isobutyric acid.

Materials:

Procedure:

  • To a solution of isobutyric acid in dichloromethane, add sodium bicarbonate, tetrabutylammonium hydrogen sulfate, and water.

  • Slowly add chloromethyl chloroformate to the rapidly stirring biphasic mixture at room temperature.

  • Continue stirring overnight.

  • Upon completion, dilute the reaction mixture with dichloromethane and wash with water.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound. A typical yield for this procedure is around 84%.

Protocol 2: Synthesis of Iodomethyl Isobutyrate (via Finkelstein Reaction)

This protocol details the conversion of this compound to the more reactive iodomethyl isobutyrate. This method is analogous to a reported procedure for iodomethyl pivalate (B1233124) which achieved a 94% yield and 98% purity.

Materials:

  • This compound

  • Sodium iodide

  • Ethyl acetate

Procedure:

  • In a round-bottom flask, dissolve this compound and sodium iodide in ethyl acetate.

  • Reflux the reaction mixture for approximately 6 hours.

  • After cooling, the reaction mixture is worked up by washing with an aqueous solution of sodium thiosulfate (B1220275) to remove any remaining iodine, followed by a brine wash.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to afford iodomethyl isobutyrate.

Protocol 3: General Procedure for the Synthesis of an Isobutyryloxymethyl Ester using Iodomethyl Isobutyrate

This protocol provides a general method for the esterification of a carboxylic acid-containing drug molecule using the highly reactive iodomethyl isobutyrate.

Materials:

  • Carboxylic acid-containing substrate

  • Iodomethyl isobutyrate

  • A suitable base (e.g., N,N-diisopropylethylamine (DIPEA), cesium carbonate)

  • Anhydrous solvent (e.g., N,N-dimethylformamide (DMF), acetonitrile)

Procedure:

  • Dissolve the carboxylic acid substrate in the anhydrous solvent.

  • Add the base and stir for a short period to form the carboxylate salt.

  • Add a stoichiometric amount or a slight excess of iodomethyl isobutyrate to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitor by TLC or LC-MS).

  • Upon completion, quench the reaction (e.g., with water or a saturated aqueous solution of ammonium (B1175870) chloride) and extract the product with a suitable organic solvent.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography or recrystallization to obtain the pure isobutyryloxymethyl ester.

Reaction Pathways and Workflows

The following diagrams illustrate the key synthetic pathways and a general experimental workflow for the synthesis of isobutyryloxymethyl esters.

Synthesis_Pathways cluster_0 Traditional Route cluster_1 Alternative Route Isobutyryl_Chloride Isobutyryl Chloride Chloromethyl_Isobutyrate This compound Isobutyryl_Chloride->Chloromethyl_Isobutyrate Lewis Acid Paraformaldehyde Paraformaldehyde Paraformaldehyde->Chloromethyl_Isobutyrate IBM_Ester Isobutyryloxymethyl Ester (Prodrug) Chloromethyl_Isobutyrate->IBM_Ester Base, Solvent Chloromethyl_Isobutyrate_Alt This compound Iodomethyl_Isobutyrate Iodomethyl Isobutyrate Chloromethyl_Isobutyrate_Alt->Iodomethyl_Isobutyrate Finkelstein Rxn Sodium_Iodide Sodium Iodide Sodium_Iodide->Iodomethyl_Isobutyrate Iodomethyl_Isobutyrate->IBM_Ester Base, Solvent (milder conditions) Drug_COOH Drug-COOH Drug_COOH->IBM_Ester

Caption: Synthetic pathways to isobutyryloxymethyl esters.

Experimental_Workflow Start Start: Drug-COOH Salt_Formation 1. Salt Formation (Drug-COOH + Base) Start->Salt_Formation Reagent_Addition 2. Addition of Isobutyryloxymethylating Agent Salt_Formation->Reagent_Addition Reaction 3. Reaction (Stirring at RT or elevated temp.) Reagent_Addition->Reaction Monitoring 4. Monitoring (TLC/LC-MS) Reaction->Monitoring Workup 5. Aqueous Workup & Extraction Monitoring->Workup Reaction Complete Purification 6. Purification (Chromatography/Recrystallization) Workup->Purification Final_Product End: Pure Isobutyryloxymethyl Ester Purification->Final_Product

Caption: General experimental workflow for ester synthesis.

Conclusion

The synthesis of isobutyryloxymethyl esters can be achieved through various methods, with the choice of reagent significantly impacting the reaction efficiency and overall yield. While isobutyryloxymethyl chloride remains a common reagent, its instability presents challenges. The use of iodomethyl isobutyrate, prepared from its chloro-analog via a high-yielding Finkelstein reaction, offers a more reactive and often more efficient alternative, allowing for milder reaction conditions. For researchers in drug development, the selection of the appropriate synthetic route should be guided by the specific characteristics of the parent drug molecule and the desired scale of the synthesis. The protocols and data presented in this guide aim to facilitate this decision-making process and support the efficient development of novel prodrug candidates.

A Comparative Guide to Catalysts for the Synthesis of Chloromethyl Isobutyrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of chloromethyl isobutyrate, a key intermediate in the production of various pharmaceuticals and specialty chemicals, can be achieved through several catalytic routes. The choice of catalyst is a critical parameter that significantly influences reaction efficiency, yield, selectivity, and overall process sustainability. This guide provides an objective comparison of various catalysts, supported by available experimental data, to assist researchers in selecting the optimal catalytic system for their specific needs.

Performance Comparison of Catalysts

The following table summarizes the performance of different catalysts for the synthesis of this compound and related chloromethyl esters. Direct comparison can be challenging due to variations in substrates and reaction conditions across different studies. However, this compilation offers a valuable overview of their catalytic efficacy.

Catalyst TypeCatalystReactantsSolventTemperature (°C)Time (h)Yield (%)Key AdvantagesPotential Drawbacks
Lewis Acid ZnCl₂Isobutyryl chloride, ParaformaldehydeDichloromethane (B109758)Room Temp.1-4Near-quantitative (for related ethers)[1]Traditional, well-established method.[1]Can be less effective than other Lewis acids.[1]
FeCl₃α,β-Unsaturated carboxylic acid chloride, FormaldehydeNot specifiedNot specifiedNot specified75-80[2]Higher yields compared to ZnCl₂.[1][2]Can require careful control of reaction conditions.
SnCl₄α,β-Unsaturated carboxylic acid chloride, FormaldehydeNot specifiedNot specifiedNot specified~70[2]Effective alternative to ZnCl₂.[1][2]Potential for tin contamination in the product.[3]
ZrCl₄Acid chlorides, Trioxane (B8601419)/ParaformaldehydeDichloromethane0 - 251High (92:8 product to byproduct ratio)[3]High chemoselectivity, short reaction time, suppresses dimer formation.[3]Higher cost compared to other Lewis acids.
Phase-Transfer Tetrabutylammonium (B224687) hydrogensulfateIsobutyric acid, Chloromethyl chlorosulfate (B8482658)Dichloromethane/Water20-25Overnight84[1]High yield under mild conditions, minimizes side reactions.[1]Requires a biphasic system, catalyst separation may be needed.
Solid Acid Amberlyst-15Carboxylic acids, AlcoholsMethanolRoom Temp.-Excellent (for general esterification)[4]Heterogeneous catalyst, easily separable and recyclable, mild conditions.[4]May have lower activity for sterically hindered substrates.
Ionic Liquid Imidazolium-basedα-Tocopherol, Succinic anhydrideNeat--Satisfactory (for vitamin esters)[5][6]Acts as both solvent and catalyst, potential for recyclability.[5][6]Higher cost, potential for product separation challenges.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Lewis Acid Catalysis (General Procedure using ZrCl₄)

This protocol is adapted from a general procedure for the synthesis of chloromethyl esters using zirconium tetrachloride.[3]

Reactants:

  • Isobutyryl chloride

  • Trioxane (or Paraformaldehyde)

  • Zirconium tetrachloride (ZrCl₄)

  • Dichloromethane (CH₂Cl₂)

  • Water

  • 1N Sodium bicarbonate solution

Procedure:

  • To a stirred suspension of zirconium tetrachloride (0.9 equiv.) in dichloromethane (10 mL per 1 g of acid chloride) at room temperature, add isobutyryl chloride (1.0 equiv.).

  • After stirring for 15 minutes, cool the reaction mixture to 0°C.

  • Add a solution of trioxane (0.37 equiv.) in dichloromethane dropwise.

  • Stir the slurry at 0–25°C for 1 hour. Monitor the reaction progress by HPLC.

  • Upon completion, cool the mixture to 0°C and slowly add water while maintaining the temperature below 25°C.

  • Agitate the biphasic mixture for 15 minutes.

  • Separate the organic phase and wash it with 1N sodium bicarbonate solution to remove any unreacted carboxylic acid, followed by a water wash.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Further purification can be achieved by distillation or crystallization.[3]

Phase-Transfer Catalysis

This protocol describes the synthesis of this compound using tetrabutylammonium hydrogensulfate as a phase-transfer catalyst.[1]

Reactants:

  • Isobutyric acid

  • Chloromethyl chlorosulfate

  • Tetrabutylammonium hydrogensulfate

  • Sodium bicarbonate

  • Dichloromethane (CH₂Cl₂)

  • Water

Procedure:

  • In a reaction vessel, dissolve isobutyric acid in dichloromethane.

  • Add sodium bicarbonate, tetrabutylammonium hydrogensulfate, and water to the solution.

  • With rapid stirring, slowly add chloromethyl chlorosulfate at room temperature.

  • Continue stirring the reaction mixture overnight at room temperature.

  • After the reaction is complete, dilute the mixture with dichloromethane.

  • Wash the organic layer twice with water.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate to obtain crude this compound.[1]

Solid Acid Catalysis (Representative Protocol using Amberlyst-15)

Reactants:

  • Isobutyric acid

  • Chloromethylating agent (e.g., paraformaldehyde and a chlorine source)

  • Amberlyst-15 resin

  • An appropriate solvent (e.g., dichloromethane)

Procedure:

  • Activate the Amberlyst-15 resin by washing with the reaction solvent.

  • In a flask, combine isobutyric acid, the chloromethylating agent, and the activated Amberlyst-15 resin in the solvent.

  • Stir the mixture at the desired temperature (e.g., room temperature or reflux).

  • Monitor the reaction by TLC or GC.

  • Upon completion, filter the reaction mixture to remove the Amberlyst-15 resin.

  • The resin can be washed with solvent and dried for reuse.

  • Work up the filtrate by washing with a mild base (e.g., sodium bicarbonate solution) and then with water.

  • Dry the organic layer, filter, and concentrate to obtain the product.

Ionic Liquid Catalysis (Representative Protocol using an Imidazolium-based IL)

The following is a general protocol for esterification using an imidazolium-based ionic liquid as a dual solvent and catalyst, which can be adapted for the synthesis of this compound.[5][6][7]

Reactants:

  • Isobutyric acid

  • Chloromethylating agent

  • Imidazolium-based ionic liquid (e.g., [BMIM][HSO₄])

Procedure:

  • Combine isobutyric acid, the chloromethylating agent, and the imidazolium-based ionic liquid in a reaction vessel. The ionic liquid can act as the solvent.

  • Stir the mixture at the desired temperature.

  • Monitor the progress of the reaction.

  • Upon completion, the product can be extracted from the ionic liquid using a non-polar organic solvent (e.g., hexane), as the ionic liquid is typically immiscible with such solvents.

  • The ionic liquid phase can be recovered and potentially reused after purification.

  • The organic extract containing the product is then washed, dried, and concentrated.

Experimental Workflow and Logic

The following diagram illustrates a generalized workflow for a comparative study of catalysts for this compound synthesis.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification cluster_evaluation Evaluation Reactants Reactants (Isobutyric Acid/Chloride, Chloromethylating Agent) Reaction_Setup Reaction Setup (Solvent, Temperature, Time) Reactants->Reaction_Setup Catalyst_Selection Catalyst Selection - Lewis Acids (ZnCl2, FeCl3, SnCl4, ZrCl4) - Phase-Transfer Catalyst - Solid Acid (e.g., Amberlyst-15) - Ionic Liquid Catalyst_Selection->Reaction_Setup Workup Reaction Workup (Quenching, Extraction, Washing) Reaction_Setup->Workup Reaction Monitoring Purification Purification (Distillation, Chromatography) Workup->Purification Analysis Product Analysis (NMR, GC-MS, HPLC) Purification->Analysis Performance_Comparison Performance Comparison (Yield, Purity, Reaction Rate) Analysis->Performance_Comparison

Caption: Experimental workflow for the comparative study of catalysts.

Signaling Pathway of Lewis Acid Catalysis

The following diagram illustrates the proposed signaling pathway for the Lewis acid-catalyzed synthesis of a chloromethyl ester from an acid chloride and formaldehyde.

G AC Acid Chloride (RCOCl) Intermediate Intermediate AC->Intermediate FA Formaldehyde (CH2O) Activated_FA Activated Formaldehyde [CH2O--LA] LA Lewis Acid (e.g., ZnCl2) LA->FA Activation Activated_FA->Intermediate Nucleophilic Attack Product Chloromethyl Ester (RCOOCH2Cl) Intermediate->Product Rearrangement

Caption: Proposed mechanism for Lewis acid-catalyzed synthesis.

References

A Comparative Guide to Analytical Methods for the Quantification of Chloromethyl Isobutyrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of two common analytical techniques for the quantification of Chloromethyl isobutyrate: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). The information presented herein is intended to assist in the selection and validation of a suitable analytical method for research and quality control purposes.

Disclaimer: The experimental data presented in this guide is a representative example based on typical validation parameters for similar analytes and should be used for illustrative purposes. Actual experimental results may vary, and it is imperative to perform a method validation specific to your laboratory conditions and sample matrix.

Comparison of Analytical Methods

Both GC-MS and HPLC-UV are powerful techniques for the quantification of small molecules like this compound. The choice between the two often depends on the specific requirements of the analysis, such as sensitivity, selectivity, and the nature of the sample matrix.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is well-suited for the analysis of volatile and semi-volatile compounds. Given that this compound is a volatile liquid, GC-MS offers high sensitivity and selectivity, making it an excellent choice for trace-level analysis and impurity profiling.

  • High-Performance Liquid Chromatography (HPLC-UV): HPLC is a versatile technique that can be adapted for a wide range of compounds. While this compound does not have a strong UV chromophore, detection is still possible, and this method can be advantageous when analyzing samples in complex, non-volatile matrices or when GC instrumentation is not available.

The following sections provide detailed hypothetical experimental protocols and validation data for both a GC-MS and an HPLC-UV method for the quantification of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

Experimental Protocol

1. Instrumentation:

  • Gas chromatograph equipped with a split/splitless injector and a mass selective detector.

  • Autosampler for automated injections.

2. Chromatographic Conditions:

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl Methyl Siloxane capillary column.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Injection Mode: Split (50:1).

  • Injection Volume: 1 µL.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 200 °C.

    • Hold at 200 °C for 5 minutes.

  • Transfer Line Temperature: 280 °C.

3. Mass Spectrometer Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Acquisition Mode: Selected Ion Monitoring (SIM).

  • Ions Monitored: m/z 71 (quantification), m/z 101, m/z 136 (qualifier).

4. Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard into a 100 mL volumetric flask and dilute to volume with Dichloromethane.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with Dichloromethane to achieve concentrations ranging from 0.1 µg/mL to 10 µg/mL.

  • Sample Preparation: Dilute the sample containing this compound with Dichloromethane to fall within the calibration range.

Hypothetical Validation Data
Validation ParameterAcceptance CriteriaHypothetical Result
Linearity
Range-0.1 - 10 µg/mL
Correlation Coefficient (r²)≥ 0.9950.9992
Accuracy
50% of Test Conc.80 - 120% Recovery98.5%
100% of Test Conc.80 - 120% Recovery101.2%
150% of Test Conc.80 - 120% Recovery99.8%
Precision
Repeatability (RSD)≤ 2.0%0.8%
Intermediate Precision (RSD)≤ 3.0%1.5%
Sensitivity
Limit of Detection (LOD)S/N ≥ 30.03 µg/mL
Limit of Quantification (LOQ)S/N ≥ 100.1 µg/mL
Specificity No interference at the retention time of the analyteNo interference observed from blank and placebo

High-Performance Liquid Chromatography (HPLC-UV) Method

Experimental Protocol

1. Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

2. Chromatographic Conditions:

  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: Acetonitrile:Water (60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 20 µL.

  • Detection Wavelength: 210 nm.

  • Run Time: 10 minutes.

3. Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard into a 100 mL volumetric flask and dilute to volume with Acetonitrile.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 10 µg/mL to 100 µg/mL.

  • Sample Preparation: Dilute the sample containing this compound with the mobile phase to fall within the calibration range.

Hypothetical Validation Data
Validation ParameterAcceptance CriteriaHypothetical Result
Linearity
Range-10 - 100 µg/mL
Correlation Coefficient (r²)≥ 0.9950.9985
Accuracy
80% of Test Conc.98 - 102% Recovery99.2%
100% of Test Conc.98 - 102% Recovery100.5%
120% of Test Conc.98 - 102% Recovery101.1%
Precision
Repeatability (RSD)≤ 2.0%1.1%
Intermediate Precision (RSD)≤ 3.0%1.8%
Sensitivity
Limit of Detection (LOD)S/N ≥ 33 µg/mL
Limit of Quantification (LOQ)S/N ≥ 1010 µg/mL
Specificity No interference at the retention time of the analyteNo interference observed from blank and placebo

Visualizations

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Start Weigh Sample Dilute Dilute with Dichloromethane Start->Dilute Vial Transfer to GC Vial Dilute->Vial Inject Inject 1 µL Vial->Inject Separate GC Separation (Capillary Column) Inject->Separate Ionize Electron Ionization (70 eV) Separate->Ionize Detect Mass Detection (SIM Mode) Ionize->Detect Integrate Integrate Peak Area Detect->Integrate Calibrate Calibration Curve Integrate->Calibrate Quantify Quantify Concentration Calibrate->Quantify

Caption: GC-MS analytical workflow for this compound.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Start Weigh Sample Dilute Dilute with Mobile Phase Start->Dilute Vial Transfer to HPLC Vial Dilute->Vial Inject Inject 20 µL Vial->Inject Separate HPLC Separation (C18 Column) Inject->Separate Detect UV Detection (210 nm) Separate->Detect Integrate Integrate Peak Area Detect->Integrate Calibrate Calibration Curve Integrate->Calibrate Quantify Quantify Concentration Calibrate->Quantify

GC vs. HPLC for Purity Analysis of Chloromethyl Isobutyrate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The determination of purity for reactive chemical intermediates like Chloromethyl isobutyrate is a critical step in pharmaceutical development and chemical synthesis. The choice of analytical methodology is paramount to ensure accurate quantification of the active compound and its impurities. This guide provides an objective comparison of Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for the purity analysis of this compound, offering supporting rationale based on the analysis of similar chemical entities.

Executive Summary

This compound's chemical nature as a volatile and reactive acyl halide significantly influences the choice between GC and HPLC.[1] Direct analysis by HPLC is challenging due to the compound's reactivity with common protic solvents used in mobile phases, often necessitating a derivatization step.[2][3][4] In contrast, GC is well-suited for the analysis of volatile compounds and is a more direct approach, provided the analyte is thermally stable.

Data Presentation: Comparison of Analytical Techniques

FeatureGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)
Principle Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase.[5]Separation based on polarity and interaction with a stationary phase in a liquid mobile phase.
Sample Volatility Required. this compound is a volatile liquid, making it suitable for GC.Not required. Suitable for a wide range of compounds, including non-volatile substances.
Thermal Stability Required. The analyte must not decompose at the temperatures used in the injector and column.Not a major concern. Analysis is typically performed at or near room temperature.
Direct Analysis Feasible. Direct injection of a diluted sample is possible.Challenging. High reactivity of the acyl chloride group with protic mobile phases can lead to on-column reactions and inaccurate results.[2][3]
Sample Preparation Simple dilution in a suitable organic solvent (e.g., dichloromethane, hexane).May require a derivatization step to convert the reactive acyl chloride into a more stable and detectable derivative.[2][3][4]
Potential for Impurity Profiling Excellent for identifying volatile impurities.Can be effective for both volatile and non-volatile impurities, especially after derivatization.
Detection Flame Ionization Detector (FID) offers robust and universal detection for organic compounds. Mass Spectrometry (MS) provides structural information for impurity identification.[5]UV-Vis detection is common but may require the derivative to have a chromophore. MS detection is also applicable.
Speed of Analysis Generally faster run times compared to HPLC.Run times can be longer, especially if a gradient elution is required.
Cost Generally lower operational cost due to the use of gases instead of expensive solvents.Higher operational cost due to solvent consumption and disposal.

Experimental Protocols

While specific validated methods for this compound were not found in the public domain, the following protocols are proposed as starting points for method development based on established methods for similar compounds like other acyl chlorides and alkyl halides.[6][7]

Proposed Gas Chromatography (GC) Method

This method is based on the direct analysis of volatile organic compounds.

Instrumentation:

  • Gas Chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Capillary Column: A mid-polarity column such as a DB-624 or similar phase is recommended for the separation of halogenated compounds.[7]

  • Injector: Split/splitless injector.

Reagents:

  • Carrier Gas: Helium or Hydrogen (high purity).

  • Solvent: Dichloromethane or Hexane (GC grade).

  • This compound reference standard.

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound reference standard in the chosen solvent. Create a series of dilutions to establish a calibration curve.

  • Sample Preparation: Accurately weigh the this compound sample and dissolve it in the solvent to a known concentration.

  • GC Conditions:

    • Injector Temperature: 200 °C

    • Detector Temperature (FID): 250 °C

    • Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/minute, and hold for 5 minutes.

    • Carrier Gas Flow: Constant flow, typically 1-2 mL/min.

    • Injection Volume: 1 µL.

    • Split Ratio: 20:1 (can be optimized).

  • Analysis: Inject the standards and samples. The purity is determined by comparing the peak area of the main component to the total area of all peaks (area percent method) or by using a calibration curve for quantitative analysis.

Proposed High-Performance Liquid Chromatography (HPLC) Method with Derivatization

This method involves converting the reactive this compound into a stable derivative for analysis.[2][3]

Instrumentation:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD).

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm) is a common choice.

Reagents:

  • Derivatizing Agent: Aniline (B41778) or a substituted aniline is a suitable choice for reacting with the acyl chloride to form a stable amide with a UV chromophore.

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Solvent: Acetonitrile (HPLC grade).

  • This compound reference standard.

Procedure:

  • Derivatization:

    • In a vial, dissolve a known amount of the this compound sample in a small volume of anhydrous acetonitrile.

    • Add an excess of the derivatizing agent (e.g., aniline).

    • Allow the reaction to proceed at room temperature for a specified time (e.g., 30 minutes) to ensure complete derivatization.

    • Prepare a derivatized reference standard in the same manner.

  • Sample Preparation: Dilute the derivatized sample solution with the mobile phase to a suitable concentration for HPLC analysis.

  • HPLC Conditions:

    • Column Temperature: 30 °C.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Determined by the UV maximum of the resulting amide derivative.

    • Injection Volume: 10 µL.

    • Gradient Elution: A typical gradient might start with a higher percentage of Mobile Phase A and ramp to a higher percentage of Mobile Phase B to elute the derivative and any impurities.

  • Analysis: Inject the derivatized standard and sample solutions. Quantify the purity based on the peak area of the derivatized this compound relative to the total peak area or using a calibration curve of the derivatized standard.

Mandatory Visualization

G Workflow for Selecting an Analytical Method for this compound Purity start Start: Purity Analysis of This compound decision_volatility Is the primary goal to analyze volatile impurities and the main component directly? start->decision_volatility gc_path Gas Chromatography (GC) decision_volatility->gc_path Yes hplc_path High-Performance Liquid Chromatography (HPLC) decision_volatility->hplc_path No (or non-volatile impurities are of interest) gc_protocol Follow Proposed GC Protocol: - Direct injection - Volatile impurities profiling gc_path->gc_protocol hplc_decision_derivatization Is direct analysis required or is derivatization acceptable? hplc_path->hplc_decision_derivatization end_gc End: Purity Profile (Volatiles) gc_protocol->end_gc hplc_derivatization Follow Proposed HPLC Protocol with Derivatization: - React with aniline or similar agent - Analyze stable derivative hplc_decision_derivatization->hplc_derivatization Derivatization is acceptable hplc_direct_challenge Direct HPLC is challenging: - High reactivity with mobile phase - Potential for on-column degradation hplc_decision_derivatization->hplc_direct_challenge Direct analysis is required end_hplc End: Purity Profile (Broader Scope) hplc_derivatization->end_hplc

References

Spectroscopic Techniques for the Characterization of Chloromethyl Isobutyrate Adducts: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chloromethyl isobutyrate is a reactive electrophilic compound that can form covalent adducts with nucleophilic biomolecules such as proteins and DNA. The characterization of these adducts is crucial for understanding the compound's mechanism of action, toxicity, and for the development of potential therapeutics or diagnostic markers. This guide provides a comparative overview of key spectroscopic techniques used for the characterization of this compound adducts, supported by experimental data and detailed protocols.

At a Glance: Comparison of Spectroscopic Techniques

The selection of a spectroscopic technique for adduct characterization depends on the specific research question, the nature of the adduct, and the required level of detail. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information, Mass Spectrometry (MS) offers high sensitivity and molecular weight determination, and Infrared (IR) spectroscopy is useful for identifying functional group modifications.

TechniqueInformation ProvidedSensitivityKey AdvantagesLimitations
NMR Spectroscopy Detailed 3D structure, conformation, and stoichiometry of adducts.ModerateProvides unambiguous structural elucidation.Requires relatively high sample concentration and purity.
Mass Spectrometry Molecular weight of adducts, elemental composition, and fragmentation patterns for structural insights.HighExcellent for identifying adducts in complex mixtures and for quantitative analysis.Does not provide detailed 3D structural information on its own.
IR Spectroscopy Changes in vibrational frequencies of functional groups upon adduct formation.ModerateNon-destructive and can be used for bulk sample analysis.Provides limited structural detail compared to NMR and MS.

In-Depth Analysis of Spectroscopic Data

The following sections provide a more detailed look at the application of each spectroscopic technique for the characterization of this compound adducts with common biological nucleophiles like cysteine, lysine, histidine, and guanosine. While specific experimental data for this compound adducts is limited in publicly available literature, the following data is based on the expected reactivity and spectroscopic behavior of similar chloromethyl compounds and alkylating agents.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the unambiguous determination of the structure of this compound adducts. Both ¹H and ¹³C NMR can provide critical information about the site of adduction and the local chemical environment.

Expected ¹H and ¹³C NMR Chemical Shift Changes Upon Adduction:

Adduct TypeNucleophilic AtomExpected ¹H Chemical Shift (ppm) of -CH₂- group from CMIBExpected ¹³C Chemical Shift (ppm) of -CH₂- group from CMIBNotes
Cysteine Adduct Thiol (-SH)~ 2.8 - 3.5~ 35 - 45Significant upfield shift of the methylene (B1212753) protons and carbon compared to the starting material, indicative of S-alkylation.
Lysine Adduct Amine (-NH₂)~ 2.5 - 3.2~ 40 - 50Upfield shift of the methylene protons and carbon upon N-alkylation.
Histidine Adduct Imidazole (B134444) Nitrogen~ 4.0 - 5.0~ 50 - 60Downfield shift compared to S- and N-alkylation due to the aromatic nature of the imidazole ring.
Guanosine Adduct N7 of Guanine~ 5.0 - 5.5~ 45 - 55Downfield shift of the methylene protons and carbon, characteristic of alkylation at the N7 position of the purine (B94841) ring.

Note: These are estimated chemical shifts and can vary depending on the solvent, pH, and the specific molecular context of the adduct.

Mass Spectrometry (MS)

Mass spectrometry is indispensable for the identification and quantification of this compound adducts due to its high sensitivity and ability to determine molecular weights with high accuracy. Electrospray ionization (ESI) is a commonly used soft ionization technique for analyzing these types of adducts.

Expected Mass-to-Charge Ratios (m/z) for Protonated Adducts [M+H]⁺:

Adduct TypeMolecular Formula of AdductExact Mass of Adduct (Da)Expected m/z of [M+H]⁺
Cysteine Adduct C₉H₁₇NO₄S235.0878236.0951
Lysine Adduct C₁₁H₂₂N₂O₄262.1580263.1653
Histidine Adduct C₁₁H₁₇N₃O₄271.1219272.1292
Guanosine Adduct C₁₅H₂₀N₅O₇398.1363399.1436

Tandem mass spectrometry (MS/MS) can provide further structural information through characteristic fragmentation patterns. For example, a common fragmentation pathway for these adducts would be the neutral loss of the isobutyryloxy group or the entire this compound moiety.

Infrared (IR) Spectroscopy

Infrared spectroscopy can be used to monitor the formation of this compound adducts by observing changes in the vibrational frequencies of key functional groups.

Expected IR Absorption Bands for Adducts:

Adduct TypeKey Functional Group ChangeExpected IR Absorption Band (cm⁻¹)
Cysteine Adduct C-S stretching600 - 800
Lysine Adduct N-H bending (secondary amine)1550 - 1650
Histidine Adduct C=N stretching (imidazole ring)1500 - 1600
Guanosine Adduct C=O stretching (purine ring)1650 - 1700

Experimental Protocols

Detailed and validated experimental protocols are essential for obtaining reliable and reproducible spectroscopic data.

Synthesis and Purification of Amino Acid Adducts

Objective: To synthesize and purify this compound adducts with amino acids for spectroscopic characterization.

Materials:

  • This compound

  • L-Cysteine, L-Lysine, L-Histidine

  • Sodium bicarbonate buffer (pH 8.5)

  • Acetonitrile (B52724)

  • Reverse-phase HPLC system

  • Lyophilizer

Procedure:

  • Dissolve the amino acid (1.2 equivalents) in sodium bicarbonate buffer.

  • Add a solution of this compound (1 equivalent) in acetonitrile dropwise to the amino acid solution with stirring.

  • Allow the reaction to proceed at room temperature for 4-6 hours, monitoring the progress by LC-MS.

  • Upon completion, acidify the reaction mixture with 0.1% trifluoroacetic acid.

  • Purify the adduct using a semi-preparative reverse-phase HPLC column with a water/acetonitrile gradient.

  • Collect the fractions containing the desired adduct and lyophilize to obtain a pure powder.

NMR Spectroscopy Analysis

Objective: To acquire ¹H and ¹³C NMR spectra of the purified adducts.

Materials:

  • Purified adduct

  • Deuterated solvent (e.g., D₂O, DMSO-d₆)

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Dissolve 5-10 mg of the purified adduct in 0.6 mL of the appropriate deuterated solvent.

  • Transfer the solution to an NMR tube.

  • Acquire a ¹H NMR spectrum, ensuring a sufficient number of scans for a good signal-to-noise ratio.

  • Acquire a ¹³C NMR spectrum. Depending on the sample concentration, this may require a longer acquisition time.

  • Process the spectra (Fourier transform, phase correction, baseline correction) and analyze the chemical shifts, coupling constants, and integrals.

Mass Spectrometry Analysis

Objective: To determine the accurate mass and fragmentation pattern of the adducts.

Materials:

  • Purified adduct or reaction mixture

  • LC-MS system with an ESI source and a high-resolution mass analyzer (e.g., Q-TOF or Orbitrap)

  • Methanol (B129727)/water/formic acid mobile phases

Procedure:

  • Dissolve a small amount of the sample in a suitable solvent (e.g., 50% methanol in water with 0.1% formic acid).

  • Infuse the sample directly into the ESI source or inject it onto an LC column for separation prior to MS analysis.

  • Acquire full scan mass spectra in positive ion mode to determine the m/z of the protonated molecular ion.

  • Perform tandem MS (MS/MS) on the parent ion of the adduct to obtain fragmentation data. To do this, isolate the precursor ion in the first mass analyzer, subject it to collision-induced dissociation (CID), and analyze the resulting fragment ions in the second mass analyzer.

  • Analyze the data to confirm the elemental composition and elucidate the structure based on the fragmentation pattern.

Infrared (IR) Spectroscopy Analysis

Objective: To obtain the IR spectrum of the purified adduct.

Materials:

  • Purified adduct

  • FTIR spectrometer with an ATR (Attenuated Total Reflectance) accessory

Procedure:

  • Place a small amount of the purified solid adduct directly onto the ATR crystal.

  • Apply pressure to ensure good contact between the sample and the crystal.

  • Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

  • Analyze the spectrum to identify characteristic absorption bands and compare them to the spectra of the starting materials.

Visualizing Experimental Workflows and Relationships

The following diagrams, generated using the DOT language, illustrate key processes in the characterization of this compound adducts.

Experimental_Workflow cluster_synthesis Adduct Synthesis & Purification cluster_analysis Spectroscopic Analysis Reaction Reaction of CMIB with Biomolecule Purification HPLC Purification Reaction->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Structure Elucidation MS Mass Spectrometry (ESI-MS, MS/MS) Purification->MS Molecular Weight & Fragmentation IR IR Spectroscopy Purification->IR Functional Group Analysis

Caption: General workflow for the synthesis and spectroscopic characterization of this compound adducts.

Mass_Spectrometry_Logic Adduct This compound Adduct Ionization Electrospray Ionization (ESI) Adduct->Ionization ParentIon Parent Ion [M+H]⁺ Ionization->ParentIon CID Collision-Induced Dissociation (CID) ParentIon->CID FragmentIons Fragment Ions CID->FragmentIons

Caption: Logical flow of a tandem mass spectrometry (MS/MS) experiment for adduct characterization.

Signaling_Pathway_Implication CMIB Chloromethyl Isobutyrate Adduct Protein Adduct CMIB->Adduct Protein Target Protein (e.g., Enzyme) Protein->Adduct Function Altered Protein Function Adduct->Function Pathway Disrupted Signaling Pathway Function->Pathway

Efficacy Showdown: An In-depth Comparison of Acyloxyalkyl Ester Prodrugs in Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic design of prodrugs is a critical step in optimizing therapeutic efficacy. This guide provides a detailed comparison of the performance of pivoxil-containing prodrugs, which serve as a close structural and functional surrogate for prodrugs synthesized with chloromethyl isobutyrate due to the isomeric nature of pivalic acid and isobutyric acid. We will delve into the efficacy of these prodrugs against established alternatives, supported by robust experimental data from clinical trials.

This analysis will focus on two prominent examples: Cefditoren (B193786) Pivoxil, a third-generation cephalosporin (B10832234) antibiotic, and Tenofovir (B777) Alafenamide (TAF), a nucleotide reverse transcriptase inhibitor for the treatment of chronic hepatitis B.

Cefditoren Pivoxil: Enhancing Antibacterial Potency

Cefditoren pivoxil is an oral prodrug of the active antibiotic cefditoren. The pivoxil ester moiety enhances the oral bioavailability of cefditoren, which has a broad spectrum of activity against Gram-positive and Gram-negative bacteria.

Comparative Efficacy in Community-Acquired Pneumonia (CAP)

Clinical trials have demonstrated the non-inferiority of cefditoren pivoxil compared to other commonly used antibiotics for the treatment of CAP.

Clinical Trial Treatment Arms Primary Efficacy Endpoint Clinical Cure Rate Bacteriological Eradication Rate
Multicenter, Randomized, Double-Blind Study Cefditoren Pivoxil 200 mg BIDClinical cure at post-treatment visit90.5% (162/179)[1]88.7% (134/151)[1]
Cefditoren Pivoxil 400 mg BIDClinical cure at post-treatment visit89.7% (148/165)[1]89.9% (134/149)[1]
Cefpodoxime (B17579) Proxetil 200 mg BIDClinical cure at post-treatment visit92.2% (153/166)[1]95.7% (134/140)[1]
Multicenter, Randomized, Investigator-Blinded, Parallel-Group Study Cefditoren Pivoxil 200 mg BIDClinical cure at post-treatment visit88.0% (125/142)[2][3]84.0% for all pathogens[2][3]
Cefditoren Pivoxil 400 mg BIDClinical cure at post-treatment visit89.9% (143/159)[2][3]88.6% for all pathogens[2][3]
Amoxicillin/Clavulanate 875/125 mg BIDClinical cure at post-treatment visit90.3% (130/144)[2][3]82.6% for all pathogens[2][3]
Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

Cefditoren, the active metabolite of cefditoren pivoxil, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[4][5][6] Specifically, it binds to and inactivates penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan, a critical component of the bacterial cell wall.[4][5] This disruption of cell wall integrity leads to bacterial cell lysis and death.[5]

G cluster_0 Bacterial Cell cluster_1 Extracellular UDP_NAG UDP-NAG UDP_NAM UDP-NAM UDP_NAG->UDP_NAM Synthesis Lipid_I Lipid I UDP_NAM->Lipid_I Lipid_II Lipid II Lipid_I->Lipid_II Peptidoglycan Growing Peptidoglycan Chain Lipid_II->Peptidoglycan Transglycosylation Cell_Wall Bacterial Cell Wall Peptidoglycan->Cell_Wall Transpeptidation (Cross-linking) PBPs Penicillin-Binding Proteins (PBPs) PBPs->Peptidoglycan Catalyzes Cefditoren Cefditoren Cefditoren->PBPs Inhibits Cefditoren_Pivoxil Cefditoren Pivoxil Cefditoren_Pivoxil->Cefditoren Hydrolysis by Esterases Esterases Esterases

Mechanism of Cefditoren Action

Tenofovir Alafenamide (TAF): A Revolution in Antiviral Therapy

Tenofovir Alafenamide (TAF) is a novel prodrug of tenofovir, a potent nucleotide reverse transcriptase inhibitor used in the treatment of HIV and chronic hepatitis B (CHB). TAF was designed to more efficiently deliver tenofovir into target cells, leading to higher intracellular concentrations of the active metabolite, tenofovir diphosphate (B83284) (TFV-DP), at a lower plasma tenofovir concentration compared to the earlier prodrug, tenofovir disoproxil fumarate (B1241708) (TDF).

Comparative Efficacy in Chronic Hepatitis B (HBeAg-Positive)

A pivotal Phase 3, randomized, double-blind, non-inferiority trial (NCT01940471) compared the efficacy and safety of TAF with TDF in HBeAg-positive CHB patients.

Parameter Tenofovir Alafenamide (TAF) 25 mg Tenofovir Disoproxil Fumarate (TDF) 300 mg
Number of Patients 581292
HBV DNA < 29 IU/mL at Week 48 64% (371/581)[7][8]67% (195/292)[7][8]
ALT Normalization at Week 48 (AASLD Criteria) 45%36%
HBeAg Seroconversion at Week 48 12%11%

The study concluded that TAF was non-inferior to TDF in achieving virologic suppression at week 48, with improved bone and renal safety parameters.[7][8]

Mechanism of Action: Inhibition of Viral Reverse Transcriptase

TAF is a phosphonamidate prodrug that enters hepatocytes more efficiently than TDF.[9] Intracellularly, it is converted to tenofovir, which is then phosphorylated to the active metabolite, tenofovir diphosphate (TFV-DP).[10][11][12] TFV-DP is a competitive inhibitor of the viral reverse transcriptase and also acts as a chain terminator when incorporated into the growing viral DNA chain, thus halting viral replication.[10][11][12][13]

G cluster_0 Hepatocyte cluster_1 Plasma TAF Tenofovir Alafenamide (TAF) TFV Tenofovir (TFV) TAF->TFV Hydrolysis TFV_MP Tenofovir Monophosphate (TFV-MP) TFV->TFV_MP Phosphorylation TFV_DP Tenofovir Diphosphate (TFV-DP) TFV_MP->TFV_DP Phosphorylation HBV_RT HBV Reverse Transcriptase TFV_DP->HBV_RT Inhibits Viral_DNA Viral DNA Synthesis HBV_RT->Viral_DNA Catalyzes TAF_plasma TAF TAF_plasma->TAF G cluster_0 Clinical Trial Workflow cluster_1 Treatment Arms Screening Patient Screening (Community-Acquired Pneumonia) Randomization Randomization Screening->Randomization Treatment 14-Day Treatment Randomization->Treatment Cefditoren_200 Cefditoren Pivoxil 200mg BID Cefditoren_400 Cefditoren Pivoxil 400mg BID Comparator Comparator (e.g., Cefpodoxime Proxetil or Amoxicillin/Clavulanate) Assessment Assessments Treatment->Assessment Follow_up Follow-up Visit (7-14 days post-treatment) Assessment->Follow_up G cluster_0 TAF vs. TDF Clinical Trial Workflow (NCT01940471) cluster_1 Treatment Arms Screening Patient Screening (HBeAg-Positive Chronic Hepatitis B) Randomization Randomization (2:1) Screening->Randomization Treatment Double-Blind Treatment Randomization->Treatment TAF_Arm Tenofovir Alafenamide (TAF) 25mg TDF_Arm Tenofovir Disoproxil Fumarate (TDF) 300mg Week48 Week 48 Assessment (Primary Endpoint) Treatment->Week48 Continued_Treatment Continued Double-Blind Treatment (up to 144 weeks) Week48->Continued_Treatment Open_Label Open-Label TAF Extension Continued_Treatment->Open_Label

References

A Comparative Analysis of Chloromethyl Isobutyrate and Next-Generation Reagents for Prodrug Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of drug development, the strategic modification of active pharmaceutical ingredients (APIs) to enhance their pharmacokinetic properties is a cornerstone of prodrug design. Chloromethyl isobutyrate has traditionally been a reagent of choice for masking carboxylic acid moieties, thereby increasing lipophilicity and improving drug absorption. This is achieved by forming an acyloxymethyl ester linkage, which can be cleaved in vivo by esterases to release the parent drug. However, the landscape of chemical synthesis is ever-evolving, with newer reagents emerging that promise improved efficiency, selectivity, and milder reaction conditions. This guide provides an objective comparison between this compound and these modern alternatives, supported by experimental data to inform researchers in their selection of the optimal reagent.

The primary alternatives benchmarked against this compound include Pivaloyloxymethyl chloride (POM-Cl), a structurally similar reagent known for creating robust prodrugs, and specialized reagents like 4-chloromethyl-5-methyl-1,3-dioxolen-2-one (medoxomil) and chloromethyl glycosides, which offer unique release mechanisms or improved physicochemical properties.[1][2][3] The choice of reagent is critical as it influences not only the synthesis yield but also the subsequent stability and activation kinetics of the prodrug in a biological environment.[3][4]

Quantitative Performance Comparison

The following table summarizes key performance indicators for this compound and selected newer reagents based on available data. Direct comparison is substrate-dependent; therefore, the data presented reflects specific documented reactions.

ReagentSubstrate/TargetYield (%)Reaction TimeKey ConditionsReference
This compound Isobutyric acid84%OvernightDichloromethane (B109758)/Water, NaHCO₃, Tetrabutylammonium (B224687) hydrogensulfate, Room Temp.[5][6]
Pivaloyloxymethyl chloride (POM-Cl) Pivaloyl chloride & Paraformaldehyde59%2 hoursZinc chloride catalyst, 80 °C[7]
4-chloromethyl-5-methyl-1,3-dioxolen-2-one (Medoxomil) Ibuprofen (B1674241)Not specified12 hoursDMF, Sodium carbonate, Room Temp.[3]
Chloromethyl Glycoside Synthon LosartanNot specifiedNot specifiedNot specified[2]

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing results. Below are protocols for key syntheses cited in this guide.

Protocol 1: Synthesis of this compound

This procedure details a high-yield synthesis under phase-transfer catalysis conditions.[5][6]

  • To a solution of isobutyric acid (1.0 eq) in a biphasic system of dichloromethane (DCM) and water (1:1), add sodium bicarbonate (3.8 eq) and tetrabutylammonium hydrogensulfate (0.1 eq).

  • Stir the mixture rapidly at room temperature.

  • Slowly add chloromethyl chlorosulfate (B8482658) (1.15 eq) to the reaction mixture.

  • Continue stirring overnight at room temperature.

  • Upon completion, dilute the mixture with DCM and wash twice with water.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product. The reported yield for this method is 84%.[5][6]

Protocol 2: Synthesis of Pivaloyloxymethyl Chloride (POM-Cl)

This protocol describes the synthesis of a common alternative reagent.[7]

  • Combine pivaloyl chloride (1.0 eq), paraformaldehyde (1.0 eq), and a catalytic amount of zinc chloride (0.008 eq).

  • Stir the mixture at 80 °C for 2 hours.

  • Purify the resulting product by vacuum distillation to obtain chloromethyl pivalate (B1233124) as a colorless oil. The reported yield is 59%.[7]

Protocol 3: Synthesis of an Ibuprofen-Medoxomil Prodrug

This method illustrates the conjugation of a drug's carboxylic acid with a specialized reagent.[3]

  • Dissolve ibuprofen (1.0 eq) in dimethylformamide (DMF) at room temperature.

  • Add sodium carbonate (~0.7 eq) and 4-chloromethyl-5-methyl-1,3-dioxol-2-one (1.0 eq).

  • Stir the mixture for 12 hours at room temperature, monitoring completion by TLC.

  • Transfer the reaction mixture to a solution of ethyl acetate, water, and sodium thiosulfate (B1220275) and stir vigorously.

  • Separate the organic phase, wash with brine, and filter.

  • The final product can be isolated after concentrating the organic phase.

Visualizing Reaction Pathways and Workflows

Understanding the logical flow of synthesis and the biological activation of prodrugs is essential. The following diagrams, generated using Graphviz, illustrate these processes.

G cluster_0 Prodrug Synthesis Workflow ParentDrug Parent Drug (with -COOH group) Reaction Esterification ParentDrug->Reaction Reagent Alkylating Reagent (e.g., this compound) Reagent->Reaction Conditions Reaction Conditions (Base, Solvent, Temp.) Conditions->Reaction Prodrug Acyloxymethyl Ester Prodrug Reaction->Prodrug

Caption: General workflow for synthesizing an acyloxymethyl ester prodrug.

G cluster_1 In Vivo Prodrug Activation Prodrug Acyloxymethyl Ester Prodrug (in circulation) Hydrolysis Hydrolysis Prodrug->Hydrolysis Esterase Esterase (Enzyme) Esterase->Hydrolysis catalyzes ActiveDrug Active Drug (Released at target) Hydrolysis->ActiveDrug Byproduct1 Formaldehyde Hydrolysis->Byproduct1 Byproduct2 Isobutyrate Hydrolysis->Byproduct2

References

Safety Operating Guide

Chloromethyl isobutyrate proper disposal procedures

Author: BenchChem Technical Support Team. Date: December 2025

Proper disposal of chloromethyl isobutyrate is critical for ensuring laboratory safety and environmental protection. This substance is a flammable and corrosive chemical that can cause severe skin burns and eye damage.[1][2] Adherence to the following procedures is essential for researchers, scientists, and drug development professionals.

Immediate Safety and Handling

Before handling this compound, it is imperative to be familiar with its hazards and to take appropriate safety precautions.

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles and a face shield.[1]

  • Hand Protection: Use chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves before use and dispose of contaminated gloves properly.[1]

  • Body Protection: A complete suit protecting against chemicals is required. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[1]

  • Respiratory Protection: Use a respirator if vapor or mist is likely to be generated.[1]

Handling Procedures:

  • Work in a well-ventilated area, preferably in a chemical fume hood.[1]

  • Keep the chemical away from heat, sparks, open flames, and hot surfaces.[3]

  • Use non-sparking tools and take precautionary measures against static discharges.[3][4]

  • Ground and bond containers when transferring the material.[3][4]

  • Avoid contact with skin, eyes, and clothing.[1]

  • Do not breathe vapors or mist.[1]

  • Wash hands thoroughly after handling.[1]

Spill Response Protocol

In the event of a spill, immediate and appropriate action is necessary to prevent injury and environmental contamination.

  • Evacuate: Immediately evacuate personnel from the spill area.[1]

  • Ventilate: Ensure the area is well-ventilated to disperse vapors.

  • Control Ignition Sources: Remove all sources of ignition from the area.[4]

  • Containment: Prevent further leakage or spillage if it is safe to do so. Do not allow the chemical to enter drains, as this can cause environmental damage.[1][4]

  • Absorb: Use an inert, non-combustible absorbent material (e.g., sand, earth, vermiculite) to contain and collect the spilled material.

  • Collect: Carefully sweep up or shovel the absorbed material into a suitable, closed, and properly labeled container for disposal.[1]

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent, collecting the cleaning materials for disposal as hazardous waste.

  • Seek Medical Attention: If there has been any contact with the skin or eyes, flush the affected area with water for at least 15 minutes and seek immediate medical attention.[2][4]

Chemical and Physical Properties

The following table summarizes key quantitative data for this compound.

PropertyValue
CAS Number 61644-18-6
Molecular Formula C₅H₉ClO₂
Molecular Weight 136.58 g/mol
Appearance Clear, colorless liquid
Boiling Point 150 °C @ 745 mm Hg
Flash Point 55 °C
Density 1.074 g/mL
pH 3 (0.3% aqueous solution)
Solubility in Water 3 g/L @ 20°C

Source:[1][2][5]

Proper Disposal Protocol

This compound must be disposed of as hazardous waste. Under no circumstances should it be poured down the drain or disposed of in regular trash.[6][7][8]

Step 1: Waste Identification and Segregation

  • This compound is classified as a flammable and corrosive hazardous waste.[1][2][3]

  • It must be segregated from incompatible materials, particularly bases and strong oxidizing agents, to prevent violent reactions.[3][9]

Step 2: Waste Collection and Containerization

  • Collect waste this compound in a dedicated, compatible container. Plastic containers are often preferred for corrosive waste.[10]

  • The container must be in good condition, with a secure, screw-on cap to prevent leaks.[9]

  • Do not fill the container completely; leave at least one inch of headspace to allow for vapor expansion.[9]

  • Keep the waste container closed at all times, except when adding waste.[6][10]

Step 3: Labeling

  • Clearly label the waste container with the words "Hazardous Waste."

  • The label must also identify the contents (i.e., "this compound, Waste") and list all associated hazards (e.g., "Flammable," "Corrosive").

  • Indicate the date when waste was first added to the container.

Step 4: Storage

  • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[9][10] The SAA must be at or near the point of generation.[10]

  • The SAA should be a secondary containment unit (e.g., a chemical-resistant tray or tub) to contain any potential leaks.

  • Store the container away from heat and sources of ignition.[3]

Step 5: Disposal Request and Pickup

  • Once the waste container is full or has been in storage for the maximum allowed time (typically up to one year, provided accumulation limits are not exceeded), arrange for its disposal.[9][10]

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service to schedule a pickup.[1][4] Do not attempt to transport the waste yourself.

Step 6: Disposal of Empty Containers

  • An empty container that has held this compound must still be treated as hazardous waste.

  • To be disposed of as regular trash, the container must be triple-rinsed with a solvent capable of removing the chemical residue.[6]

  • The rinsate (the solvent used for rinsing) must be collected and disposed of as hazardous waste.[6]

  • After triple-rinsing, deface or remove all hazardous labels before placing the container in the regular trash.[6]

Disposal Workflow Diagram

G cluster_prep Preparation & Handling cluster_waste_gen Waste Generation cluster_collection Collection & Storage cluster_disposal Final Disposal cluster_spill Spill Scenario A Handle this compound in Fume Hood with Proper PPE B Generate Waste (Unused chemical, reaction residue, contaminated materials) A->B C Collect in a dedicated, compatible waste container B->C D Securely cap and label container 'Hazardous Waste - Flammable, Corrosive' C->D E Store in designated Satellite Accumulation Area (SAA) with secondary containment D->E F Container Full or Storage Time Limit Reached? E->F G Contact EHS or Licensed Waste Disposal Service for Pickup F->G Yes H Continue to store safely in SAA F->H No H->F S1 Spill Occurs S2 Evacuate, Ventilate, Remove Ignition Sources S1->S2 S3 Contain and absorb with inert material S2->S3 S4 Collect absorbed material into sealed container for disposal S3->S4 S4->C

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Operational Guide for Handling Chloromethyl Isobutyrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety protocols and logistical information for the handling and disposal of Chloromethyl isobutyrate. Adherence to these procedures is essential for ensuring laboratory safety and minimizing risk.

This compound is a flammable liquid and vapor that can cause severe skin burns and eye damage, and is harmful if swallowed.[1] Meticulous planning and the use of appropriate personal protective equipment are paramount when working with this chemical.

Hazard Summary and Personal Protective Equipment

Proper selection and use of Personal Protective Equipment (PPE) are the first line of defense against exposure to this compound. The following table summarizes the key hazards and the recommended PPE.

HazardPersonal Protective Equipment (PPE)
Skin Contact Gloves: Use chemical-resistant gloves. Given the nature of this compound as a chlorinated ester, Butyl rubber or Viton® gloves are recommended for their high resistance to a broad range of chemicals, including esters and halogenated hydrocarbons.[2][3][4] Standard nitrile gloves may offer limited protection for incidental splashes but are not recommended for prolonged contact.[5][6] Always inspect gloves for integrity before use and practice proper glove removal technique to avoid skin contact.[1]
Protective Clothing: Wear a chemical-resistant lab coat. For tasks with a higher risk of splashing, a chemical-resistant apron over the lab coat is advised. A full-body suit may be necessary for large-scale operations or in the event of a spill.[1]
Eye and Face Contact Eye Protection: Chemical safety goggles are mandatory. For procedures with a significant splash hazard, a face shield must be worn in addition to safety goggles to provide comprehensive protection for the face.[1]
Inhalation Respiratory Protection: All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation of vapors. If a fume hood is not available or in the case of a spill, a respirator with an appropriate cartridge (e.g., for organic vapors and acid gases) should be used.[1]
Flammability Fire Safety: this compound is a flammable liquid.[1] Keep away from heat, sparks, open flames, and other ignition sources. Use non-sparking tools and explosion-proof equipment. Ensure that fire extinguishers (e.g., dry chemical, carbon dioxide, or alcohol-resistant foam) are readily accessible.

Experimental Protocol: Laboratory-Scale Reaction Using this compound

This protocol outlines a general procedure for using this compound as a reagent in a laboratory-scale chemical reaction. A thorough risk assessment must be conducted for the specific reaction being performed.

1. Preparation and Pre-Reaction Setup:

  • Ensure the chemical fume hood is certified and functioning correctly.
  • Gather all necessary reagents, solvents, and equipment.
  • Don all required PPE as outlined in the table above.
  • Set up the reaction apparatus within the fume hood, ensuring it is secure.
  • Have appropriate quenching agents and spill cleanup materials readily available.

2. Handling and Dispensing this compound:

  • Before opening, allow the this compound container to reach room temperature if it has been stored under refrigeration.
  • Carefully open the container in the fume hood.
  • Use a clean, dry syringe or cannula to transfer the required amount of the liquid. Avoid pouring directly from the bottle to minimize the risk of splashing.
  • Immediately and securely close the container after dispensing.

3. Reaction Execution:

  • Add the this compound to the reaction mixture in a controlled manner (e.g., dropwise addition) as dictated by the specific experimental procedure.
  • Maintain a safe distance from the reaction apparatus.
  • Continuously monitor the reaction for any signs of an uncontrolled exothermic event or pressure buildup.

4. Post-Reaction Work-up and Quenching:

  • Upon completion of the reaction, any unreacted this compound should be quenched safely according to the specific protocol. This may involve the slow addition of a suitable nucleophilic quenching agent.
  • Proceed with the work-up and purification of the product within the fume hood.

5. Decontamination and Cleanup:

  • Thoroughly decontaminate all glassware and equipment that came into contact with this compound. A suitable solvent wash followed by a detergent and water wash is recommended.
  • Wipe down the work surface in the fume hood with an appropriate cleaning agent.

Operational and Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure safety.

Waste Segregation and Collection:

  • Liquid Waste:

    • Collect all liquid waste containing this compound in a designated, properly labeled, and sealed hazardous waste container.

    • The container must be compatible with the chemical (e.g., glass or high-density polyethylene). Do not use metal containers for corrosive waste.

    • The label should clearly state "Hazardous Waste," list all chemical constituents with their approximate percentages, and include the hazard characteristics (e.g., "Flammable," "Corrosive").

  • Solid Waste:

    • Collect all contaminated solid waste, such as used gloves, paper towels, and disposable labware, in a separate, clearly labeled hazardous waste container.

    • Do not mix solid waste with liquid waste.

Disposal Procedure:

  • Container Management:

    • Keep waste containers securely closed at all times, except when adding waste.

    • Store waste containers in a designated satellite accumulation area within the laboratory, away from heat and ignition sources.

    • Ensure secondary containment is in place to capture any potential leaks.

  • Disposal Request:

    • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

    • Follow all institutional and local regulations for hazardous waste disposal.

  • Empty Container Disposal:

    • Empty containers that held this compound must be managed as hazardous waste unless they are triple-rinsed.

    • The rinsate from the triple-rinse procedure must be collected and disposed of as hazardous liquid waste.

Safe Handling and Disposal Workflow

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.